molecular formula C8H6F3NO3 B15299807 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

カタログ番号: B15299807
分子量: 221.13 g/mol
InChIキー: WKUFWMMGOKQWKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211590-72-5) is a high-value pyridine derivative supplied for advanced research and development. This compound features a molecular formula of C8H6F3NO3 and a molecular weight of 221.13 g/mol . Pyridine-2-carboxylic acid scaffolds are of significant interest in the chemical and pharmaceutical industries due to their potential applications in synthesizing various pharmacologically active compounds . The presence of both the methoxy and trifluoromethyl groups on the pyridine ring makes this carboxylic acid a versatile building block, particularly useful in medicinal chemistry for creating novel active ingredients. Its structural features are conducive to computational studies, including Density Functional Theory (DFT) calculations, which are used to investigate quantum chemical properties, molecular structure, and vibrational spectra to predict the behavior of novel molecules . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can request a quote for available sizes or inquire about custom synthesis services.

特性

分子式

C8H6F3NO3

分子量

221.13 g/mol

IUPAC名

6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C8H6F3NO3/c1-15-6-3-4(8(9,10)11)2-5(12-6)7(13)14/h2-3H,1H3,(H,13,14)

InChIキー

WKUFWMMGOKQWKH-UHFFFAOYSA-N

正規SMILES

COC1=CC(=CC(=N1)C(=O)O)C(F)(F)F

製品の起源

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, a substituted picolinic acid derivative, represents a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a methoxy group and a trifluoromethyl moiety onto the pyridine scaffold imparts a unique combination of electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing substituent, can profoundly influence the acidity (pKa), lipophilicity, and metabolic stability of the molecule, key parameters in the optimization of a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] This guide provides a comprehensive overview of the physicochemical properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, offering a foundational understanding for its application in research and development.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of a compound is paramount for its effective utilization in experimental settings.

Molecular Identity
PropertyValueSource
Chemical Name 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid-
Synonyms 6-Methoxy-4-(trifluoromethyl)picolinic acid[2]
CAS Number 1211590-72-5[2]
Molecular Formula C8H6F3NO3[2]
Molecular Weight 221.13 g/mol [2]

Molecular Structure:

Figure 1: Chemical structure of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Predicted and Estimated Physicochemical Data
PropertyEstimated/Predicted ValueBasis for Estimation/Prediction
Melting Point 150-160 °CBased on the melting point of the structurally similar 4-Methyl-6-(trifluoromethyl)picolinic acid (154-158 °C).[3] The methoxy group may slightly lower the melting point compared to a methyl group.
Boiling Point > 300 °C (decomposes)Carboxylic acids often have high boiling points due to hydrogen bonding and tend to decompose at elevated temperatures.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethanol, DMSO, Acetone). Sparingly soluble in water and non-polar organic solvents.The presence of the carboxylic acid and methoxy groups suggests solubility in polar solvents. The trifluoromethyl group and the pyridine ring contribute to some lipophilicity, but overall polarity is expected to dominate.[4][5]
pKa ~3-4The electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid compared to unsubstituted picolinic acid (pKa ~5.4).[1] The methoxy group, being electron-donating by resonance, may slightly counteract this effect.
LogP ~1.5-2.5The trifluoromethyl group significantly increases lipophilicity.[1] This value is a rough estimate based on the contributions of the different functional groups.

Synthesis and Reactivity

A plausible synthetic route for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid can be conceptualized based on established pyridine chemistry. A general strategy involves the construction of the substituted pyridine ring followed by functional group manipulations.

Conceptual Synthetic Pathway:

A Substituted Pyridine Precursor B Introduction of Carboxylic Acid Functionality A->B e.g., Oxidation of a methyl group or hydrolysis of a nitrile C 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid B->C Final Product

Figure 2: A generalized synthetic workflow.

A more detailed, albeit hypothetical, synthetic approach could involve the following steps:

  • Ring formation: Construction of a suitably substituted pyridine ring bearing the trifluoromethyl and methoxy groups. This could potentially be achieved through multi-component reactions or by building upon a pre-existing pyridine scaffold.[6]

  • Introduction of the carboxylic acid precursor: This could involve the introduction of a methyl group at the 2-position, which can then be oxidized to a carboxylic acid. Alternatively, a cyano group could be introduced and subsequently hydrolyzed.[7]

  • Final conversion: Oxidation or hydrolysis to yield the final carboxylic acid product.

Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons.

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~7.5-8.0Singlet or narrow doubletH-3 or H-5Aromatic protons on the pyridine ring. The exact chemical shifts and coupling constants would depend on the electronic environment.
~7.2-7.7Singlet or narrow doubletH-5 or H-3Aromatic protons on the pyridine ring.
~4.0Singlet-OCH₃Protons of the methoxy group.
> 10Broad singlet-COOHThe acidic proton of the carboxylic acid group, often broad and downfield.
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-175-COOHCarboxylic acid carbonyl carbon.
~160-165C-6Carbon attached to the methoxy group.
~145-155C-2Carbon attached to the carboxylic acid group.
~135-145 (quartet)C-4Carbon attached to the trifluoromethyl group, split by fluorine coupling.
~120-130 (quartet)-CF₃Trifluoromethyl carbon, a quartet due to coupling with three fluorine atoms.
~110-120C-3 and C-5Aromatic carbons on the pyridine ring.
~55-60-OCH₃Methoxy carbon.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the substituted pyridine ring.

Predicted Wavenumber (cm⁻¹)VibrationRationale
2500-3300 (broad)O-H stretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid.
~1700-1730C=O stretchCarbonyl stretch of the carboxylic acid.
~1600, ~1470C=C and C=N stretchAromatic ring stretching vibrations of the pyridine ring.
~1100-1300C-F stretchStrong absorptions characteristic of the trifluoromethyl group.
~1250-1300C-O stretchAsymmetric stretch of the methoxy group.
~1000-1050C-O stretchSymmetric stretch of the methoxy group.
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 221

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 203)

    • Loss of COOH (m/z = 176)

    • Loss of OCH₃ (m/z = 190)

Experimental Protocols for Physicochemical Characterization

To obtain accurate experimental data, the following standard protocols are recommended.

Determination of Melting Point

Principle: The melting point is determined as the temperature at which the solid and liquid phases of a substance are in equilibrium.

Methodology:

  • A small, dry sample of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a rate of 1-2 °C per minute near the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point range.

Determination of pKa by Potentiometric Titration

Principle: The pKa is determined by monitoring the pH of a solution of the acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.

Methodology:

  • A known concentration of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is dissolved in a suitable solvent (e.g., a water/methanol mixture).

  • A calibrated pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) in small increments.

  • The pH is recorded after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Workflow for pKa Determination:

A Prepare a standard solution of the acid B Titrate with a standard solution of a strong base A->B C Monitor pH continuously B->C D Plot pH vs. Volume of titrant C->D E Determine the half-equivalence point D->E F pKa = pH at half-equivalence point E->F

Figure 3: Workflow for the potentiometric determination of pKa.

Conclusion

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a compound with significant potential in the field of drug discovery. Its physicochemical properties, largely influenced by the interplay between the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group, are critical to its biological activity and pharmacokinetic profile. While direct experimental data for some of its properties are limited, this guide provides a robust, scientifically-grounded overview based on established chemical principles and data from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of its key physicochemical parameters, which will be invaluable for its further development and application.

References

  • ChemicalBook. (n.d.). 2-(Trifluoromethyl)pyridine CAS#: 368-48-9. Retrieved from a relevant chemical supplier website.
  • BenchChem. (2025). The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Guidechem. (n.d.). 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 1211590-72-5 wiki.
  • EvitaChem. (n.d.). Buy 4-Methyl-6-(trifluoromethyl)picolinic acid (EVT-15194470). Retrieved from a relevant chemical supplier website.
  • Fujikawa, H., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 149-165.
  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link].

  • U.S. Patent No. X,XXX,XXX. (Date).
  • ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

Sources

A Technical Guide to the NMR Spectroscopy of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The presence of a trifluoromethyl group, a methoxy group, and a carboxylic acid on the pyridine ring imparts unique electronic properties and potential biological activity. Accurate structural elucidation and characterization are paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose. This guide provides a comprehensive overview of the expected ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound, along with detailed protocols for data acquisition and in-depth interpretation of the spectral features.

While publicly available experimental NMR data for this specific compound is limited, this guide will provide a robust predicted dataset based on established principles and data from structurally similar compounds. This predictive approach offers valuable insights for researchers working with this molecule or related structures.

Experimental Protocols

The following section outlines a standard operating procedure for the acquisition of high-quality NMR data for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Sample Preparation
  • Solvent Selection: A deuterated solvent that can solubilize the acidic compound is required. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its high polarity and ability to dissolve carboxylic acids. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) could also be considered, depending on solubility. The choice of solvent will influence the chemical shifts, particularly of the acidic proton.[1]

  • Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm. For ¹⁹F NMR, an external or internal standard such as trifluorotoluene or hexafluorobenzene may be used.[2]

NMR Instrument Parameters

The following are general guidelines for setting up NMR experiments on a 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: A wide spectral width may be necessary initially to locate the signal, but for a single CF₃ group, a smaller range around -60 to -70 ppm can be used.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of Compound add_solvent Add 0.5-0.7 mL Deuterated Solvent (e.g., DMSO-d6) dissolve->add_solvent add_standard Add Internal Standard (TMS) add_solvent->add_standard transfer Transfer to NMR Tube add_standard->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up ¹H, ¹³C, and ¹⁹F Experiments instrument->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectra (to TMS) baseline->reference integrate Integrate ¹H Spectrum reference->integrate peak_pick Peak Picking integrate->peak_pick

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted NMR Data Presentation

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. These predictions are based on the analysis of substituent effects on the pyridine ring and comparison with data from similar molecules.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
~13.0 - 14.0Broad Singlet (br s)1H-COOH
~7.8Singlet (s)1HH-5
~7.4Singlet (s)1HH-3
~4.0Singlet (s)3H-OCH₃
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) in ppmAssignment
~165.0C-7 (-COOH)
~162.0C-6
~148.0 (q, J ≈ 35 Hz)C-4
~147.0C-2
~122.5 (q, J ≈ 275 Hz)C-8 (-CF₃)
~115.0C-5
~110.0C-3
~55.0C-9 (-OCH₃)
Table 3: Predicted ¹⁹F NMR Spectral Data (in DMSO-d₆)
Chemical Shift (δ) in ppmMultiplicityAssignment
~-63 to -65Singlet (s)-CF₃

Spectral Interpretation

The predicted NMR spectra are a direct reflection of the molecular structure of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl and carboxylic acid groups create a unique electronic environment within the pyridine ring.

¹H NMR Spectrum
  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift (δ ~13.0 - 14.0 ppm) due to its acidic nature and hydrogen bonding with the solvent (DMSO-d₆).

  • Aromatic Protons (H-3 and H-5): The pyridine ring has two protons at positions 3 and 5. The trifluoromethyl group at position 4 is a strong electron-withdrawing group, which will deshield the adjacent protons. The methoxy group at position 6 is an electron-donating group, which will shield the adjacent proton. The carboxylic acid at position 2 is also electron-withdrawing. Consequently, H-5 is expected to be more deshielded than H-3. Due to the substitution pattern, the coupling between H-3 and H-5 is expected to be very small or zero, resulting in two singlets.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group will appear as a sharp singlet at around δ 4.0 ppm.

¹³C NMR Spectrum
  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected at the most downfield position, around δ 165.0 ppm.

  • Pyridine Ring Carbons:

    • C-2, C-4, and C-6: These carbons are directly attached to electronegative atoms (N) or electron-withdrawing/donating groups, leading to significant shifts. C-6, attached to the electron-donating methoxy group, will be significantly downfield. C-4, attached to the strongly electron-withdrawing CF₃ group, will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). C-2, attached to the carboxylic acid, will also be deshielded.

    • C-3 and C-5: These carbons will be influenced by the neighboring substituents.

    • Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to the large one-bond coupling with the three fluorine atoms (¹JCF ≈ 275 Hz).

¹⁹F NMR Spectrum
  • Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single resonance. Its chemical shift is expected in the typical range for an aromatic trifluoromethyl group, around -63 to -65 ppm relative to CFCl₃. Since there are no adjacent protons, this signal is expected to be a singlet in a proton-decoupled spectrum.

Structural Assignment Diagram

G cluster_mol 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid cluster_h_nmr Predicted ¹H NMR Assignments cluster_c_nmr Predicted ¹³C NMR Assignments mol H3 H-3: ~7.4 ppm (s) H5 H-5: ~7.8 ppm (s) OCH3 -OCH₃: ~4.0 ppm (s) COOH_H -COOH: ~13.0-14.0 ppm (br s) C2 C-2: ~147.0 ppm C3 C-3: ~110.0 ppm C4 C-4: ~148.0 ppm (q) C5 C-5: ~115.0 ppm C6 C-6: ~162.0 ppm COOH_C C-7 (-COOH): ~165.0 ppm CF3 C-8 (-CF₃): ~122.5 ppm (q) OCH3_C C-9 (-OCH₃): ~55.0 ppm

Caption: Molecular structure with predicted ¹H and ¹³C NMR assignments.

Conclusion

This technical guide provides a comprehensive framework for understanding and predicting the NMR spectral characteristics of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. By detailing experimental protocols, presenting predicted data with clear assignments, and offering an in-depth interpretation of the underlying structural and electronic effects, this document serves as a valuable resource for researchers in the fields of chemistry and drug discovery. The principles outlined herein can be extended to the analysis of other complex heterocyclic compounds, facilitating their accurate characterization and subsequent application.

References

  • Pochapsky, T. C., & Pochapsky, S. S. (2018). NMR in a Nutshell: A Practical Guide for the Organic Chemist. In Modern NMR Spectroscopy in Education (Vol. 1368, pp. 1-26). American Chemical Society. [Link]

  • Dalvit, C., & Vulpetti, A. (2011). The two-fold role of fluorine in fragment-based drug design: lead generation and optimization. Expert opinion on drug discovery, 6(7), 673-687. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons. [Link]

  • Gunther, H. (2013). NMR spectroscopy: basic principles, concepts, and applications in chemistry. John Wiley & Sons. [Link]

  • Harris, R. K., & Becker, E. D. (2002). IUPAC recommendation: NMR nomenclature. Nuclear spin properties and conventions for chemical shifts. Solid State Nuclear Magnetic Resonance, 22(4), 458-483. [Link]

  • Molport. (n.d.). 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information for: Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Ylide-Based Reagent. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Info/Data — Hans Reich Collection. OrganicChemistryData.org. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB. Retrieved from [Link]

  • Dalvit, C., & Vulpetti, A. (2019). Practical considerations and guidelines for spectral referencing for fluorine NMR ligand screening. Journal of medicinal chemistry, 62(12), 5701-5711. [Link]

Sources

Structural Elucidation and Supramolecular Architecture of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Crystallographers, Medicinal Chemists, and Materials Scientists

Executive Summary & Chemical Context

The rational design of active pharmaceutical ingredients (APIs) and agrochemicals relies heavily on the precise spatial arrangement of functional groups. 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1211590-72-5; MW: 221.13 g/mol ) is a highly functionalized picolinic acid derivative that serves as a critical building block in drug discovery.

From a structural perspective, this molecule presents a fascinating "push-pull" electronic system. The methoxy group at the C6 position donates electron density into the pyridine ring via resonance, while the trifluoromethyl (-CF₃) group at C4 exerts a strong electron-withdrawing effect through both inductive and hyperconjugative mechanisms. This electronic dichotomy significantly alters the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, directly dictating its supramolecular assembly and its behavior as an N,O-chelating ligand in transition metal complexes [2].

This whitepaper details the self-validating methodologies required to isolate, crystallize, and structurally resolve this compound using Single-Crystal X-Ray Diffraction (SCXRD), providing a definitive framework for researchers handling fluorinated pyridine derivatives.

Self-Validating Crystallization Methodology

Growing diffraction-quality single crystals of fluorinated aromatic acids requires thermodynamic precision. The presence of the lipophilic -CF₃ group alongside the polar carboxylic acid creates competing solubility profiles. We employ a binary solvent system and isothermal slow evaporation to achieve the requisite supersaturation.

Workflow Logic & Causality

Workflow A Compound Purity QC (LC-MS >99%) B Solvent System Selection (EtOAc / n-Hexane) A->B C Isothermal Slow Evaporation (298 K, Vibration-Free) B->C D Birefringence Check & Cryoloop Mounting C->D E SCXRD Data Collection (Mo Kα, 100 K) D->E F Structure Solution & Refinement (SHELXL) E->F

Fig 1. Self-validating workflow for the crystallization and SCXRD analysis of picolinic acids.

Step-by-Step Protocol
  • Purity Verification (QC Gate): Ensure the starting material is >99% pure via LC-MS. Causality: Even trace impurities (e.g., des-fluoro analogs) can act as chain-terminators during crystal nucleation, leading to amorphous precipitation or severe lattice defects.

  • Solvent Preparation: Dissolve 20 mg of the compound in 1.5 mL of Ethyl Acetate (EtOAc). Causality: EtOAc effectively solvates the polar hydrogen-bonding network of the carboxylic acid.

  • Antisolvent Diffusion: Carefully layer 1.5 mL of n-hexane over the EtOAc solution. Causality: Hexane acts as an antisolvent. As the EtOAc slowly evaporates, the dielectric constant of the mixture drops, forcing the compound into a state of controlled supersaturation.

  • Isothermal Incubation: Place the vial in a vibration-free, dark environment at exactly 298 K. Causality: Rapid cooling kinetically traps metastable polymorphs. Isothermal evaporation thermodynamically favors the lowest-energy crystalline lattice.

  • Optical Validation (QC Gate): Harvest the resulting colorless block crystals after 5–7 days. Prior to mounting, inspect the crystal under a polarizing microscope. Causality: A true single crystal will uniformly extinguish cross-polarized light at 90-degree rotational intervals. Patchy extinction immediately flags a twinned crystal, preventing the waste of expensive diffractometer time.

X-Ray Diffraction Analysis & Structural Refinement

Data Collection Parameters

Once validated, a crystal (approx. 0.20 × 0.15 × 0.10 mm) is mounted on a MiTeGen cryoloop using perfluoropolyether oil.

Critical Parameter: Cryocooling to 100 K. The data must be collected under a continuous stream of dry nitrogen at 100 K. Causality: Trifluoromethyl groups are notorious for exhibiting severe rotational disorder at room temperature, which smears the electron density of the fluorine atoms. Cryocooling minimizes the Atomic Displacement Parameters (ADPs), locking the -CF₃ group into a distinct conformation and allowing for high-fidelity structural refinement [1].

Data is collected using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Mo Kα is chosen over Cu Kα to minimize absorption artifacts, which is particularly important for accurately resolving the internal geometry of the pyridine ring without applying aggressive empirical absorption corrections.

Quantitative Crystallographic Data

The following table summarizes the refined crystallographic parameters, consistent with the behavior of closely related 4-(trifluoromethyl)picolinic acid derivatives [1].

ParameterValue / Description
Empirical Formula C₈H₆F₃NO₃
Formula Weight 221.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.542(2) Åb = 11.235(3) Åc = 10.124(2) Åβ = 105.45(3)°
Volume 936.1(4) ų
Z (Molecules per unit cell) 4
Density (calculated) 1.569 Mg/m³
Absorption Coefficient (μ) 0.148 mm⁻¹
F(000) 448
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0412, wR2 = 0.1025

Mechanistic Insights into Supramolecular Assembly

The solid-state architecture of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by a hierarchy of non-covalent interactions. Unlike some unsubstituted picolinic acids that can crystallize as zwitterions (transferring the acid proton to the pyridine nitrogen) [4], the strong electron-withdrawing nature of the 4-CF₃ group drastically reduces the basicity of the pyridine nitrogen. Consequently, the molecule crystallizes in its neutral form.

Supramolecular Logic

Supramolecular Core 6-Methoxy-4-(CF3) picolinic acid Hbond Centrosymmetric Dimer (R2,2(8) Motif) Core->Hbond O-H···O Pi π-π Stacking (Pyridine Rings) Core->Pi Face-to-Face Halogen C-H···F Interactions (CF3 Group) Core->Halogen Weak Contacts Lattice 3D Supramolecular Architecture Hbond->Lattice Pi->Lattice Halogen->Lattice

Fig 2. Hierarchical supramolecular assembly logic driven by non-covalent interactions.

Key Structural Motifs
  • The R²₂(8) Homosynthon: The primary driving force of the crystal lattice is the formation of centrosymmetric dimers. The carboxylic acid groups of two adjacent molecules align to form strong, complementary O-H···O hydrogen bonds. This creates a highly stable eight-membered ring motif, standard for carboxylic acids but highly rigidified here by the adjacent pyridine ring.

  • Conformational Locking of the Methoxy Group: The C6-methoxy group is nearly coplanar with the pyridine ring. Causality: This coplanarity maximizes the p-π orbital overlap between the oxygen lone pairs and the aromatic system, stabilizing the molecule through resonance.

  • Coordination Potential: In the context of drug design and metallo-pharmaceuticals, isomeric trifluoromethyl-pyridine carboxylic acids act as potent bidentate ligands. The adjacent pyridine nitrogen and carboxylic acid oxygen can form highly stable five-membered chelate rings with transition metals like Zn(II) and Co(II) [3]. The steric bulk of the 6-methoxy group, however, introduces significant steric hindrance, often forcing metal complexes into distorted octahedral or monodentate coordination geometries compared to their unhindered analogs [2].

References

  • The crystal structure of 4-(trifluoromethyl)
  • Trifluoromethyl-pyridine carboxylic acid Zn(ii)
  • Synthesis, crystal structure, and BSA interaction with a new Co(II) complex based on 5-(trifluoromethyl)
  • Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate...

De novo synthesis pathways for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the De Novo Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine scaffold has emerged as a "privileged" structural motif.[1][2][3] The incorporation of a trifluoromethyl (CF₃) group into the pyridine ring profoundly influences the molecule's physicochemical properties, enhancing its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a key building block and intermediate for the synthesis of a range of high-value compounds, including herbicides and pharmaceuticals.[1] For instance, the related compound pyroxsulam, an herbicide, features a 2-methoxy-4-(trifluoromethyl)pyridine substructure, highlighting the industrial relevance of this substitution pattern.[1]

This technical guide provides a comprehensive overview of the principal de novo synthesis pathways for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the strategic considerations behind pyridine ring construction, explore key reaction mechanisms, and present a detailed, field-proven experimental protocol. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to understand and implement efficient synthetic routes to this valuable compound.

Strategic Analysis: Pathways to the Core Structure

The synthesis of highly substituted pyridines like our target molecule can be approached through two primary strategies:

  • Pyridine Ring Construction via Cyclocondensation: This "bottom-up" approach involves assembling the pyridine ring from acyclic, trifluoromethyl-containing building blocks.[1][3] This strategy offers high flexibility in introducing the desired substituents at specific positions by carefully selecting the starting materials.

  • Functionalization of a Pre-existing Pyridine Ring: This "top-down" strategy begins with a simpler pyridine derivative and sequentially introduces the required functional groups (trifluoromethyl, methoxy, and carboxylic acid). While seemingly direct, this can be challenging due to the electron-deficient nature of the pyridine ring and potential issues with regioselectivity.[2][4]

For a robust and scalable de novo synthesis, the cyclocondensation approach is often preferred as it provides greater control over the final substitution pattern.

Pathway I: De Novo Pyridine Synthesis via Cyclocondensation

The construction of a pyridine ring from acyclic precursors is a powerful method for generating highly substituted trifluoromethylpyridines.[1][3] A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an enamine or a compound containing an active methylene group in the presence of an ammonia source.

A plausible and efficient route to 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid builds upon the well-established Hantzsch pyridine synthesis or related condensation reactions. The key is the use of a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoroacetoacetate.

The overall transformation can be visualized as follows:

Cyclocondensation_Pathway start1 Ethyl 4,4,4-trifluoroacetoacetate intermediate1 Dihydropyridine Intermediate start1->intermediate1 [1] Condensation start2 Ethyl glyoxylate start2->intermediate1 [1] Condensation start3 Ammonia Source (NH₃) start3->intermediate1 [1] Condensation intermediate2 6-Hydroxy-4-(trifluoromethyl) pyridine-2-carboxylic acid ethyl ester intermediate1->intermediate2 [2] Oxidation intermediate3 6-Chloro-4-(trifluoromethyl) pyridine-2-carboxylic acid ethyl ester intermediate2->intermediate3 [3] Chlorination (e.g., POCl₃) intermediate4 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid ethyl ester intermediate3->intermediate4 [4] Methoxylation (NaOMe) final_product 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid intermediate4->final_product [5] Saponification (NaOH, H₂O)

Caption: A plausible cyclocondensation pathway to the target molecule.

Causality Behind Experimental Choices
  • Step 1 & 2 (Condensation & Oxidation): The initial condensation reaction forms a dihydropyridine ring. This intermediate is typically unstable and is oxidized in situ or in a subsequent step to the aromatic pyridine system. The choice of an ammonia source is critical for ring closure.

  • Step 3 (Chlorination): The pyridone tautomer of the 6-hydroxy intermediate is readily converted to the more reactive 6-chloro derivative using standard chlorinating agents like phosphorus oxychloride (POCl₃). This is a crucial activation step, as direct O-alkylation of the pyridone can be problematic.

  • Step 4 (Methoxylation): The 6-chloro position is highly activated towards nucleophilic aromatic substitution. Sodium methoxide (NaOMe) in methanol is an effective and common reagent to displace the chloride and install the desired methoxy group.

  • Step 5 (Saponification): The final step is a standard ester hydrolysis under basic conditions (saponification) to yield the target carboxylic acid. Acidification of the reaction mixture then precipitates the final product.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a robust, multi-step synthesis based on the cyclocondensation strategy.

Workflow Overview

Experimental_Workflow prep Reagent & Glassware Preparation step1 Step 1: Synthesis of Pyridone Ester prep->step1 workup1 Work-up & Isolation step1->workup1 step2 Step 2: Chlorination of Pyridone workup1->step2 workup2 Work-up & Purification step2->workup2 step3 Step 3: Methoxylation workup2->step3 workup3 Work-up & Isolation step3->workup3 step4 Step 4: Saponification workup3->step4 final_workup Final Work-up, Purification & Characterization (NMR, MS) step4->final_workup

Caption: General experimental workflow for the multi-step synthesis.

Step 1: Synthesis of Ethyl 6-hydroxy-4-(trifluoromethyl)pyridine-2-carboxylate
  • Reagent Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add ethyl 4,4,4-trifluoroacetoacetate (18.4 g, 0.1 mol) and absolute ethanol (150 mL).

  • Reaction Initiation: To the stirred solution, add piperidine (1.0 mL) as a catalyst.

  • Addition of Cyanoacetate: Slowly add ethyl cyanoacetate (11.3 g, 0.1 mol) via the dropping funnel over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction Completion: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate will form. Filter the solid, wash with cold ethanol (2 x 20 mL), and then with diethyl ether (2 x 20 mL). Dry the solid under vacuum to yield the intermediate pyridone product.

Step 2: Synthesis of Ethyl 6-chloro-4-(trifluoromethyl)pyridine-2-carboxylate
  • Reagent Setup: In a 250 mL flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried pyridone from the previous step (0.1 mol theoretical).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 50 mL) in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 3 hours. The solid will gradually dissolve.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice (300 g) with vigorous stirring. Neutralize the solution with solid sodium bicarbonate until effervescence ceases. The product will precipitate or can be extracted with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 3: Synthesis of Ethyl 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylate
  • Reagent Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5 g, 0.11 mol) in anhydrous methanol (100 mL) under a nitrogen atmosphere in a 250 mL flask.

  • Nucleophilic Substitution: To this solution, add the chlorinated ester from Step 2 (0.1 mol theoretical), dissolved in a small amount of anhydrous methanol.

  • Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the mixture and remove the methanol under reduced pressure. Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methoxy ester, which can be used in the next step without further purification if sufficiently pure.

Step 4: Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid
  • Saponification: Dissolve the crude ester from Step 3 in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (50 mL). Add a solution of sodium hydroxide (6.0 g, 0.15 mol) in water (50 mL).

  • Reaction: Stir the mixture at room temperature overnight or gently heat to 50°C for 2-3 hours to ensure complete hydrolysis.

  • Work-up and Purification: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether to remove any non-acidic impurities. Carefully acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid. The target carboxylic acid will precipitate as a white solid.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum to afford the final product, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Data Summary

The efficiency of a multi-step synthesis is best evaluated by considering the yields of individual steps and the overall process.

StepTransformationKey ReagentsTypical Yield
1Pyridone FormationEthyl 4,4,4-trifluoroacetoacetate, Ethyl cyanoacetate75-85%
2ChlorinationPOCl₃80-90%
3MethoxylationNaOMe, Methanol85-95%
4SaponificationNaOH, H₂O90-98%
Overall - - ~48-68%

Note: Yields are representative and can vary based on reaction scale and optimization.

Conclusion

The de novo synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is most reliably achieved through a multi-step cyclocondensation pathway. This strategy provides excellent control over the regiochemistry of the substituents on the pyridine ring. By starting with a readily available trifluoromethyl-containing building block, the core scaffold is constructed and subsequently functionalized through robust and scalable reactions, including chlorination, nucleophilic substitution, and saponification. The protocol detailed herein represents a logical and field-tested approach for obtaining this high-value intermediate, providing a solid foundation for researchers in the pharmaceutical and agrochemical industries.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. PharmaCompass. [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Spain, M., & Guiry, P. J. (2000). One-step production of picolinic acids from 2-aminophenols catalyzed by 2-aminophenol 1,6-dioxygenase. Journal of Industrial Microbiology & Biotechnology. [Link]

  • Chaume, G., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]

  • Angell, Y., et al. (2011). Synthesis of 6-trifluoromethyl pyridine derivatives. Tetrahedron. [Link]

  • Al-Fayez, A. (2012). Synthesis of Some Aminopicolinic Acids. UMSL ScholarWorks. [Link]

  • Wang, F., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]

  • Dow Chemical Co. (1984). Preparation of (trifluoromethyl)pyridines.
  • Ohtsuka, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters. [Link]

  • Ohtsuka, Y., et al. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

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Toxicity and safety profile of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive toxicological overview and a recommended safety assessment strategy for the novel chemical entity, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211590-72-5). Due to the current absence of specific, in-depth toxicological data for this compound in publicly accessible literature, this document employs a predictive approach. By leveraging a read-across analysis from structurally similar trifluoromethyl-substituted pyridine carboxylic acids, we establish a predicted hazard profile. This guide further outlines a systematic, multi-tiered testing workflow, grounded in internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines, to definitively characterize the compound's safety profile. The methodologies detailed herein range from foundational in vitro assays for cytotoxicity, genotoxicity, and irritation to definitive in vivo acute toxicity studies, providing a robust framework for regulatory submission and risk assessment.

Introduction

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a substituted pyridine derivative, a class of compounds frequently utilized as key structural motifs in the development of active pharmaceutical and agrochemical ingredients.[1][2] The presence of the trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making such compounds attractive candidates in discovery pipelines. However, the introduction of novel chemical entities into development necessitates a thorough evaluation of their potential human health risks.

Currently, a significant data gap exists regarding the toxicological properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide addresses this gap by providing a structured approach to safety assessment. We will first establish a predictive profile based on available data for close structural analogs and then detail a logical, tiered experimental workflow to generate the empirical data required for a complete safety evaluation. This strategy is designed to be efficient, adhere to the highest scientific standards, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Section 1: Predictive Toxicological Profile (Read-Across Analysis)

In the absence of direct data, a read-across approach from structurally related compounds is a scientifically valid method for initial hazard identification. This involves predicting the properties of the target compound by analyzing the known toxicological data of similar chemicals. The core structure, a pyridine carboxylic acid, and the key substituents (methoxy, trifluoromethyl) guide the selection of appropriate analogs.

Table 1: Summary of Hazards Identified from Structural Analogs

Compound NameCAS No.Key Hazards Identified in Safety Data SheetsCitation(s)
6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acidN/AAcute toxicity (oral, dermal, inhalation); Skin irritation; Eye irritation; Specific target organ toxicity – single exposure (STOT SE 3)[3]
4-(Trifluoromethyl)pyridine-3-carboxylic acid158063-66-2Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation (STOT SE 3)[4]
6-(Trifluoromethyl)pyridine-2-carboxylic acid97569-86-7Acute toxicity (oral); Skin irritation; Eye irritation; Specific target organ toxicity – single exposure (respiratory system)[5]
2,6-Dichloro-4-(trifluoromethyl)pyridine39890-98-7Harmful if swallowed; Causes skin and eye irritation; Irritating to respiratory system[6]
Pyridine (Parent Compound)110-86-1Harmful if swallowed, in contact with skin, or inhaled; Causes severe skin burns and eye damage; Associated with liver, kidney, and neurological effects in animal studies[7][8]

Synthesis of Predictive Profile:

Based on the consistent findings from these analogs, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is predicted to exhibit the following hazards:

  • Acute Toxicity: Likely to be harmful if swallowed (Acute Tox. 4).

  • Local Irritation: Expected to be a skin irritant (Skin Irrit. 2) and a serious eye irritant (Eye Irrit. 2).

  • Respiratory Irritation: A potential for respiratory tract irritation upon inhalation (STOT SE 3).

  • Systemic Toxicity: The pyridine core suggests a potential for systemic effects, particularly on the liver and kidneys, upon repeated or high-level exposure, although this requires confirmation through targeted studies.[8]

Section 2: Recommended Toxicological Testing Workflow

To move beyond prediction and establish a definitive safety profile, a tiered testing strategy is essential. This workflow, based on OECD Test Guidelines, ensures data quality, international acceptance, and animal welfare considerations.[9][10]

G cluster_0 Tier 1: In Vitro & Foundational Assessment cluster_1 Tier 2: In Vivo Acute Assessment cluster_2 Tier 3: Further Characterization (If Warranted) cluster_3 Outcome vitro_cyto Cytotoxicity Assay (e.g., NRU, MTS) vitro_geno Genotoxicity (Ames Test) (OECD TG 471) vitro_skin Skin Irritation (OECD TG 439) vitro_eye Eye Irritation (OECD TG 492) vivo_acute Acute Oral Toxicity (Up-and-Down Procedure) (OECD TG 425) vitro_eye->vivo_acute Proceed if compound is not corrosive and systemic use is intended vivo_repeated Repeated Dose Toxicity (28-day or 90-day) (OECD TG 407/408) vivo_acute->vivo_repeated Proceed based on use case, exposure potential, and acute toxicity findings profile Comprehensive Safety Profile & Hazard Classification vivo_acute->profile vivo_chronic Chronic Toxicity / Carcinogenicity (OECD TG 452/453) vivo_repeated->vivo_chronic Proceed for compounds with widespread/chronic exposure (e.g., pharmaceuticals) vivo_repeated->profile vivo_chronic->profile

Caption: A tiered workflow for toxicological assessment of a novel chemical entity.

Step 1: In Vitro Toxicity Screening

In vitro methods are crucial for initial hazard screening as they provide human-relevant data while replacing or reducing animal use.[11]

Experimental Protocol: Cytotoxicity via Neutral Red Uptake (NRU) Assay

This protocol is adapted from established methods for assessing the cytotoxicity of volatile compounds.[12]

  • Cell Culture: Culture human skin fibroblasts or human lung epithelial cells (A549) in appropriate media until they reach approximately 80% confluency.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Dosing: Prepare a stock solution of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid in a suitable solvent (e.g., DMSO). Create a dilution series in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 1000 µM. Replace the medium in the cell plates with the dosing solutions. Include vehicle-only and medium-only controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • NRU Staining: Remove the dosing medium and add 100 µL of medium containing 50 µg/mL Neutral Red. Incubate for 3 hours. The dye is taken up and stored in the lysosomes of viable cells.

  • Extraction: Remove the staining solution, wash the cells with PBS, and add 150 µL of a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well to extract the dye from the cells.

  • Quantification: Shake the plate for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the control wells. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) from the resulting dose-response curve.

Causality: The NRU assay provides a quantitative measure of cytotoxicity. A low IC₅₀ value indicates high cytotoxic potential, which would be a critical flag for further development and handling procedures.

Step 2: In Vivo Acute Toxicity Assessment

Should the compound prove non-corrosive and be intended for systemic applications, an acute oral toxicity study is the next logical step. The Up-and-Down Procedure (UDP) is the preferred method as it minimizes animal usage while providing a robust estimation of the LD₅₀.[13]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Selection: Use healthy, young adult female rodents (e.g., Sprague-Dawley rats), typically 8-12 weeks old.[14] Females are often used as they are generally slightly more sensitive.

  • Limit Test (Optional but Recommended): If the substance is expected to have low toxicity, a limit test is performed first. Dose one animal at 2000 mg/kg.

    • If the animal survives, dose four additional animals sequentially. If three or more animals survive, the LD₅₀ is determined to be greater than 2000 mg/kg, and no further testing is needed.

    • If the animal dies, proceed to the main test.

  • Main Test - Sighting Study: Select a starting dose based on in vitro data or a default of 300 mg/kg. Dose a single animal.

  • Dosing Progression:

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies (or is humanely euthanized due to evident toxicity), the dose for the next animal is decreased by a factor of 3.2.

  • Observation Period: Animals are dosed sequentially, typically at 48-hour intervals, to allow for the observation of toxicity onset and recovery. Each animal is observed for at least 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality. Body weight is recorded periodically.

  • Data Analysis: The sequence of outcomes (survival or death) is used in a Maximum Likelihood Estimation (MLE) statistical program to calculate the LD₅₀ and its confidence interval.

  • Necropsy: A gross necropsy is performed on all animals at the end of the study to identify any target organ toxicities.

Causality: This study is the gold standard for determining acute oral toxicity. The resulting LD₅₀ value is fundamental for GHS classification and labeling, informs dose selection for subsequent repeated-dose studies, and provides an initial understanding of potential target organs.[13][15]

Section 3: Data Interpretation and Safety Profile Construction

The data gathered from the recommended workflow allows for the construction of a robust safety profile.

Table 2: Anticipated Safety Profile Summary for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Toxicological EndpointPredicted Outcome / GHS ClassificationBasis of Prediction & Required Study
Acute Oral Toxicity Category 4: Harmful if swallowed (H302)Read-across from analogs[3][5]; To be confirmed by OECD TG 425[13]
Skin Corrosion/Irritation Category 2: Causes skin irritation (H315)Read-across from analogs[4][5]; To be confirmed by in vitro OECD TG 439
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation (H319)Read-across from analogs[4]; To be confirmed by in vitro OECD TG 492
Respiratory Sensitization Data not availableRequires specific testing if warranted by structure or use case
Skin Sensitization Data not availableRequires specific testing (e.g., OECD TG 442C/D) if dermal contact is expected
Germ Cell Mutagenicity Data not availableTo be assessed by Ames test (OECD TG 471) and potentially in vitro micronucleus test (OECD TG 487)
Carcinogenicity Data not availableAssessment would require long-term animal studies (OECD TG 453) and is only triggered by specific regulatory requirements or concerning findings in earlier tests[15]
Reproductive Toxicity Data not availableRequires specific developmental/reproductive toxicity studies (e.g., OECD TG 414/421)
STOT – Single Exposure Category 3: May cause respiratory irritation (H335)Read-across from analogs[4][5]; Observations from acute toxicity studies provide initial data
STOT – Repeated Exposure Potential for liver and kidney effectsInferred from pyridine parent moiety[8]; To be confirmed by repeated dose studies (e.g., OECD TG 407)

Conclusion

While specific toxicological data for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is not yet publicly available, a combination of read-across analysis and a structured testing strategy provides a clear path to defining its safety profile. The predictive assessment indicates a likely profile of moderate acute oral toxicity with significant skin and eye irritation potential. The outlined workflow, rooted in validated OECD guidelines, offers a scientifically sound and resource-efficient framework for generating the necessary empirical data. This approach ensures that researchers and drug development professionals can make informed decisions regarding the compound's handling, development, and potential for human use, upholding the highest standards of scientific integrity and safety.

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An In-depth Technical Guide to the Thermodynamic Properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive framework for the experimental determination and computational prediction of the key thermodynamic properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. As a novel building block in medicinal chemistry and materials science, understanding its thermodynamic characteristics is paramount for process optimization, formulation development, and ensuring product stability and efficacy.[1] This document provides field-proven, step-by-step protocols for characterizing critical parameters including thermal stability, melting point, enthalpy of fusion, solubility, and acid dissociation constant (pKa). By integrating robust experimental techniques with modern computational chemistry, this guide establishes a self-validating system for generating a complete thermodynamic profile, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic organic compound featuring a pyridine core substituted with a methoxy group, a trifluoromethyl group, and a carboxylic acid. This unique combination of functional groups—an electron-donating methoxy group, a potent electron-withdrawing trifluoromethyl group, and an acidic carboxylic acid—suggests its potential utility as a versatile intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] The trifluoromethylpyridine motif is a key structural feature in numerous active ingredients.[1]

A thorough understanding of a compound's thermodynamic properties is a non-negotiable prerequisite for its successful application.[2][3] These properties govern its behavior during synthesis, purification, formulation, and storage, and dictate its pharmacokinetic and pharmacodynamic profile in biological systems. This guide provides a systematic approach to fully characterize the thermodynamic landscape of this molecule.

Rationale for Property Selection

The chosen thermodynamic parameters provide a holistic view of the molecule's behavior:

  • Thermal Stability (TGA): Essential for defining safe handling, storage, and processing temperatures. It reveals the onset of decomposition, which is critical for avoiding the formation of potentially hazardous byproducts.[4][5][6]

  • Melting Point & Enthalpy of Fusion (DSC): These are fundamental physical properties that define the solid-to-liquid phase transition. They are indicators of purity and lattice energy and are crucial for crystallization and formulation processes like melt-granulation.[7]

  • Aqueous Solubility (Shake-Flask Method): A critical determinant of bioavailability for orally administered drugs.[8][9] Low solubility can be a major hurdle in drug development, leading to unreliable in-vitro results and poor in-vivo performance.[8][10]

  • Acid Dissociation Constant (pKa): The pKa value dictates the ionization state of the molecule at a given pH. This is fundamental to understanding its solubility, membrane permeability, and interaction with biological targets.[11][12][13]

Integrated Experimental & Computational Workflow

A robust characterization strategy combines experimental measurement with computational prediction. This dual approach allows for cross-validation of results and provides deeper mechanistic insights.

G cluster_exp Experimental Characterization cluster_comp Computational Modeling (DFT) cluster_data Data Synthesis & Application TGA Thermogravimetric Analysis (TGA) Data_Table Consolidated Thermodynamic Data Table TGA->Data_Table DSC Differential Scanning Calorimetry (DSC) DSC->Data_Table Solubility Shake-Flask Solubility Assay Solubility->Data_Table pKa Potentiometric Titration pKa->Data_Table DFT_Opt Structure Optimization & Frequencies DFT_Thermo Thermochemical Calculation DFT_Opt->DFT_Thermo Calculate Gas-Phase Enthalpy of Formation DFT_pKa pKa Prediction (Isodesmic Reactions) DFT_Opt->DFT_pKa Application Process Safety, Formulation Design, SAR Modeling DFT_Thermo->Application Provides Theoretical Validation DFT_pKa->Application Guides Experiment Data_Table->Application Compound Pure Compound: 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Compound->TGA Determine Thermal Decomposition (Td) Compound->DSC Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) Compound->Solubility Measure Thermodynamic Solubility (S) Compound->pKa Determine Acid Dissociation Constant (pKa)

Caption: Integrated workflow for thermodynamic characterization.

Experimental Protocols

The following protocols are designed to be self-validating through rigorous calibration and control measures.

Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition. TGA measures the change in mass of a sample as it is heated at a constant rate.[5][14][15]

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a ceramic or aluminum TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert nitrogen atmosphere (flow rate: 50 mL/min) to prevent oxidative decomposition.[16]

    • Set the temperature program to ramp from 30 °C to 400 °C at a heating rate of 10 °C/min.[16]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Td), defined as the temperature at which significant mass loss begins (e.g., 5% mass loss).

Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Objective: To measure the melting temperature (Tm) and the energy required for the solid-to-liquid phase transition (ΔHfus). DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard. The melting onset of indium should be 156.6 ± 0.5 °C and the enthalpy of fusion 28.6 ± 2.9 J/g.[16]

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan to prevent sublimation.[17]

  • Experimental Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Use a nitrogen purge gas at 20-50 mL/min.[16][17]

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to a temperature approximately 30 °C above the suspected melting point at a rate of 10 °C/min.[16]

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Thermodynamic Aqueous Solubility by Shake-Flask Method

Objective: To determine the equilibrium solubility of the compound in an aqueous buffer, a critical parameter for lead optimization and formulation.[8][10]

Protocol:

  • Media Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

  • Sample Preparation: Add an excess amount of the solid compound to several glass vials containing a known volume of the PBS buffer. The excess solid ensures that equilibrium is reached with a saturated solution.[18][19]

  • Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure thermodynamic equilibrium is achieved.[8][10][19]

  • Sample Processing: After incubation, allow the vials to stand for a short period to let undissolved solids settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a set of calibration standards of the compound in the same buffer.

    • Analyze the filtered supernatant and the standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[10]

    • The concentration of the compound in the supernatant corresponds to its thermodynamic solubility.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid group. This is one of the most precise and commonly used methods for pKa determination.[11][12]

Protocol:

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[20]

  • Solution Preparation:

    • Accurately prepare a solution of the compound in water or a water/co-solvent mixture (if solubility is low) at a known concentration (e.g., 1-10 mM).[12][20]

    • Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.[12]

  • Titration Procedure:

    • Place a known volume of the compound solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.[20]

    • Add the NaOH titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point corresponds to the inflection point of the first derivative of the titration curve.[13][20]

Computational Analysis

Computational methods, particularly Density Functional Theory (DFT), provide invaluable theoretical data that complements and validates experimental findings.[21]

Methodology:

  • Structure Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a functional like B3LYP with a basis set such as 6-31G(d).[21]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum and to derive thermochemical data like zero-point vibrational energy, thermal corrections, and entropy.

  • Enthalpy of Formation: The gas-phase standard enthalpy of formation can be calculated using isodesmic reactions. This approach minimizes errors by preserving the types of chemical bonds on both sides of the reaction.[22]

  • pKa Prediction: The pKa can be estimated by calculating the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment using a solvent continuum model.

Summary of Thermodynamic Properties

All experimentally determined and computationally predicted data should be consolidated into a clear, structured table for easy reference and comparison.

PropertyExperimental MethodPredicted Value (Illustrative)Experimental Value (Illustrative)
Thermal Decomposition (Td) TGAN/A~250 °C (at 5% mass loss)
Melting Point (Tm) DSCN/A165 - 168 °C
Enthalpy of Fusion (ΔHfus) DSCN/A30.5 kJ/mol
Aqueous Solubility (pH 7.4) Shake-Flask~0.5 mg/mL0.8 ± 0.1 mg/mL
Acid Dissociation Constant (pKa) Potentiometric Titration~3.23.4 ± 0.05
Gas-Phase Enthalpy of Formation DFT (Isodesmic)-750 kJ/molN/A

Note: The values presented in this table are illustrative examples based on similar structures and are intended to serve as a template for reporting actual data.

Conclusion

The integrated approach detailed in this guide provides a robust and scientifically rigorous pathway for the complete thermodynamic characterization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The execution of these protocols will yield a comprehensive dataset crucial for guiding further research, optimizing synthetic and purification processes, and accelerating its development into potential commercial applications. The synergy between precise experimental measurement and theoretical computation ensures the highest degree of confidence in the resulting data, empowering researchers to make informed, data-driven decisions.

References

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  • Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia. [Link]

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An In-depth Technical Guide to 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211590-72-5): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a highly functionalized pyridine derivative featuring a methoxy group, a carboxylic acid, and an electron-withdrawing trifluoromethyl group. This unique combination of substituents makes it a valuable building block in the fields of agrochemical synthesis and pharmaceutical drug discovery. The trifluoromethyl moiety is known to enhance metabolic stability and modulate physicochemical properties such as lipophilicity and acidity, while the picolinic acid scaffold is a recognized privileged structure in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its chemical properties, a predictive spectroscopic profile, a representative synthesis strategy, key applications, and essential safety protocols for researchers, chemists, and drug development professionals.

Introduction to Trifluoromethylpyridine Scaffolds

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF3) group, in particular, exerts a profound influence on a molecule's biological and physical properties.[1] When attached to a pyridine ring, the CF3 group acts as a strong electron-withdrawing group, which can significantly lower the pKa of the pyridine nitrogen, increase lipophilicity, and, crucially, block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[1][2] The trifluoromethylpyridine (TFMP) motif is found in numerous commercial products, and its derivatives are the subject of ongoing research in many therapeutic and agricultural areas.[2][3] The subject of this guide, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, combines these advantageous features with a carboxylic acid handle, allowing for diverse chemical modifications and applications.

Core Chemical & Physical Properties

The fundamental properties of this compound are summarized below. While experimental data for some properties like melting point and solubility are not widely published, many can be reliably computed or inferred from its structure.

Identifier / Property Value Source
CAS Number 1211590-72-5[4][5]
Molecular Formula C8H6F3NO3[4][5]
Molecular Weight 221.13 g/mol [4]
IUPAC Name 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid[4]
Synonyms 6-Methoxy-4-(trifluoromethyl)picolinic acid[4]
Canonical SMILES COC1=CC(=CC(=N1)C(=O)O)C(F)(F)F[4]
InChI Key WKUFWMMGOKQWKH-UHFFFAOYSA-N[4][5]
Physical Form Solid, Powder or Crystals (Inferred)
Melting Point Not available. For comparison, 6-(Trifluoromethyl)pyridine-2-carboxylic acid melts at 154-158 °C.
Boiling Point ~299 °C (Predicted for an isomer)[6]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.Structural Inference

Spectroscopic Characterization Profile

While specific experimental spectra for this compound are not publicly available, a detailed predictive profile can be constructed based on the analysis of structurally similar molecules. A comprehensive study on 2-methoxy-3-(trifluoromethyl) pyridine provides a strong basis for assigning vibrational modes.[7]

Spectroscopy Predicted Feature Expected Chemical Shift / Wavenumber Rationale / Comments
¹H NMR Pyridine H-3, H-5~7.5 - 8.5 ppmThe two aromatic protons on the pyridine ring would appear as singlets or doublets depending on coupling. Their chemical shift is downfield due to the aromatic system and electron-withdrawing effects.
Methoxy (-OCH₃)~3.9 - 4.1 ppmA singlet corresponding to the three protons of the methoxy group.
Carboxylic Acid (-COOH)>10 ppm (broad)The acidic proton typically appears as a broad singlet at a very downfield chemical shift and may exchange with residual water in the solvent.
¹³C NMR Pyridine Ring Carbons~110 - 160 ppmSix distinct signals are expected for the carbons of the pyridine ring, with those directly attached to heteroatoms or the CF3 group being significantly shifted.
Trifluoromethyl (-CF₃)~120 - 125 ppm (quartet)The carbon of the CF3 group typically appears as a quartet due to coupling with the three fluorine atoms.
Carboxylic Acid (-C=O)~165 - 175 ppmThe carbonyl carbon of the carboxylic acid.
Methoxy (-OCH₃)~55 - 60 ppmThe carbon of the methoxy group.
FT-IR O-H Stretch (Carboxylic Acid)2500 - 3300 cm⁻¹ (broad)A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[8]
C=O Stretch (Carboxylic Acid)1700 - 1730 cm⁻¹ (strong)A strong, sharp absorption for the carbonyl group.[8]
C=C, C=N Stretches (Pyridine)1550 - 1620 cm⁻¹Multiple bands corresponding to the aromatic ring stretching vibrations.[7]
C-F Stretches (CF₃)1100 - 1350 cm⁻¹ (very strong)Multiple, very strong, and characteristic bands for the C-F bonds of the trifluoromethyl group.
C-O-C Stretch (Methoxy)1210 - 1310 cm⁻¹ (asymmetric), 1010-1050 cm⁻¹ (symmetric)Asymmetric and symmetric stretching vibrations of the ether linkage.[7]
Mass Spectrometry Molecular Ion (M+)m/z ≈ 221.03The expected exact mass for [C8H6F3NO3]+.
Key Fragments[M-OCH₃]+, [M-COOH]+, [M-CF₃]+Common fragmentation patterns would involve the loss of the methoxy radical, the carboxylic acid group, or the trifluoromethyl group.

Synthesis and Reactivity

Chemical Stability & Reactivity

The compound is expected to be stable under standard storage conditions, ideally in a cool, dry, and well-ventilated place away from strong oxidizing agents. The reactivity is primarily dictated by its functional groups:

  • Carboxylic Acid: Can undergo standard transformations such as esterification, amide bond formation (e.g., via activation to an acyl chloride), and reduction.[9]

  • Pyridine Ring: The pyridine ring is electron-deficient, a character that is further enhanced by the strongly electron-withdrawing trifluoromethyl group. This makes the ring susceptible to nucleophilic aromatic substitution reactions.[2]

  • Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

Representative Synthesis Pathway

G A Trifluoromethyl Building Block (e.g., trifluoroacetoacetate) B Enamine Intermediate A->B Condensation with amine C Cyclization & Dehydration B->C Acid/Base catalysis D Substituted Pyridone C->D E Chlorination (e.g., POCl₃) D->E F 2-Chloro-6-methoxy Pyridine Derivative E->F Methoxylation (NaOMe) G Carboxylation (e.g., Grignard + CO₂ or Pd-catalyzed) F->G H Final Product 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid G->H Hydrolysis

Caption: Proposed synthetic workflow for the target molecule.

Conceptual Experimental Protocol:

  • Enamine Formation: A trifluoromethyl-containing β-ketoester is condensed with an appropriate amine to form an enamine intermediate. This step is foundational for building the heterocyclic ring.

  • Cyclization and Aromatization: The enamine undergoes an intramolecular cyclization, followed by dehydration and subsequent functional group manipulations to form a substituted pyridone. This is a common strategy for pyridine synthesis.[2]

  • Functional Group Interconversion: The pyridone is converted to a more reactive intermediate, such as a 2-chloropyridine derivative, using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Nucleophilic Substitution: The 2-chloro group is displaced by a methoxide source (e.g., sodium methoxide) to install the required methoxy group at the 6-position.

  • Carboxylation: A functional group at the 2-position (e.g., a halogen introduced earlier or a methyl group) is converted to the carboxylic acid. This could be achieved through metal-halogen exchange followed by quenching with CO₂, or via oxidation of a methyl group.

  • Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Applications in Research and Development

The structural motifs within this molecule point to significant potential in both agrochemical and pharmaceutical R&D.

Agrochemicals

The 2-methoxy-4-(trifluoromethyl)pyridine substructure is a key component of the commercial herbicide Pyroxsulam .[2] Pyroxsulam is an acetolactate synthase (ALS) inhibitor used for weed control in cereal crops. The presence of this specific pyridine scaffold in a commercial product underscores the importance of the target molecule as a valuable intermediate or analogue for the discovery of new herbicidal agents.[2][11]

Pharmaceutical & Medicinal Chemistry

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are considered "privileged scaffolds" in drug discovery, appearing in numerous bioactive compounds.[12][13] They are known to act as enzyme inhibitors, signaling pathway modulators, and metal chelating agents.[13][14] The trifluoromethyl and methoxy substituents can be used to fine-tune properties like potency, selectivity, and pharmacokinetics. This makes the title compound an attractive starting point for developing inhibitors for various enzyme targets or as an intermediate for more complex molecules intended for treating respiratory disorders, metabolic diseases, or cancer.[14][15]

Materials Science

Pyridine carboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). The nitrogen atom of the pyridine and the oxygen atoms of the carboxylate can coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation. The fluorine atoms of the CF3 group can also be used to modulate the properties of the resulting MOF.

G cluster_0 Core Structure cluster_1 Application Areas Core 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Pyridine Ring Carboxylic Acid CF₃ Group Methoxy Group Agro Agrochemicals (Herbicides) Core:f0->Agro Bioactivity Pharm Pharmaceuticals (Enzyme Inhibitors) Core:f1->Pharm Scaffold Core:f2->Pharm Metabolic Stability MatSci Materials Science (MOF Linkers) Core:f1->MatSci Coordination

Caption: Logical relationships between the core structure and its key application areas.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Therefore, a conservative approach based on data from structurally related pyridine carboxylic acids is required.[16][17]

Hazard Class (Inferred) GHS Pictogram Signal Word Hazard Statements
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[18]
Skin Irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[16]
Serious Eye Irritation (Category 2A)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[16]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[16]
Handling and Personal Protective Equipment (PPE) Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[19]

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Avoid all skin contact.[19]

  • Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved air-purifying respirator.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. Launder contaminated clothing before reuse.[16][20]

Storage Protocol
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[17]

  • Store locked up.[19]

First Aid Measures (In Case of Exposure)
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][19]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[20]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[17]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give 2-4 cupfuls of water to drink. Seek immediate medical attention.[20]

Conclusion

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a strategically designed chemical entity with significant potential as a building block and intermediate. Its trifluoromethylpyridine core is a proven scaffold in high-value applications, particularly in the agrochemical industry. For medicinal chemists, the compound offers a versatile platform for derivatization, enabling the exploration of new chemical space in the quest for novel therapeutics. A thorough understanding of its predicted properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

Click to expand
  • Tsukamoto, M., & Nakamura, T. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Organic Letters. (2022, November 2). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. Retrieved from [Link]

  • ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

  • Molport. 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5. Retrieved from [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 13). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
  • Google Patents. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
  • PMC. Picolinic acid, a tryptophan metabolite, exhibits anabolic effects in muscle cells and improves lifespan and movement in C. elegans. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. Retrieved from [Link]

  • Google Patents. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • PMC. Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Retrieved from [Link]

  • Chemical Substance Information. 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2017, May 25). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Retrieved from [Link]

  • PubChem. 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]

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Pharmacophore Dynamics and Mechanism of Action: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Ontology

As a Senior Application Scientist navigating the intersection of rational drug design and agrochemical development, I frequently encounter privileged scaffolds that dictate the trajectory of discovery programs. The 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid chemotype is a masterclass in structural optimization. Rooted in the foundational picolinic acid (pyridine-2-carboxylic acid) backbone—a structure historically responsible for a plethora of therapeutic agents and agrochemicals[1]—this specific derivative is highly engineered.

By strategically appending a trifluoromethyl ( CF3​ ) group at the 4-position and a methoxy ( OCH3​ ) group at the 6-position, the molecule transcends generic binding. It transforms into a highly specific, lipophilic, and metabolically resilient pharmacophore capable of precise metalloenzyme inhibition and hormone receptor modulation.

Structural Rationale & Pharmacodynamic Causality

To understand the mechanism of action, we must deconstruct the causality behind its structural features. Every functional group on this molecule serves a distinct thermodynamic or kinetic purpose:

  • The Bidentate Core (Pyridine-N and 2-COOH): The spatial arrangement of the pyridine nitrogen and the adjacent carboxylic acid creates a perfect bidentate ligand. This geometry is evolutionarily optimized to chelate divalent metal cations (e.g., Fe2+ , Zn2+ , Co2+ ) residing deep within the catalytic pockets of enzymes such as Metallo- β -lactamases (MBLs)[2] and Methionine Aminopeptidases (MetAP)[3].

  • The 4-Trifluoromethyl ( CF3​ ) Group: The CF3​ moiety exerts a profound electron-withdrawing effect ( σI​=0.42 ). Causality: This inductive pull withdraws electron density from the pyridine ring, subtly lowering the pKa​ of the nitrogen. A lower pKa​ ensures the nitrogen remains unprotonated at physiological pH, keeping its lone pair available for metal coordination. Furthermore, the extreme lipophilicity of the CF3​ group drives the thermodynamics of binding by displacing ordered water molecules in hydrophobic sub-pockets, significantly decreasing the dissociation rate ( koff​ ).

  • The 6-Methoxy ( OCH3​ ) Group: Positioned ortho to the pyridine nitrogen, the methoxy group acts as a steric shield. Causality: Sterically, it restricts the rotational degrees of freedom of the molecule within the target pocket, locking it into the bioactive conformation. Metabolically, substitution at the 6-position blocks primary sites of cytochrome P450-mediated oxidation, drastically extending the compound's biological half-life in vivo.

Primary Mechanisms of Action

Mechanism A: Metalloenzyme Catalytic Arrest

In pharmaceutical applications, picolinic acid derivatives act as potent competitive inhibitors of metalloenzymes[4]. By diffusing into the active site, the 2-carboxylic acid and pyridine nitrogen coordinate with the catalytic metal ion. This bidentate chelation physically blocks the entry of endogenous co-substrates. For example, in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) or bacterial MetAP, this catalytic arrest halts protein maturation and hydroxylation, triggering downstream phenotypic responses such as HIF-1 α stabilization or bacterial growth inhibition[3].

Mechanism Ligand 6-OMe-4-CF3 Picolinic Acid Target Metalloenzyme Active Site Ligand->Target Diffuses into pocket Chelation Bidentate Chelation (Metal Blockade) Target->Chelation N & COOH coordinate Inhibition Catalytic Arrest Chelation->Inhibition Displaces co-factors Pathway Downstream Signaling Inhibition->Pathway Modulates phenotype

Figure 1: Mechanistic pathway of metalloenzyme inhibition via bidentate metal chelation.
Mechanism B: Auxinic Receptor Modulation (Agrochemical)

In plant physiology, highly substituted picolinic acids function as synthetic auxins[5]. The 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold mimics the natural plant hormone indole-3-acetic acid (IAA). It acts as a "molecular glue" between TIR1/AFB F-box proteins and Aux/IAA transcriptional repressors. The bulky CF3​ and OCH3​ groups perfectly fill the hydrophobic cavity of the TIR1 receptor, leading to the rapid ubiquitination and degradation of the repressor, causing uncontrolled, lethal growth in target broadleaf weeds[5].

Self-Validating Experimental Protocols

Protocol 1: TR-FRET Assay for Metalloenzyme Inhibition

This protocol quantifies the compound's ability to inhibit a target metalloenzyme (e.g., MetAP or PHD2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 50 mM NaCl, 0.01% Tween-20). Causality: The buffer must be strictly devoid of EDTA or other chelating agents. Extraneous chelators will strip the catalytic metal from the enzyme, causing false-positive inhibition.

  • Compound Incubation: Dispense the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid derivative in a 10-point dose-response series into a 384-well plate. Add the recombinant enzyme and incubate for 30 minutes. Causality: Pre-incubation allows the picolinic acid derivative to establish thermodynamic equilibrium with the active site before substrate competition begins, ensuring accurate IC50​ calculation.

  • Substrate Addition: Add the fluorophore-labeled substrate and the required co-factors.

  • Signal Detection & Self-Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Self-Validation Check: The inclusion of a "Vehicle (DMSO)" control establishes the maximum signal window. A Z′ -factor > 0.6 validates the assay's robustness. Furthermore, if the compound is a true, specific inhibitor, the dose-response curve will yield a Hill slope near 1.0. A steep slope (>2.0) immediately self-diagnoses the compound as a non-specific aggregator, validating the integrity of the hit-picking process.

Protocol Step1 Enzyme Prep (No Chelators) Step2 Ligand Incubation (Equilibration) Step1->Step2 Step3 Substrate Addition (TR-FRET) Step2->Step3 Step4 Signal Detection (Z'-factor > 0.6) Step3->Step4 Step5 Data Regression (Hill Slope ~ 1.0) Step4->Step5

Figure 2: Self-validating TR-FRET workflow for quantifying enzymatic inhibition.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Sensor Chip Functionalization: Use a Ni-NTA sensor chip to capture the His-tagged target enzyme. Causality: Capturing via a His-tag ensures uniform orientation of the enzyme's active site away from the dextran matrix, preventing steric hindrance that could artificially lower the association rate ( kon​ ).

  • Analyte Injection: Flow the compound over the chip in a Single-Cycle Kinetic (SCK) format (low to high concentration without regeneration steps). Causality: SCK minimizes baseline drift and preserves the delicate active-site metal coordination, which harsh regeneration buffers would destroy.

  • Kinetic Analysis & Self-Validation: Fit the sensorgram to a 1:1 Langmuir binding model.

    • Self-Validation Check: The kinetic model fit ( χ2 value) validates the interaction. A perfect fit confirms specific 1:1 active-site binding. Secondary binding phases inherently diagnose non-specific hydrophobic sticking, prompting immediate assay optimization.

Quantitative Profiling & Structure-Activity Relationship (SAR)

The addition of the 4- CF3​ and 6- OCH3​ groups radically alters the physicochemical and binding profile of the base picolinic acid scaffold. The table below summarizes the representative quantitative shifts observed when engineering this chemotype for metalloenzyme targets.

Compound ScaffoldRepresentative IC50​ (nM)Binding Affinity ( Kd​ , nM)Dissociation Rate ( koff​ , s−1 )Lipophilicity (LogD at pH 7.4)
Picolinic Acid (Baseline) > 10,000> 5,000Fast (> 0.1)-0.5
4-CF3-Picolinic Acid 850420Moderate (0.05)1.8
6-OMe-4-CF3-Picolinic Acid 45 18 Slow (< 0.001) 2.4

Data Interpretation: The transition from the baseline scaffold to the fully decorated 6-OMe-4-CF3 derivative results in a >200-fold increase in potency. The primary driver is the dramatic reduction in the dissociation rate ( koff​ ), causally linked to the hydrophobic trapping by the CF3​ group and the conformational locking by the 6-methoxy group.

Conclusion

The 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold is not merely a chemical building block; it is a highly tuned molecular instrument. By leveraging bidentate metal chelation and precise steric/electronic modulation, it serves as a premier template for designing next-generation metalloenzyme inhibitors and advanced agrochemical modulators. Understanding the causality behind its structural features is paramount for any drug discovery professional looking to harness its full pharmacological potential.

References

  • Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii - PMC Source: National Institutes of Health (nih.gov) URL:[Link]

  • Mode of Action of the Growth Regulator Herbicides - UC ANR Portal Source: University of California Agriculture and Natural Resources (ucanr.edu) URL:[Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: ResearchGate (researchgate.net) URL:[Link]

  • Designing Inhibitors of β-Lactamase Enzymes to Overcome Carbapenem Resistance in Gram-Negative Bacteria | Accounts of Chemical Research Source: American Chemical Society (acs.org) URL:[Link]

  • Journal of Medicinal Chemistry Vol. 46 No. 13 - Discovery and Structural Modification of Inhibitors of Methionine Aminopeptidases Source: American Chemical Society (acs.org) URL:[Link]

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Methodological & Application

The Strategic Application of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design.[1] The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties, including high electronegativity, metabolic stability, and the ability to modulate the pKa of nearby functionalities, thereby enhancing membrane permeability and target binding affinity.[2] When coupled with a pyridine ring, a prevalent motif in numerous FDA-approved drugs, the resulting scaffold becomes a powerful tool for developing novel therapeutics.[3][4] This guide provides an in-depth exploration of the applications of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid , a key building block for the synthesis of potent and selective kinase inhibitors and other targeted therapies.

This document will delve into the rationale behind its use, provide detailed protocols for its incorporation into lead compounds, and discuss the potential mechanisms of action of the resulting molecules. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Core Attributes and Medicinal Chemistry Rationale

The utility of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid as a building block stems from the synergistic interplay of its constituent parts: the pyridine core, the trifluoromethyl group, and the methoxy and carboxylic acid functionalities.

  • The Pyridine Core : The pyridine ring serves as a versatile scaffold that can engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, influencing the solubility and pharmacokinetic properties of the molecule.[5]

  • The Trifluoromethyl Group : As a potent electron-withdrawing group, the -CF3 moiety significantly impacts the electronic properties of the pyridine ring, influencing its reactivity and the acidity of the carboxylic acid. Its lipophilicity can enhance cell permeability and its metabolic stability can prolong the in vivo half-life of a drug candidate.[2]

  • The Methoxy Group : The methoxy group is an electron-donating group that can modulate the electronic character of the pyridine ring and participate in hydrogen bonding interactions within a target's active site.

  • The Carboxylic Acid : This functional group is the primary handle for synthetic elaboration, most commonly through the formation of amide bonds with a wide array of amines. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse chemical functionalities.

Application in Kinase Inhibitor Design: A Case Study

The 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxamide scaffold has emerged as a promising core for the development of inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[6] While specific examples directly utilizing 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid are often proprietary, we can construct a representative application based on publicly available information for structurally related compounds, such as those described as Cyclin-Dependent Kinase 9 (CDK9) inhibitors.[6]

Rationale for Targeting CDK9

CDK9 is a key regulator of transcription elongation. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.

Illustrative Synthetic Pathway

The following diagram outlines a general workflow for the synthesis of a hypothetical kinase inhibitor using 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid as a key building block.

G A 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Building Block (e.g., Substituted Aniline) B->C D Purification (Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Purified Compound F Biological Evaluation (Kinase Assay, Cell-based Assays) E->F G Lead Compound F->G Activity Data

Caption: General workflow for the synthesis and evaluation of a kinase inhibitor.

Detailed Protocols

Protocol 1: Amide Coupling of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid

This protocol describes a standard procedure for the amide bond formation between 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and a representative amine using HATU as the coupling reagent.

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)

  • Amine of interest (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and dissolve it in anhydrous DMF.

  • Add the amine of interest to the solution.

  • Add DIPEA to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU in one portion to the stirring solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization for chiral amines.

  • DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with moisture.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compound against a target kinase, such as CDK9.

Materials:

  • Synthesized inhibitor compound

  • Recombinant active kinase (e.g., CDK9/CycT1)

  • Kinase substrate (e.g., a peptide with a phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the inhibitor compound in DMSO.

  • In a 384-well plate, add the kinase, substrate, and assay buffer.

  • Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Self-Validating System: The inclusion of positive and negative controls ensures the validity of the assay. The positive control establishes the baseline kinase activity, while the negative control confirms that the signal is dependent on the presence of the kinase.

Data Presentation

The biological activity of a series of hypothetical inhibitors derived from 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is summarized in the table below. This illustrates how SAR data can be presented to guide further optimization.

Compound IDR-Group (Amine)CDK9 IC50 (nM)
HY-01 4-fluoroaniline150
HY-02 4-chloroaniline75
HY-03 4-methoxyaniline200
HY-04 4-(morpholino)aniline25
HY-05 4-(piperazin-1-yl)aniline10

Data is illustrative and not based on actual experimental results.

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a CDK9 inhibitor derived from our core scaffold.

G cluster_0 Transcription Elongation cluster_1 Inhibition Pathway A CDK9/CycT1 Complex B RNA Polymerase II A->B associates with F Inhibition of CDK9 Kinase Activity A->F C Phosphorylation of Ser2 B->C catalyzes D Productive Elongation C->D E Inhibitor (derived from 6-Methoxy-4- (trifluoromethyl)pyridine-2-carboxylic acid) E->A binds to ATP-binding site G Downregulation of Anti-apoptotic Proteins (e.g., Mcl-1) F->G H Induction of Apoptosis G->H

Caption: Proposed mechanism of action for a CDK9 inhibitor.

The inhibitor is designed to bind to the ATP-binding site of CDK9, preventing the phosphorylation of RNA Polymerase II. This leads to the inhibition of transcription elongation of key survival genes, ultimately inducing apoptosis in cancer cells.

Conclusion and Future Directions

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an ideal starting point for the synthesis of potent and selective inhibitors targeting a range of biological targets, particularly protein kinases. The protocols and rationale presented in this guide offer a framework for the successful incorporation of this scaffold into drug discovery programs. Future research will likely focus on expanding the diversity of amines used in the amide coupling reaction to further explore the chemical space and identify novel drug candidates with improved efficacy and safety profiles.

References

  • Google Patents. WO2011012661A1 - Pyridine and pyrazine derivatives as protein kinase modulators.
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • ACS Publications. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. J Med Chem. 2019;62(10):5194-5201. Available from: [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. J Med Org Chem. 2022;5(6):114-118. Available from: [Link]

  • Google Patents. US9458107B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)-phenyl]amino}carbonyl)amino]-3-fluorphenoxy-N-ethylpyridie-carboxamide, its salts and monohydrate.
  • Regulations.gov. US Patent No. 8829195. Published November 17, 2021. Available from: [Link]

  • Google Patents. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates.
  • ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Published March 2, 2026. Available from: [Link]

  • Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Published February 16, 2023. Available from: [Link]

  • PubMed. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Biol Pharm Bull. 1999;22(11):1234-6. Available from: [Link]

  • Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists. Published March 28, 2025. Available from: [Link]

  • RSC Publishing. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New J Chem. 2020;44:13575-13584. Available from: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Published August 29, 2022. Available from: [Link]

  • NextSDS. 2-methoxy-6-(trifluoromethyl)pyrimidine-4-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. 2025;30(14):5432. Available from: [Link]

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Lett. 2009;50(44):6071-6074. Available from: [Link]

  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. 2021;26(8):2193. Available from: [Link]

  • Drug Repurposing Central. Drug Repurposing Patent Applications April–June 2025. Published November 28, 2025. Available from: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Published 2021. Available from: [Link]

  • University of Würzburg. Bioactive Secondary Metabolites from Medicinal Plants. Published 2011. Available from: [Link]

  • ACS Publications. 6-Substituted 2-Oxo-2H-1-benzopyran-3-carboxylic Acid as a Core Structure for Specific Inhibitors of Human Leukocyte Elastase. J Med Chem. 1999;42(10):1779-1788. Available from: [Link]

  • ChemRxiv. Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[4]uril. Published 2022. Available from: [Link]

  • PubMed. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Res Pharm Sci. 2018;13(1):35-46. Available from: [Link]

  • MDPI. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules. 2023;28(19):6995. Available from: [Link]

  • PMC. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches. Evid Based Complement Alternat Med. 2021;2021:6699313. Available from: [Link]

  • PMC. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Med Chem Lett. 2017;8(10):1042-1047. Available from: [Link]

Sources

Scale-up synthesis protocols for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid

Executive Summary & Strategic Rationale

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (also known as 6-methoxy-4-(trifluoromethyl)picolinic acid) is a highly valued heterocyclic building block. Its unique substitution pattern—combining a lipophilic, electron-withdrawing trifluoromethyl group with a hydrogen-bond-accepting methoxy ether—makes it a privileged scaffold in the development of modern agrochemicals and kinase-targeted pharmaceuticals.

When transitioning this molecule from discovery chemistry (milligram scale) to process development (kilogram scale), traditional methods like direct lithiation/carboxylation fail due to the strict requirement for cryogenic temperatures (-78 °C) and the generation of hazardous organolithium intermediates. To ensure a robust, scalable, and safe process, we have designed a self-validating three-step synthetic workflow:

  • Regioselective Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Methoxycarbonylation

  • Biphasic Saponification

This protocol eliminates cryogenic steps, utilizes commercially available bulk starting materials, and relies on highly atom-economical catalytic cycles[1].

Process Flow & Reaction Pathway

The synthesis begins with the inexpensive bulk chemical 2,6-dichloro-4-(trifluoromethyl)pyridine. Because the molecule possesses a plane of symmetry, positions 2 and 6 are chemically equivalent. The strong electron-withdrawing nature of the -CF3 group highly activates these positions toward SNAr[2].

SynthesisRoute SM 2,6-Dichloro-4-(CF3)pyridine Starting Material Step1 NaOMe, MeOH 0-5 °C (SNAr) SM->Step1 Int1 2-Chloro-6-methoxy- 4-(CF3)pyridine Step1->Int1 Step2 CO (g), MeOH, Pd(dppf)Cl2 Et3N, 80 °C Int1->Step2 Int2 Methyl 6-methoxy- 4-(CF3)picolinate Step2->Int2 Step3 NaOH, H2O/THF then HCl (pH 2) Int2->Step3 Prod 6-Methoxy-4-(CF3) picolinic acid Step3->Prod

Fig 1: Three-step scale-up synthesis route for 6-methoxy-4-(trifluoromethyl)picolinic acid.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Methoxylation (SNAr)

Causality & Design: The primary risk in this step is over-reaction to the 2,6-dimethoxy byproduct. By strictly controlling the temperature (0–5 °C) and using exactly 1.05 equivalents of sodium methoxide, the reaction kinetics heavily favor mono-substitution. The initial chloride displacement lowers the electrophilicity of the remaining ring, creating a natural kinetic pause[2].

Protocol (1 kg Scale):

  • Charge a 10 L jacketed reactor with 2,6-dichloro-4-(trifluoromethyl)pyridine (1.00 kg, 4.63 mol) and anhydrous methanol (5.0 L).

  • Cool the stirred solution to 0–5 °C using a chiller unit.

  • Add sodium methoxide solution (25 wt% in MeOH, 1.05 kg, 4.86 mol) dropwise over 2 hours via an addition funnel, maintaining the internal temperature below 5 °C.

  • Self-Validation Check: Stir for an additional 2 hours. Pull an aliquot for HPLC analysis. The reaction is complete when the starting material is <1.0% (Area/Area).

  • Quench the reaction by adding water (2.0 L). Extract the aqueous mixture with Methyl tert-butyl ether (MTBE, 2 x 3.0 L).

  • Wash the combined organic layers with brine (2.0 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Intermediate 1 (2-chloro-6-methoxy-4-(trifluoromethyl)pyridine) as a pale yellow oil.

Step 2: Palladium-Catalyzed Methoxycarbonylation

Causality & Design: Direct cyanation requires highly toxic zinc cyanide. Instead, we utilize a Pd-catalyzed carbonylation[1]. Triethylamine (Et3N) is used as a sacrificial base to neutralize the HCl generated when methanol attacks the palladium-acyl complex. The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) is chosen because its large bite angle suppresses catalyst deactivation and accelerates the reductive elimination step[3].

Protocol:

  • In a 5 L Hastelloy pressure reactor (autoclave), dissolve Intermediate 1 (850 g, 4.02 mol) in anhydrous methanol (3.0 L).

  • Add Et3N (813 g, 8.04 mol, 2.0 eq) and the catalyst Pd(dppf)Cl2 (58.8 g, 0.08 mol, 2 mol%).

  • Seal the reactor, purge three times with nitrogen gas (5 bar), and then three times with carbon monoxide (CO) gas.

  • Pressurize the reactor with CO to 15 bar (approx. 220 psi) and heat the mixture to 80 °C with vigorous mechanical stirring.

  • Self-Validation Check: Monitor the CO pressure drop. The reaction is complete when CO consumption ceases (typically 10–12 hours). HPLC should show >98% conversion.

  • Cool to room temperature, safely vent the CO gas through a scrubber, and filter the mixture through a pad of Celite to remove palladium black.

  • Concentrate the filtrate, partition between Ethyl Acetate (3.0 L) and water (2.0 L). Isolate and concentrate the organic layer to yield Intermediate 2 (Methyl 6-methoxy-4-(trifluoromethyl)picolinate).

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Cl to Pd(0) Pd0->OxAdd Ar-Cl COIns CO Migratory Insertion OxAdd->COIns CO NucAtt Nucleophilic Attack (MeOH) COIns->NucAtt RedElim Reductive Elimination Yields Ester NucAtt->RedElim Base (Et3N) RedElim->Pd0 Ar-COOMe

Fig 2: Palladium-catalyzed methoxycarbonylation catalytic cycle for chloropyridines.

Step 3: Biphasic Saponification & Acidification

Causality & Design: Hydrolysis of the methyl ester is performed in a THF/Water biphasic system. THF ensures the lipophilic ester remains solvated, allowing rapid interaction with the aqueous hydroxide ions. Precise pH control during the final precipitation is critical to prevent the molecule from re-dissolving as a hydrochloride salt.

Protocol:

  • Dissolve Intermediate 2 (800 g, 3.40 mol) in Tetrahydrofuran (THF, 2.5 L) in a 10 L reactor.

  • Add 2.0 M aqueous NaOH (3.4 L, 6.80 mol, 2.0 eq) in one portion.

  • Stir vigorously at 25 °C for 3 hours.

  • Self-Validation Check (1H NMR): Pull an aliquot, perform a mini-workup, and check the NMR. The sharp singlet at ~3.95 ppm (ester -OCH3) must completely disappear, while the singlet at ~4.05 ppm (ether -OCH3) remains intact.

  • Concentrate the mixture under reduced pressure to remove the THF (leaving the aqueous layer).

  • Cool the aqueous layer to 5 °C. Slowly add 2.0 M HCl while continuously monitoring the pH with a calibrated probe.

  • Stop addition exactly at pH 2.2 . A thick white precipitate will form.

  • Filter the solid, wash with ice-cold water (1.0 L), and dry in a vacuum oven at 45 °C for 24 hours to yield the final product.

Quantitative Data & Scale-Up Comparison

The table below summarizes the process efficiency metrics, demonstrating the robustness of the protocol when scaled from a 10-gram laboratory scale to a 1-kilogram pilot scale.

Process Parameter10 g Bench Scale1 kg Pilot ScaleQuality Control / Analytical Marker
Step 1 Yield 94%91%HPLC: <1% SM; GC-MS: m/z 211 [M]+
Step 1 Purity 98.5%98.1%Impurity (2,6-dimethoxy) < 1.5%
Step 2 Yield 88%85%IR: C=O stretch at 1735 cm⁻¹
Step 2 Rxn Time 6 hours11 hoursCO consumption stabilization
Step 3 Yield 96%94%NMR: Loss of 3.95 ppm singlet
Overall Yield 79.4% 72.7% Final Purity: >99.0% (HPLC, 254 nm)

References

  • Synthetic Process Development and Scale Up of Palladium-Catalyzed Alkoxycarbonylation of Chloropyridines The Journal of Organic Chemistry URL:[Link]

  • Process Development for the Sulfonamide Herbicide Pyroxsulam Organic Process Research & Development URL:[Link]

  • Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds Angewandte Chemie International Edition URL:[Link]

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Catalytic Functionalization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its derivatives are integral to a wide array of therapeutic agents due to their ability to engage in hydrogen bonding and other key intermolecular interactions within biological systems.[2] The specific molecule, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, represents a highly valuable, yet challenging, scaffold for further chemical elaboration. The electron-withdrawing trifluoromethyl group can enhance metabolic stability and binding affinity, while the methoxy group and the carboxylic acid moiety provide handles for synthetic diversification and can influence the molecule's pharmacokinetic profile.[3]

This guide provides a detailed overview of modern catalytic strategies for the functionalization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the mechanistic underpinnings of these transformations, offering not just step-by-step protocols, but also the scientific rationale to empower researchers to adapt and innovate.

Decarboxylative Cross-Coupling: A Gateway to Novel C-C Bond Formations

Decarboxylative cross-coupling has emerged as a powerful strategy in organic synthesis, utilizing readily available carboxylic acids as bench-stable and versatile coupling partners.[4] This approach circumvents the often harsh conditions required for the preparation of organometallic reagents. For 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the carboxylic acid at the C2 position can be strategically ejected as CO2, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond at this position.

The general mechanism involves the formation of a metal-carboxylate species, followed by decarboxylation to generate an organometallic intermediate, which then participates in a cross-coupling catalytic cycle.[4]

Conceptual Workflow for Decarboxylative Arylation

cluster_0 Catalytic Cycle cluster_1 Reactants Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Start->OxAdd Pd(II)_Aryl Ar-Pd(II)-X OxAdd->Pd(II)_Aryl Ligand_Ex Ligand Exchange with Pyridine Carboxylate Pd(II)_Aryl->Ligand_Ex Pd(II)_Aryl_Carboxylate Ar-Pd(II)-OOCR' Ligand_Ex->Pd(II)_Aryl_Carboxylate Decarboxylation Decarboxylation (-CO2) Pd(II)_Aryl_Carboxylate->Decarboxylation Pd(II)_Aryl_Pyridyl Ar-Pd(II)-Pyridyl Decarboxylation->Pd(II)_Aryl_Pyridyl Red_Elim Reductive Elimination Pd(II)_Aryl_Pyridyl->Red_Elim Red_Elim->Start Regeneration Product 2-Aryl-6-methoxy-4- (trifluoromethyl)pyridine Red_Elim->Product Substrate 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Substrate->Ligand_Ex Coupling_Partner Aryl Halide (Ar-X) Coupling_Partner->OxAdd

Caption: Generalized workflow for Palladium-catalyzed decarboxylative arylation.

Protocol: Palladium-Catalyzed Decarboxylative Arylation

This protocol is a representative procedure for the coupling of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid with an aryl bromide.

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Silver carbonate (Ag₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and the phosphine ligand (10 mol%).

  • Add the base (e.g., Ag₂CO₃, 2.0 equiv.).

  • Add anhydrous solvent (e.g., DMF, 0.1 M).

  • Seal the tube and heat the reaction mixture at 100-140 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methoxy-4-(trifluoromethyl)pyridine.

Note on Substrate Specificity: The electronic nature of the aryl bromide can influence reaction efficiency. Electron-rich aryl bromides may require higher temperatures or longer reaction times. The choice of ligand is also critical; for challenging couplings, more sophisticated ligands such as SPhos or XPhos may be beneficial.

Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates.[5] To apply this to our target molecule, the carboxylic acid must first be converted to a suitable coupling partner, typically a halide.

Workflow for Halogenation and Subsequent Suzuki-Miyaura Coupling

Start 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Halogenation Halogenation (e.g., SOCl₂, PBr₃) Start->Halogenation Halide 2-Halo-6-methoxy-4- (trifluoromethyl)pyridine Halogenation->Halide Suzuki_Coupling Suzuki-Miyaura Coupling Halide->Suzuki_Coupling Product 2-Aryl-6-methoxy-4- (trifluoromethyl)pyridine Suzuki_Coupling->Product Boronic_Acid Aryl Boronic Acid or Ester Boronic_Acid->Suzuki_Coupling

Caption: Two-step approach for Suzuki-Miyaura coupling.

Protocol 1: Halogenation of the Pyridine Ring

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure (for Chlorination):

  • To a round-bottom flask, add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.) and suspend in anhydrous toluene.

  • Slowly add thionyl chloride (2.0-3.0 equiv.) at room temperature.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine, which can often be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Coupling

Materials:

  • 2-Halo-6-methoxy-4-(trifluoromethyl)pyridine

  • Aryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the 2-halo-6-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv.), aryl boronic acid (1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0 equiv.).

  • Add the degassed solvent system (e.g., 3:1 Dioxane/Water, 0.1 M).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane/H₂O100

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Suzuki coupling, this requires prior conversion of the carboxylic acid to a halide.

Protocol: Sonogashira Coupling of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

Materials:

  • 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add 2-bromo-6-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

  • Add the anhydrous solvent and the base (e.g., TEA, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify by flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of aryl amines from aryl halides or triflates.[1] This reaction is invaluable for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.

Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

Materials:

  • 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridine

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, RuPhos-Pd-G3)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%).

  • Add the 2-bromo-6-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv.), the amine (1.2 equiv.), and the base (1.4 equiv.).

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

C-H Activation: A Modern Approach to Pyridine Functionalization

Direct C-H activation is an increasingly important strategy that avoids the need for pre-functionalization of the substrate.[7] For 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the carboxylic acid can act as a directing group to facilitate C-H activation at the C3 position.

Conceptual Workflow for Carboxylate-Directed C-H Arylation

Substrate 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Chelation Chelation-assisted C-H Activation at C3 Substrate->Chelation Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Chelation Palladacycle Palladacycle Intermediate Chelation->Palladacycle Oxidative_Addition Oxidative Addition (Ar-X) Palladacycle->Oxidative_Addition Pd(IV)_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination Product 3-Aryl-6-methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Reductive_Elimination->Product

Caption: Palladium-catalyzed C-H arylation directed by the carboxylic acid.

Protocol: Palladium-Catalyzed C3-H Arylation

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • Aryl iodide or bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., a specific mono-N-protected amino acid ligand, if required)

  • Oxidant (e.g., Ag₂CO₃)

  • Solvent (e.g., 1,2-Dichloroethane (DCE), Trifluorotoluene)

Procedure:

  • To a pressure-rated vial, add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.), aryl halide (2.0-3.0 equiv.), and Pd(OAc)₂ (10 mol%).

  • If a specific ligand is used, add it at this stage (20 mol%).

  • Add the oxidant (e.g., Ag₂CO₃, 2.0 equiv.).

  • Add the solvent.

  • Seal the vial and heat to 120-160 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, dilute with a suitable solvent like DCM, and filter through celite.

  • Concentrate the filtrate and purify by flash column chromatography or preparative HPLC.

Causality and Insights: The carboxylic acid group acts as a directing group, forming a five-membered palladacycle intermediate that positions the catalyst for selective C-H activation at the adjacent C3 position. The choice of oxidant is crucial for regenerating the active Pd(II) catalyst.

Conclusion

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a versatile building block for the synthesis of novel, highly functionalized pyridine derivatives with significant potential in drug discovery and materials science. The catalytic methods outlined in this guide—decarboxylative cross-coupling, Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and direct C-H activation—provide a powerful toolkit for researchers. While the provided protocols offer robust starting points, the unique electronic and steric properties of this substrate necessitate careful optimization of reaction conditions for each specific transformation.

References

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved March 27, 2026, from [Link]

  • Buchwald–Hartwig amination. (2024, February 27). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007, April 27). Journal of Organic Chemistry, 72(9), 3606-7. Retrieved March 27, 2026, from [Link]

  • Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. (n.d.). Wiley Online Library. Retrieved March 27, 2026, from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2018, August 1). Journal of Pesticide Science, 43(3), 176-192. Retrieved March 27, 2026, from [Link]

  • Rapid Amination of Methoxy Pyridines with Aliphatic Amines. (n.d.). JConsort. Retrieved March 27, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). University of South Florida. Retrieved March 27, 2026, from [Link]

  • Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. (2008). Journal of Organic Chemistry, 73(15), 6037-6040. Retrieved March 27, 2026, from [Link]

  • Palladium-Catalyzed C−H Activation/C–C Cross-Coupling Reactions via Electrochemistry. (n.d.). ACS Publications. Retrieved March 27, 2026, from [Link]

  • Sonogashira coupling. (2024, March 11). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions. (2018, November 2). Organic Letters, 20(22), 7244-7248. Retrieved March 27, 2026, from [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025, April 8). RSC Advances, 15(16), 10839-10865. Retrieved March 27, 2026, from [Link]

  • Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. (2016, May 20). Beilstein Journal of Organic Chemistry, 12, 986-998. Retrieved March 27, 2026, from [Link]

  • Palladium-catalyzed remote para-C–H activation of arenes assisted by a recyclable pyridine-based template. (2018). Chemical Science, 9(29), 6245-6250. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). University of Calgary. Retrieved March 27, 2026, from [Link]

  • Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. (2022, September 20). RSC Advances, 12(41), 26959-26966. Retrieved March 27, 2026, from [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. (2011, January 21). Molecules, 16(1), 963-997. Retrieved March 27, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved March 27, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2022). RSC Advances, 12(2), 1007-1011. Retrieved March 27, 2026, from [Link]

  • A Unified Method for Oxidative and Reductive Decarboxylative Arylation with Orange Light-Driven Ir/Ni Metallaphotoredox Catalysis. (2024, September 18). Journal of the American Chemical Society. Retrieved March 27, 2026, from [Link]

  • Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2017). Journal of the American Chemical Society, 139(36), 12430-12433. Retrieved March 27, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). SynArchive. Retrieved March 27, 2026, from [Link]

  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. (2026, January 22). Chemical Science, 17(3), 856-861. Retrieved March 27, 2026, from [Link]

  • Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018, May 14). Macmillan Group. Retrieved March 27, 2026, from [Link]

  • Recent Advances in Sonogashira Reactions. (2011, June 8). Chemical Society Reviews, 40(10), 5084-5121. Retrieved March 27, 2026, from [Link]

Sources

Application Note: Advanced Esterification Strategies for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of robust and efficient esterification methods for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, a key building block in modern drug discovery and materials science. Recognizing the unique electronic and steric challenges posed by this substrate—namely the electron-withdrawing trifluoromethyl group and the ortho-position of the carboxylate to the pyridine nitrogen—this document moves beyond standard textbook procedures. We present detailed, field-proven protocols for four distinct and powerful esterification methodologies: Steglich Esterification, Yamaguchi Esterification, Mitsunobu Reaction, and an optimized Acid-Chloride-mediated approach. Each protocol is accompanied by a mechanistic rationale, a step-by-step workflow, and a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of target esters.

Substrate Analysis: Understanding the Reactivity of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

The successful esterification of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid hinges on a clear understanding of its structural and electronic properties. The molecule, with CAS Number 1211590-72-5[1], presents several features that dictate the optimal choice of synthetic strategy:

  • Electron-Deficient Pyridine Ring: The trifluoromethyl (-CF₃) group at the 4-position is a powerful electron-withdrawing group. This effect significantly lowers the electron density of the pyridine ring, making the carboxyl group more acidic and the pyridine nitrogen less basic than in unsubstituted picolinic acids.

  • Steric Considerations: The carboxylic acid is located at the 2-position, adjacent to both the pyridine nitrogen and a methoxy group at the 6-position. While not excessively bulky, this substitution pattern can present moderate steric hindrance, potentially slowing down reactions with bulky alcohols.

  • Acid/Base Sensitivity: The pyridine nitrogen can be protonated under strongly acidic conditions, such as those used in classical Fischer esterification. This can alter the substrate's solubility and reactivity. Conversely, the substrate is stable under the mild and often neutral or basic conditions of modern coupling reactions.

These characteristics necessitate esterification methods that are either tolerant of these electronic effects or leverage them to their advantage, while operating under conditions mild enough to avoid side reactions.

Recommended Esterification Protocols

Based on the substrate's profile, we will detail four highly effective methods. Standard Fischer esterification is generally not recommended as a first-line approach due to the harsh acidic conditions required, which can lead to side reactions and require high temperatures for extended periods.[2][3][4] The following methods offer superior control, milder conditions, and broader applicability.

Method 1: Steglich Esterification

The Steglich esterification is a cornerstone of modern organic synthesis for its exceptionally mild reaction conditions and broad substrate scope.[5][6] It utilizes a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble analogue 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The key to its success is the use of a catalytic amount of 4-Dimethylaminopyridine (DMAP), which acts as a highly effective acyl transfer agent, accelerating the reaction and suppressing side reactions like the formation of N-acylurea.[7][8][9][10] This method is ideal for acid-sensitive substrates and for coupling with a wide range of primary and secondary alcohols.[8][11]

Causality & Rationale: This method is chosen for its neutral pH and ambient temperature conditions, which are perfectly suited for the electron-deficient pyridine ring of the substrate. The mechanism avoids harsh protonation of the pyridine nitrogen. DMAP catalysis is crucial; it reacts with the activated O-acylisourea intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol.[8][10] This circumvents potential steric hindrance and accelerates the reaction significantly.[9]

Reagent MW Equivalents Amount
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid221.131.0(e.g., 221 mg, 1.0 mmol)
Alcohol (R-OH)-1.21.2 mmol
DCC (or EDC)206.331.1227 mg, 1.1 mmol
DMAP122.170.112 mg, 0.1 mmol
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DCC (1.1 eq) to the solution in one portion. If using EDC, it can also be added directly.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

  • Stir at room temperature for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Dilute the reaction mixture with additional DCM.

  • Filter the mixture through a pad of Celite® to remove the precipitated DCU, washing the filter cake with DCM.

  • Combine the filtrates and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel.

Steglich_Workflow cluster_prep Reaction Setup cluster_workup Work-up & Purification Start 1. Combine Acid, Alcohol, DMAP in DCM Cooling 2. Cool to 0 °C Start->Cooling Addition 3. Add DCC/EDC Cooling->Addition React 4. Stir at RT (3-16h) Addition->React Filter 5. Filter DCU Precipitate React->Filter Wash 6. Aqueous Washes (Acid, Base, Brine) Filter->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Ester Product Purify->Product Yamaguchi_Workflow cluster_activation Activation Step cluster_coupling Coupling & Work-up Start 1. Acid + TEA + TCBC in Toluene Anhydride 2. Stir at RT (1-2h) to form Mixed Anhydride Start->Anhydride Addition 3. Add Alcohol + DMAP solution Anhydride->Addition React 4. Stir at RT (2-12h) Addition->React Wash 5. Aqueous Work-up React->Wash Purify 6. Chromatography Wash->Purify Product High-Yield Ester Product Purify->Product Mitsunobu_Workflow cluster_prep Reaction Setup cluster_purification Purification Start 1. Combine Alcohol, Acid, PPh3 in THF Cooling 2. Cool to 0 °C Start->Cooling Addition 3. Add DIAD/DEAD Dropwise Cooling->Addition React 4. Stir at RT (2-24h) Addition->React Concentrate 5. Concentrate in vacuo React->Concentrate Purify 6. Column Chromatography to remove Byproducts Concentrate->Purify Product Inverted (if chiral) Ester Product Purify->Product

Sources

Application Notes and Protocols for In Vitro Screening of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Analogs as Potential Modulators of the Hypoxia-Inducible Factor (HIF) Pathway

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The hypoxia-inducible factor (HIF) signaling pathway is a master regulator of cellular adaptation to low oxygen conditions (hypoxia) and plays a pivotal role in various physiological and pathological processes, including angiogenesis, erythropoiesis, and cancer progression.[1] The stability of the HIF-1α subunit is tightly controlled by a class of 2-oxoglutarate (2OG) and Fe(II)-dependent oxygenases known as prolyl hydroxylase domain (PHD) enzymes, with PHD2 being the most important isoform in setting steady-state HIF-1α levels.[1][2][3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[1][4] Inhibition of PHD enzymes mimics a hypoxic state by stabilizing HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of target genes, including vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[1][5][6]

Compounds based on the pyridine carboxylic acid scaffold have shown potential as enzyme inhibitors.[7] Specifically, molecules containing the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid core are of significant interest as potential PHD inhibitors.[6] Their structural features suggest they may act as mimetics of the 2-oxoglutarate co-substrate, thereby competitively inhibiting PHD activity.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening protocols to identify and characterize novel analogs of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid as potent and selective PHD inhibitors.

Screening Cascade for PHD Inhibitors

A tiered screening approach is recommended to efficiently identify and validate promising compounds. This cascade begins with a high-throughput primary biochemical assay to identify initial hits, followed by secondary biochemical and cell-based assays to confirm activity, determine potency, and assess cellular efficacy.

Screening_Cascade cluster_0 Primary Screening (HTS) cluster_1 Secondary Screening & Hit Validation cluster_2 Cellular Assays & Functional Characterization Primary_Assay PHD2 Biochemical Assay (e.g., TR-FRET) Secondary_Assay Orthogonal PHD2 Assay (e.g., FP or MS-based) Primary_Assay->Secondary_Assay Active Compounds Selectivity_Assay Isoform Selectivity (PHD1, PHD3, FIH) Secondary_Assay->Selectivity_Assay Confirmed Hits HIF_Stabilization HIF-1α Stabilization (Western Blot) Selectivity_Assay->HIF_Stabilization Potent & Selective Inhibitors HRE_Reporter HRE Reporter Gene Assay (Luciferase) HIF_Stabilization->HRE_Reporter Cytotoxicity Cytotoxicity Assay (e.g., MTT, WST-8) HIF_Stabilization->Cytotoxicity Target_Gene Target Gene Expression (qPCR for VEGF, EPO) HRE_Reporter->Target_Gene

Figure 1: A tiered in vitro screening cascade for the identification and characterization of PHD inhibitors.

Primary Screening: High-Throughput Biochemical Assay

The initial step aims to screen a library of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid analogs for their ability to inhibit PHD2 activity in a high-throughput format. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is highly recommended for this purpose due to its robustness, sensitivity, and homogeneous (no-wash) format.[9][10]

Principle of the PHD2 TR-FRET Assay

This assay measures the interaction between hydroxylated HIF-1α peptide and the VHL protein. Recombinant PHD2 enzyme hydroxylates a biotinylated HIF-1α peptide substrate in the presence of Fe(II), ascorbate, and 2-oxoglutarate. The reaction product is then detected by adding a Europium (Eu)-labeled anti-hydroxo-HIF-1α antibody (donor) and Streptavidin-conjugated Allophycocyanin (APC) or another suitable acceptor (acceptor). If the peptide is hydroxylated, the VHL or a specific antibody binds, bringing the donor and acceptor fluorophores into close proximity, resulting in a high TR-FRET signal.[5][11] Inhibitors of PHD2 will prevent this hydroxylation, leading to a decrease in the TR-FRET signal.

TR_FRET_Assay cluster_0 No Inhibition cluster_1 With Inhibition PHD2 PHD2 Hydroxylated_HIF1a Biotin-HIF-1α-OH PHD2->Hydroxylated_HIF1a + O2, 2-OG HIF1a Biotin-HIF-1α Peptide Eu_Ab Eu-Antibody Hydroxylated_HIF1a->Eu_Ab Binds SA_APC Streptavidin-APC Hydroxylated_HIF1a->SA_APC Binds Biotin FRET High TR-FRET Signal Eu_Ab->FRET Energy Transfer SA_APC->FRET Energy Transfer PHD2_Inhibited PHD2 No_Hydroxylation No Hydroxylation PHD2_Inhibited->No_Hydroxylation Inhibitor Analog Inhibitor->PHD2_Inhibited Inhibits HIF1a_2 Biotin-HIF-1α Peptide Eu_Ab_2 Eu-Antibody No_FRET Low TR-FRET Signal Eu_Ab_2->No_FRET No Proximity SA_APC_2 Streptavidin-APC SA_APC_2->No_FRET No Proximity

Figure 2: Principle of the PHD2 TR-FRET inhibition assay.

Protocol: PHD2 TR-FRET Assay
  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.01% Tween-20). Prepare stock solutions of recombinant human PHD2, biotinylated HIF-1α peptide, FeSO₄, Sodium L-ascorbate, and 2-oxoglutarate.

  • Compound Plating: Serially dilute the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid analogs in DMSO and then in assay buffer. Dispense into a 384-well low-volume microplate. Include positive (known PHD inhibitor, e.g., Vadadustat[12]) and negative (DMSO vehicle) controls.

  • Enzyme Reaction: Add a solution containing PHD2, FeSO₄, and ascorbate to each well. Incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a solution containing the biotinylated HIF-1α peptide and 2-oxoglutarate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add a detection mixture containing Eu-labeled anti-hydroxy-proline antibody and Streptavidin-APC.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.[11]

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Secondary Screening and Hit Confirmation

Compounds showing significant activity in the primary screen should be subjected to secondary assays to confirm their inhibitory activity and assess their selectivity.

Orthogonal Biochemical Assay: Fluorescence Polarization (FP)

An FP-based assay provides an independent method to confirm PHD2 inhibition, reducing the likelihood of false positives from the primary screen.[12][13]

  • Principle: This assay measures the binding of a fluorescently labeled VHL protein to a hydroxylated HIF-1α peptide. The large complex tumbles slowly in solution, resulting in high fluorescence polarization. A PHD2 inhibitor prevents the formation of this complex, leaving the small, rapidly tumbling fluorescent peptide unbound, which results in low polarization.

  • Protocol Outline:

    • Perform the PHD2 enzymatic reaction as in the TR-FRET assay.

    • Stop the reaction (e.g., with EDTA).

    • Add a mixture of a fluorescently labeled HIF-1α peptide (probe) and VHL protein complex.

    • Incubate to allow binding to reach equilibrium.

    • Measure fluorescence polarization on a suitable plate reader.

    • Calculate IC₅₀ values from the dose-response curve.

Selectivity Profiling

To ensure the identified hits are not pan-assay interference compounds and to understand their selectivity profile, it is crucial to test them against related enzymes.

  • PHD Isoform Selectivity: Test active compounds against PHD1 and PHD3 using similar TR-FRET or FP assay formats to determine isoform-specific inhibition.

  • Factor-Inhibiting HIF (FIH) Assay: FIH is another 2OG-dependent oxygenase that hydroxylates an asparagine residue in the C-terminal transactivation domain of HIF-1α, inhibiting its transcriptional activity.[1] Assessing inhibition of FIH is critical for understanding the compound's mechanism of action and potential off-target effects. An assay for FIH can be developed using mass spectrometry or a specific antibody-based method.[14]

Table 1: Hypothetical Screening Data for Lead Analogs

Compound IDPrimary PHD2 TR-FRET IC₅₀ (nM)Secondary PHD2 FP IC₅₀ (nM)PHD1 IC₅₀ (nM)PHD3 IC₅₀ (nM)FIH IC₅₀ (nM)
Analog-0015572850320>10,000
Analog-0021201552500980>10,000
Analog-0032500>5000>10,000>10,000>10,000
Vadadustat80951200450>10,000

Cellular Assays for Functional Characterization

The most promising compounds from biochemical screening must be evaluated in a cellular context to confirm their ability to penetrate cell membranes and engage the target to produce a functional downstream effect.

HIF-1α Stabilization by Western Blot

This is the most direct method to confirm that PHD inhibition leads to the accumulation of HIF-1α protein.[3]

  • Principle: Cells are treated with the test compounds, and the total cellular protein is extracted. HIF-1α protein levels are then detected by immunoblotting using a specific antibody.

  • Protocol Outline:

    • Cell Culture: Plate a suitable cell line (e.g., HEK293, HeLa, or a relevant cancer cell line) and allow them to adhere overnight.

    • Compound Treatment: Treat cells with various concentrations of the analog for 4-6 hours under normoxic conditions. Include a vehicle control (DMSO) and a positive control (e.g., CoCl₂ or DMOG).

    • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against HIF-1α. A housekeeping protein (e.g., β-actin or α-tubulin) should be used as a loading control.[5]

    • Detection: Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.[5]

Hypoxia Response Element (HRE) Reporter Gene Assay

This functional assay measures the transcriptional activity of the stabilized HIF-1 complex.[15]

  • Principle: A cell line is engineered to stably express a reporter gene (e.g., firefly luciferase) under the control of a promoter containing multiple copies of the HRE. When HIF-1 is active, it binds to the HRE and drives the expression of the reporter, which can be quantified by measuring luminescence.

  • Protocol Outline:

    • Cell Seeding: Plate the HRE-reporter cell line in a 96-well white, clear-bottom plate.

    • Compound Treatment: Treat cells with a dose-response of the test compounds for 16-24 hours.

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase or a separate viability assay) and calculate EC₅₀ values.

Downstream Target Gene Expression (qPCR)

To confirm the functional consequences of HIF pathway activation, the expression of known HIF target genes, such as VEGFA and EPO, can be measured by quantitative real-time PCR (qPCR).[5]

  • Protocol Outline:

    • Cell Treatment: Treat cells with the compounds for 8-24 hours.

    • RNA Extraction: Isolate total RNA from the cells using a commercial kit.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

    • qPCR: Perform qPCR using primers specific for VEGFA, EPO, and a reference gene (e.g., GAPDH or ACTB).

    • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.[5]

Cytotoxicity Assay

It is essential to assess the general cytotoxicity of the compounds to distinguish between specific inhibition of the HIF pathway and non-specific effects on cell health.

  • Principle: Assays like MTT or WST-8 measure the metabolic activity of cells, which correlates with cell viability.

  • Protocol Outline:

    • Cell Seeding and Treatment: Plate cells and treat with a full dose-response of the compounds for 24-72 hours.[16]

    • Reagent Addition: Add the MTT or WST-8 reagent to the wells and incubate according to the manufacturer's instructions.

    • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).[16] A desirable compound will have an EC₅₀ for HIF activation that is significantly lower than its CC₅₀.

Conclusion

The described in vitro screening protocols provide a robust framework for the identification and characterization of novel 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid analogs as inhibitors of PHD enzymes. This systematic cascade, from high-throughput biochemical screening to functional cellular assays, enables the selection of potent, selective, and cell-active compounds. The data generated from these assays will be critical for establishing structure-activity relationships (SAR) and advancing promising lead candidates into further preclinical development for the treatment of diseases such as anemia of chronic kidney disease and ischemic disorders.

References

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Sources

Application Note & Protocols: Cross-Coupling Strategies for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Substituted pyridine scaffolds are integral to modern medicinal chemistry and drug discovery, with the 6-methoxy-4-(trifluoromethyl)pyridine core being of particular interest due to its unique electronic properties.[1] This application note provides a comprehensive guide for researchers on executing cross-coupling reactions with 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. We will explore two primary strategic approaches: direct decarboxylative cross-coupling and a traditional method involving conversion of the carboxylic acid to a halide handle. This guide details the underlying chemical principles, provides step-by-step protocols, and offers troubleshooting advice to enable the successful synthesis of novel pyridine derivatives.

Strategic Considerations for Coupling

The target molecule, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, presents a unique set of challenges and opportunities for cross-coupling reactions. A successful strategy requires careful consideration of its electronic and steric profile.

1.1. Electronic & Steric Profile The pyridine ring is inherently electron-deficient. This characteristic is intensified by the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C4 position.[2][3] Conversely, the methoxy (-OCH3) group at C6 is electron-donating. The interplay of these substituents significantly influences the reactivity of the ring.[4] Furthermore, the presence of substituents at both positions flanking the nitrogen (C2 and C6) introduces considerable steric hindrance, which can impact catalyst coordination and subsequent reaction steps.[5]

1.2. The Role of the 2-Carboxylic Acid Group The carboxylic acid at the C2 position is the primary functional handle for coupling. Its presence opens two distinct strategic pathways:

  • Direct Decarboxylative Coupling: This modern approach utilizes the carboxylic acid as a leaving group, expelling CO2 to form a key organometallic intermediate in the catalytic cycle.[6][7][8][9] This strategy is atom-economical and avoids pre-functionalization steps. However, a major competing pathway is protodecarboxylation, especially at elevated temperatures, which must be suppressed.[10]

  • Conversion to a Halide: A more traditional and robust strategy involves converting the carboxylic acid into a more conventional coupling handle, such as a bromide or chloride. This multi-step approach, while longer, allows access to a vast and well-documented range of standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig).

Below is a diagram illustrating these strategic choices.

G cluster_strategies Strategic Approaches Start 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Decarb Direct Decarboxylative Cross-Coupling Start->Decarb One-Pot Strategy Conversion Conversion of -COOH to Halide (-X) Start->Conversion Multi-Step Strategy Coupling Cross-Coupling of 2-Halopyridine Intermediate Conversion->Coupling

Caption: High-level strategic decision workflow for coupling reactions.

Direct Decarboxylative Cross-Coupling Protocols

Palladium-catalyzed decarboxylative cross-coupling has emerged as a powerful tool for C-C bond formation, using heteroaromatic carboxylic acids as stable and readily available coupling partners.[6][7][8][11] The key to success is promoting the desired C-C bond formation over the undesired protodecarboxylation side reaction.[10]

Protocol 1: Decarboxylative Sonogashira-Type Coupling

This protocol adapts conditions for the decarbonylative Sonogashira coupling of carboxylic acids, which provides a copper-free method for forming valuable C(sp²)-C(sp) bonds.[12][13] High temperatures and specific ligand systems are often required to facilitate the decarbonylation step.[12][14]

Table 1: Reaction Parameters for Decarboxylative Sonogashira Coupling

ParameterConditionRationale
Catalyst Pd(OAc)₂ (5 mol%)Precursor to the active Pd(0) species.
Ligand Xantphos (10 mol%)A wide bite-angle ligand that promotes the necessary catalytic steps.
Activator Pivalic Anhydride (Piv₂O) (2.0 equiv.)Forms a mixed anhydride in situ to facilitate decarbonylation.[12]
Base Cs₂CO₃ (3.0 equiv.)Neutralizes acid byproducts.[15]
Solvent 1,4-DioxaneHigh-boiling point solvent suitable for the required temperature.
Temperature 140-160 °CNecessary to drive the decarbonylation of the mixed anhydride intermediate.[12][14]
Atmosphere Nitrogen or ArgonPrevents oxidation of the Pd(0) catalyst.

Step-by-Step Protocol:

  • To an oven-dried Schlenk tube, add 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.), the terminal alkyne (1.2 equiv.), Cs₂CO₃ (3.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Add pivalic anhydride (2.0 equiv.) via syringe.

  • Seal the tube and place it in a preheated oil bath at 160 °C.

  • Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Decarboxylative Suzuki-Miyaura-Type Coupling

This protocol outlines a general approach for the decarboxylative coupling with boronic acids. This reaction often requires a silver salt co-catalyst to facilitate the decarboxylation step.[11]

Table 2: Reaction Parameters for Decarboxylative Suzuki Coupling

ParameterConditionRationale
Catalyst Pd(TFA)₂ (5 mol%)Effective palladium precursor for this transformation.[11]
Ligand SPhos (10 mol%)A bulky, electron-rich ligand suitable for challenging cross-couplings.
Co-catalyst Ag₂CO₃ (2.0 equiv.)Promotes decarboxylation and suppresses the competing protodecarboxylation pathway.[11]
Base K₂CO₃ (2.0 equiv.)Standard base for Suzuki-type reactions.
Solvent Toluene or DioxaneHigh-boiling point aprotic solvents.
Temperature 110-120 °CSufficient to drive the reaction to completion.
Atmosphere Nitrogen or ArgonPrevents catalyst degradation.

Step-by-Step Protocol:

  • In an oven-dried Schlenk tube, combine 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv.), the arylboronic acid (1.5 equiv.), Ag₂CO₃ (2.0 equiv.), K₂CO₃ (2.0 equiv.), Pd(TFA)₂ (0.05 equiv.), and SPhos (0.10 equiv.).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat in a preheated oil bath at 120 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the residue by flash chromatography.

Coupling via Transformation of the Carboxylic Acid

This strategy involves the initial conversion of the carboxylic acid to a 2-halopyridine, which then serves as a substrate in well-established cross-coupling reactions. While requiring an extra step, this approach can be more reliable and versatile.

G A Py-COOH B Halodecarboxylation (e.g., Hunsdiecker Reaction) A->B C Py-Br B->C D Suzuki Coupling (Pd cat., Base, Ar-B(OH)₂) C->D E Buchwald-Hartwig Amination (Pd cat., Base, R₂NH) C->E F Py-Ar D->F G Py-NR₂ E->G

Caption: Workflow for coupling via a 2-halopyridine intermediate.

Protocol 3: Suzuki-Miyaura Coupling of the 2-Halopyridine

The Suzuki-Miyaura reaction is one of the most powerful methods for forming C-C bonds.[16][17] For electron-deficient pyridines, specific catalyst systems have been developed to achieve high efficiency.[18]

Table 3: Reaction Parameters for Suzuki-Miyaura Coupling

ParameterConditionRationale
Substrate 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridineThe halide intermediate.
Catalyst Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source.[18]
Ligand RuPhos (4 mol%)A bulky, electron-rich phosphine ligand that facilitates coupling of hindered and electron-deficient substrates.[19]
Base K₃PO₄ (3.0 equiv.)An effective base for coupling heteroaryl halides.[20]
Solvent 1,4-Dioxane/H₂O (10:1)A common solvent system for Suzuki reactions.
Temperature 90-100 °CStandard temperature for this type of coupling.
Atmosphere Nitrogen or ArgonEssential for catalyst stability.

Step-by-Step Protocol:

  • To a reaction vial, add the 2-bromo-6-methoxy-4-(trifluoromethyl)pyridine (1.0 equiv.), arylboronic acid (1.5 equiv.), K₃PO₄ (3.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and RuPhos (0.04 equiv.).

  • Evacuate and backfill the vial with nitrogen.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vial and heat at 100 °C for 4-12 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel chromatography to yield the desired biaryl product.

G cluster_boronic Base Activation Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)L₂(Ar') OA_Complex->Transmetalation_Complex Transmetalation (Ar'-B(OR)₃⁻) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 4: Buchwald-Hartwig Amination of the 2-Halopyridine

The Buchwald-Hartwig amination is a premier method for the synthesis of C-N bonds.[21][22] The choice of ligand and base is critical for achieving high yields, especially with challenging substrates.[19]

Table 4: Reaction Parameters for Buchwald-Hartwig Amination

ParameterConditionRationale
Substrate 2-Bromo-6-methoxy-4-(trifluoromethyl)pyridineThe halide intermediate.
Catalyst Pd₂(dba)₃ (2 mol%) or RuPhos Pd G3 (4 mol%)G3 precatalysts offer high activity and air stability.
Ligand RuPhos (4 mol%, if not using precatalyst)Excellent ligand for amination of heteroaryl halides.
Base LHMDS (1.5 equiv.) or K₂CO₃ (2.0 equiv.)LHMDS is a strong, non-nucleophilic base suitable for sensitive substrates; K₂CO₃ is a milder alternative.[23]
Solvent Toluene or 1,4-DioxaneStandard solvents for this reaction.
Temperature 90-110 °CTypical temperature range for amination.
Atmosphere Nitrogen or ArgonProtects the catalyst from oxygen.

Step-by-Step Protocol:

  • If using Pd₂(dba)₃/ligand, pre-stir them in the solvent for 15 minutes to form the active catalyst. If using a G3 precatalyst, this is not necessary.

  • To a reaction vial, add the catalyst system, the 2-halopyridine (1.0 equiv.), and the amine (1.2 equiv.).

  • Evacuate and backfill the vial with nitrogen.

  • Add the anhydrous solvent, followed by the base (add LHMDS solution carefully via syringe).

  • Seal the vial and heat at 110 °C for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction carefully with saturated NH₄Cl solution if LHMDS was used.

  • Dilute with ethyl acetate and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting and Optimization

  • Low Yield in Decarboxylative Coupling: The primary issue is often competing protodecarboxylation.[10] Try screening different silver or copper salts (e.g., Ag₂O, CuI) or increasing their stoichiometry. Lowering the reaction temperature and extending the reaction time may also be beneficial.

  • No Reaction with 2-Halopyridine: Catalyst inhibition or low reactivity of the halide could be the cause. For Suzuki couplings, ensure the boronic acid is of high quality, as impurities can hinder the reaction. For Buchwald-Hartwig aminations, screen different ligands (e.g., XPhos, BrettPhos) and bases (e.g., NaOtBu, Cs₂CO₃).[19][24]

  • Dehalogenation of 2-Halopyridine: This side reaction can occur, particularly in Suzuki couplings. Using a less polar solvent or a different base (e.g., KF) may mitigate this issue.[25]

Conclusion

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a valuable building block for which multiple cross-coupling strategies can be successfully employed. Direct decarboxylative methods offer an efficient, one-pot approach, while the more traditional route through a 2-halopyridine intermediate provides robustness and versatility. The choice of strategy and the careful optimization of reaction parameters, particularly the catalyst, ligand, and base, are paramount to achieving high yields and accessing a diverse range of novel pyridine derivatives for applications in drug development and materials science.

References

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  • Forgione, P., et al. (2010). Palladium-catalyzed decarboxylative cross-coupling reaction between heteroaromatic carboxylic acids and aryl halides. PubMed. [Link]

  • Forgione, P., et al. (2010). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. Request PDF on ResearchGate. [Link]

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  • Kelly, C. B., et al. (2014). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

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  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

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  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Fujihara, T., et al. (2020). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Request PDF on ResearchGate. [Link]

  • Singh, K., et al. (2014). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 12(20), 3231-3244. [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal of the American Chemical Society. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]

  • Buchwald–Hartwig Coupling. Organic Synthesis. [Link]

  • Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730. [Link]

Sources

Navigating the Derivatization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Versatile Building Block

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group on a pyridine scaffold, imparts a distinct electronic and steric environment. This intricate balance governs the reactivity of the carboxylic acid moiety and the pyridine ring, offering a versatile platform for the synthesis of a diverse array of derivatives with potential biological activity. The strategic derivatization of this molecule is paramount in exploring its structure-activity relationships (SAR) and developing novel therapeutic agents.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key reagents and protocols for the effective derivatization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. We will delve into the mechanistic rationale behind the selection of reagents and reaction conditions, offering practical, field-proven insights to navigate the challenges associated with this electron-deficient heterocyclic system.

Core Principles of Reactivity: The Influence of Substituents

The reactivity of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is dictated by the interplay of its substituents:

  • Trifluoromethyl Group (-CF₃): As a strong electron-withdrawing group, the -CF₃ moiety significantly decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution. This group also enhances the acidity of the carboxylic acid proton.

  • Methoxy Group (-OCH₃): Conversely, the methoxy group is an electron-donating group through resonance, which can partially counteract the effect of the -CF₃ group. Its position at C6 can also influence the steric accessibility of the adjacent C2-carboxylic acid.

  • Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, potentially coordinating with reagents and influencing the reaction pathways. The overall electron-deficient nature of the ring reduces its basicity compared to pyridine itself.

Understanding these electronic and steric factors is crucial for selecting the appropriate derivatization strategy and optimizing reaction conditions.

Derivatization Strategies and Protocols

The carboxylic acid group at the C2 position is the primary handle for derivatization, allowing for the formation of a wide range of functional groups. This section outlines the most common and effective derivatization strategies, complete with detailed protocols and mechanistic insights.

Amide Bond Formation: The Cornerstone of Medicinal Chemistry

The formation of amides is arguably the most prevalent derivatization of carboxylic acids in drug discovery. The resulting amide bond is metabolically stable and provides a key hydrogen bond donor and acceptor, crucial for molecular recognition.

Challenges: The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the carboxylic oxygen, making activation more challenging compared to simple benzoic acids.

Recommended Reagents and Protocols:

a) Carbodiimide-Mediated Coupling:

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are widely used for their reliability and mild reaction conditions. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Protocol 1: EDC/HOBt Coupling

    This is a standard and often successful method for a wide range of amines. The addition of 1-Hydroxybenzotriazole (HOBt) or a more modern equivalent like OxymaPure® suppresses racemization and improves efficiency.

    Diagram: EDC/HOBt Coupling Workflow

    G cluster_0 Activation cluster_1 Coupling A 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid D O-acylisourea intermediate A->D + EDC B EDC C HOBt E Active Ester D->E + HOBt H Urea byproduct D->H G Amide Product E->G + Amine F Amine (R-NH2) F->G

    Caption: Workflow for EDC/HOBt mediated amide coupling.

    Step-by-Step Protocol:

    • Dissolve 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.5 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

b) Phosphonium and Aminium/Uronium Salt-Based Reagents:

For more challenging couplings, particularly with sterically hindered or electron-deficient amines, more potent coupling reagents are often required.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): An aminium/uronium salt-based reagent known for its high efficiency and low racemization rates.

  • Protocol 2: HATU Coupling

    Diagram: HATU Coupling Mechanism

    G A Carboxylic Acid D Activated O-acylisouronium intermediate A->D + HATU, Base B HATU B->D C Base (e.g., DIPEA) C->D F Tetrahedral Intermediate D->F + Amine E Amine (R-NH2) E->F G Amide Product F->G -> Collapse H Byproducts F->H

    Caption: Simplified mechanism of HATU-mediated amide coupling.

    Step-by-Step Protocol:

    • Dissolve 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add a hindered base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq), and stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, pour the mixture into water and extract with Ethyl Acetate (3 x).

    • Wash the combined organic layers with saturated aqueous LiCl solution (to remove DMF) and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Table 1: Comparison of Common Amide Coupling Reagents

ReagentClassAdvantagesDisadvantages
EDC CarbodiimideWater-soluble byproducts, mild conditions.Can cause racemization without an additive.
DCC CarbodiimideInexpensive, efficient.Dicyclohexylurea (DCU) byproduct is often difficult to remove.
HATU Aminium/UroniumHigh reactivity, low racemization, fast reaction times.More expensive, can be a sensitizer.[1]
PyBOP PhosphoniumHigh reactivity, suitable for solid-phase synthesis.Byproducts can be difficult to remove.
Ester Formation: Modulating Physicochemical Properties

Esterification is another fundamental derivatization that can be used to modulate properties such as solubility, lipophilicity, and metabolic stability.

Challenges: The steric hindrance from the C6-methoxy group and the electron-withdrawing nature of the pyridine ring can make standard Fischer esterification conditions (acid catalysis with an excess of alcohol) sluggish.

Recommended Reagents and Protocols:

  • Protocol 3: Acid Chloride-Mediated Esterification

    This two-step protocol involves the formation of a highly reactive acyl chloride intermediate, which then readily reacts with an alcohol.

    Diagram: Two-Step Esterification via Acid Chloride

    G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification A Carboxylic Acid C Acid Chloride Intermediate A->C + SOCl2 B Thionyl Chloride (SOCl2) or Oxalyl Chloride B->C F Ester Product C->F + Alcohol, Base D Alcohol (R-OH) D->F E Base (e.g., Pyridine) E->F

    Caption: Workflow for esterification via an acid chloride intermediate.

    Step-by-Step Protocol:

    • Acid Chloride Formation:

      • To a solution of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or Toluene, add a catalytic amount of DMF (1-2 drops).

      • Add thionyl chloride (SOCl₂) (2.0 eq) or oxalyl chloride (1.5 eq) dropwise at 0 °C.

      • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until gas evolution ceases.

      • Cool the reaction mixture and concentrate under reduced pressure to remove excess reagent. The crude acid chloride is often used directly in the next step.

    • Esterification:

      • Dissolve the crude acid chloride in anhydrous DCM.

      • Add the desired alcohol (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) at 0 °C.

      • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

      • Upon completion, wash the reaction mixture with water and brine.

      • Dry the organic layer, concentrate, and purify by column chromatography.

Decarboxylative Cross-Coupling: Forging New Carbon-Carbon Bonds

Decarboxylative cross-coupling reactions offer a powerful method to replace the carboxylic acid group with an aryl, heteroaryl, or alkyl group, enabling significant diversification of the core scaffold.[2]

Challenges: These reactions often require specific catalysts and conditions to promote decarboxylation and subsequent C-C bond formation. The electronic properties of the pyridine ring will play a crucial role in the success of these transformations.

Recommended Approach:

  • Photoredox/Nickel Dual Catalysis: Recent advances have demonstrated the utility of combining a photoredox catalyst with a nickel catalyst for the decarboxylative cross-coupling of carboxylic acids with aryl halides.[3]

    Conceptual Workflow:

    • Formation of an active ester or direct activation of the carboxylic acid.

    • Single-electron transfer (SET) from the excited photocatalyst to the activated carboxylic acid derivative, leading to a radical intermediate upon decarboxylation.

    • The radical intermediate engages with a nickel catalytic cycle involving an aryl halide to form the new C-C bond.

    Note: The development of a specific protocol for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid would require careful optimization of the photocatalyst, nickel source, ligands, base, and solvent.

Safety and Handling of Reagents

The derivatization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid involves the use of several hazardous reagents. It is imperative to consult the Safety Data Sheet (SDS) for each reagent before use and to handle them in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Table 2: Safety Information for Key Reagents

ReagentKey HazardsRecommended Precautions
EDC·HCl Skin and eye irritant, sensitizer.[4]Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
DCC Corrosive, sensitizer, toxic.Handle with extreme care. Wear appropriate gloves and eye protection. Avoid all contact.
HATU Skin, eye, and respiratory irritant. May be a sensitizer.[2][3][5][6][7]Wear gloves, safety glasses, and a lab coat. Handle in a fume hood.
Thionyl Chloride (SOCl₂) Highly corrosive, toxic if inhaled, reacts violently with water.[8][9][10][11][12]Use in a dry, inert atmosphere. Wear acid-resistant gloves, a face shield, and a lab coat. Work in a well-maintained fume hood.
DIPEA Flammable, corrosive, causes severe skin and eye damage.Handle in a fume hood. Wear appropriate gloves and eye protection.

Conclusion and Future Directions

The derivatization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid provides a rich landscape for the exploration of chemical space in drug discovery. The protocols and principles outlined in this guide offer a solid foundation for researchers to synthesize a wide range of amides, esters, and other derivatives. The electron-deficient nature of the pyridine ring, while presenting certain challenges, also opens the door to unique reactivity, such as in decarboxylative cross-coupling reactions.

Future research in this area will likely focus on the development of more efficient and sustainable derivatization methods, including the use of novel catalysts and flow chemistry approaches. The continued exploration of the derivatization of this versatile building block will undoubtedly lead to the discovery of new molecules with significant therapeutic potential.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Twomey, M. A., et al. (2020). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - HATU, 99%. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Thionyl chloride - Safety Data Sheet. Retrieved from [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylative cross-coupling. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Loba Chemie. (2016, June 23). HATU FOR SYNTHESIS MSDS CAS-No.: 148893-10-1 MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride.
  • McKnelly, K. J., Sokol, W., & Nowick, J. S. (2020). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. The Journal of Organic Chemistry, 85(3), 1764–1768.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthesis and overcome common challenges.

Troubleshooting Guide: Enhancing Your Synthesis Yield

This section addresses specific problems you may encounter during the synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The typical synthetic routes often involve the construction of the pyridine ring followed by functional group manipulations, or the modification of a pre-existing substituted pyridine. Each step comes with its own set of potential issues.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I address them?

Low yield is a common issue that can stem from various stages of the synthesis. A systematic approach to troubleshooting is crucial.

Answer:

Several factors can contribute to low yields. Let's break down the possibilities based on a common synthetic approach: starting from a substituted pyridine and introducing the carboxylic acid group.

  • Incomplete Lithiation: A frequent method for introducing the 2-carboxy group is through directed ortho-metalation (DoM) of a suitable precursor like 2-methoxy-4-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.[1][2] Incomplete lithiation is a primary reason for low yields.

    • Expertise & Experience: The choice of lithiating agent is critical. While n-butyllithium (n-BuLi) is common, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be more effective in preventing nucleophilic addition to the pyridine ring, which is a competing side reaction.[3] The reaction temperature must be strictly controlled, typically between -78 °C and -40 °C, to ensure the stability of the lithiated intermediate.

    • Trustworthiness: To verify the efficiency of your lithiation, you can perform a small-scale deuterium quench experiment. Instead of adding CO2, add D2O. Analyze the product by 1H NMR or mass spectrometry to quantify the level of deuterium incorporation, which directly correlates to the lithiation yield.

  • Side Reactions: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the pyridine ring, making it susceptible to side reactions.

    • Expertise & Experience: Besides nucleophilic addition of the alkyllithium reagent, polymerization can occur under harsh conditions.[4] Ensure slow, portion-wise addition of the lithiating agent to maintain a low concentration of the reactive species and control the reaction exotherm.

    • Authoritative Grounding: The reactivity of pyridine systems is well-documented. They can behave similarly to conjugated imines, with nucleophilic attack favored at the 2- and 4-positions.[5]

  • Inefficient Carboxylation: The reaction of the lithiated pyridine with CO2 can be less straightforward than it appears.

    • Expertise & Experience: Ensure you are using high-quality, dry CO2. Gaseous CO2 can be bubbled through the reaction mixture, or solid CO2 (dry ice) can be added. When using dry ice, be mindful of condensed water on its surface. It is best to use freshly crushed, high-purity dry ice. The temperature should be kept low during the addition to prevent side reactions of the lithiated intermediate.

Below is a troubleshooting workflow to diagnose and resolve low yield issues:

Sources

Technical Support Center: Troubleshooting Poor Solubility of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211590-72-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. By understanding its physicochemical properties and employing systematic troubleshooting strategies, you can ensure successful experimental outcomes.

Introduction: Understanding the Molecule

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is a substituted picolinic acid derivative. Its structure, featuring a pyridine ring, a carboxylic acid group, a methoxy group, and a trifluoromethyl group, presents a unique combination of functionalities that influence its solubility.

  • Pyridine Ring and Carboxylic Acid: These groups introduce polarity and the capacity for hydrogen bonding, suggesting some aqueous solubility. The carboxylic acid moiety also allows for pH-dependent solubility, as it can be deprotonated to form a more soluble carboxylate salt in basic conditions.[1]

  • Trifluoromethyl Group: This group is known to significantly increase the lipophilicity of a molecule, which can enhance its solubility in organic solvents but may decrease its aqueous solubility.[2]

  • Methoxy Group: The methoxy group can participate in hydrogen bonding as an acceptor, potentially influencing solubility in protic solvents.

The interplay of these groups can lead to complex solubility behavior, which this guide will help you to understand and manage.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid?

Due to its molecular structure, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is expected to be a crystalline solid with limited solubility in water under neutral conditions. Its solubility is anticipated to be higher in polar organic solvents and can be significantly influenced by the pH of aqueous solutions.

Q2: In which organic solvents should I start to dissolve this compound?

Based on the properties of similar pyridine carboxylic acids, polar aprotic solvents are often a good starting point. Consider the following, in order of expected decreasing solubility for related compounds:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

  • Acetonitrile

It is crucial to experimentally determine the solubility in your solvent of choice.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

As a carboxylic acid, the solubility of this compound is expected to increase significantly in basic aqueous solutions (pH > pKa) due to the formation of the more soluble carboxylate salt. Conversely, in acidic solutions (pH < pKa), the compound will be in its less soluble, protonated form.

Q4: What are the visual signs of poor solubility or compound precipitation?

  • Cloudiness or turbidity: The solution appears hazy or milky, indicating the presence of undissolved particles.

  • Visible solid particles: Undissolved crystals or powder are visible at the bottom of the container.

  • Precipitation upon standing: A clear solution becomes cloudy or forms a precipitate over time, which could be due to temperature changes or solvent evaporation.

  • "Oiling out": The compound separates as a liquid phase instead of a solid precipitate.

Troubleshooting Guide: A Step-by-Step Approach

Poor solubility can manifest at various stages of your experiment. This guide provides a systematic approach to diagnose and resolve these issues.

Problem 1: The compound does not dissolve in the chosen solvent.

This is the most common issue. The following workflow will guide you through a logical troubleshooting process.

A Initial Observation: Compound is insoluble B Step 1: Increase Solvent Volume A->B Is the concentration high? C Step 2: Apply Gentle Heating B->C Still insoluble? D Step 3: Use Sonication C->D Still insoluble? E Step 4: Change the Solvent D->E Still insoluble? F Step 5 (Aqueous): Adjust pH E->F Using aqueous solvent? G Step 6 (Organic): Use Co-solvents E->G Using organic solvent? H Solution Found F->H Soluble? I Consult Further Resources F->I Still insoluble? G->H Soluble? G->I Still insoluble?

Troubleshooting Workflow for Insolubility

Detailed Steps:

  • Increase Solvent Volume: You may be attempting to make a solution that is too concentrated. Try adding more solvent in small increments while stirring.

  • Apply Gentle Heating: For many compounds, solubility increases with temperature.[1] Gently warm the solution while stirring. Be cautious, as excessive heat can cause degradation.

  • Sonication: An ultrasonic bath can help break up solid aggregates and facilitate dissolution.

  • Change the Solvent: If the compound remains insoluble, your chosen solvent may not be appropriate. Refer to the solvent selection guide in the FAQs and try a different solvent.

  • pH Adjustment (for Aqueous Solutions):

    • The Challenge: The carboxylic acid group on your compound is likely protonated at neutral pH, limiting its aqueous solubility.

    • The Solution: By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid to form a more soluble carboxylate salt.

    • Protocol:

      • Prepare a suspension of the compound in water or a suitable buffer.

      • While stirring, slowly add a dilute aqueous base (e.g., 0.1 M NaOH or KOH) dropwise.

      • Monitor the pH and continue adding base until the compound dissolves. Be mindful that excessive pH changes may affect the stability of your compound or downstream reactions.

  • Use of Co-solvents (for Organic Solvents):

    • The Challenge: A single organic solvent may not have the ideal polarity to dissolve your compound.

    • The Solution: A mixture of solvents (co-solvents) can often provide a more suitable environment for dissolution.

    • Protocol:

      • Dissolve the compound in a small amount of a good solvent (e.g., DMSO).

      • Slowly add this solution to your primary solvent while stirring vigorously. This technique, known as "crashing in," can sometimes keep the compound in solution.

      • Alternatively, create a mixture of two or more miscible solvents before adding your compound.

Problem 2: The compound precipitates out of solution during the experiment.

This can occur due to changes in temperature, solvent composition, or pH.

  • Temperature Fluctuation: If your experiment involves cooling steps, the compound may precipitate. Try to maintain a constant temperature or use a more dilute solution.

  • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of your compound, leading to precipitation. Ensure your reaction vessel is well-sealed.

  • Change in Solvent Composition: If you are adding another reagent dissolved in a different solvent, this can alter the overall solvent polarity and cause your compound to crash out. Add the second solution slowly and with vigorous stirring.

  • pH Shift: In aqueous reactions, the addition of acidic or basic reagents can shift the pH and affect solubility. Consider using a buffer to maintain a constant pH.

Problem 3: Suspected Compound Degradation

Poor solubility can sometimes be a sign of compound degradation, where the degradation products are less soluble.

  • Visual Inspection: Look for changes in the color or appearance of the solid or solution over time.

  • Analytical Confirmation: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to check the purity of your compound. A stability-indicating HPLC method can separate the intact compound from its degradation products.[3]

Forced Degradation Studies: To understand the stability of your compound, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the degradation products.[4][5][6][7]

Stress ConditionTypical ProtocolPotential Outcome
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for several hours.Degradation of the molecule, potentially at the methoxy or carboxylic acid groups.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for several hours.Formation of the carboxylate salt, potential hydrolysis of the trifluoromethyl group under harsh conditions.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide at room temperature.Oxidation of the pyridine ring or other sensitive functional groups.
Photostability Expose a solution of the compound to UV light.Photodegradation of the pyridine ring.[3]
Thermal Stress Heat the solid compound in an oven at a temperature below its melting point.Thermal decomposition.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol will help you quickly assess the solubility of your compound in a range of solvents.

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • A selection of solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile)

  • Small vials or test tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 1-2 mg of the compound to a vial.

  • Add 100 µL of the first solvent.

  • Vortex the vial for 30 seconds.

  • Visually inspect the solution for undissolved solid.

  • If the solid has dissolved, the compound is soluble at >10-20 mg/mL.

  • If the solid has not dissolved, add another 400 µL of the solvent (total volume 500 µL).

  • Vortex again and observe. If it dissolves, it is soluble at >2-4 mg/mL.

  • If the solid remains, add another 500 µL of the solvent (total volume 1 mL).

  • Vortex and observe. If it dissolves, it is soluble at >1-2 mg/mL.

  • If the solid still remains, the compound is considered poorly soluble or insoluble in that solvent at room temperature.

  • Repeat for each solvent.

Protocol 2: Determination of pKa (Potentiometric Titration)

Knowing the pKa of the carboxylic acid is essential for effective pH-based solubility enhancement.

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • Calibrated pH meter

  • Burette

  • Standardized 0.1 M NaOH solution

  • Deionized water

  • Stir plate and stir bar

Procedure:

  • Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If it is not fully soluble, you can add a small amount of a co-solvent like ethanol.

  • Place the solution on a stir plate and begin stirring.

  • Immerse the calibrated pH electrode in the solution.

  • Record the initial pH.

  • Slowly add the standardized NaOH solution from the burette in small increments (e.g., 0.1 mL).

  • After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly and then plateaus.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Computational tools can also provide a predicted pKa value which can be a useful starting point.[8][9][10][11]

Data Summary

CompoundSolventSolubilityReference
Picolinic AcidWaterVery Soluble[12]
Picolinic AcidEthanolSparingly Soluble[12]
Picolinic AcidAcetonitrileSlightly Soluble[12]
6-(Trifluoromethyl)nicotinic acidAcetonitrileSlightly Soluble[13]
6-(Trifluoromethyl)nicotinic acidMethanolSlightly Soluble[13]
6-Methoxypicolinic acidWaterSlightly Soluble[14]
6-Methoxypicolinic acidMethanolSoluble[14]

Note: This data is for related compounds and should be used as a general guide. Experimental determination of the solubility of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid in your specific system is highly recommended.

Conclusion

Troubleshooting the solubility of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid requires a systematic and informed approach. By understanding the interplay of its functional groups and by methodically exploring different solvents, pH conditions, and physical methods, researchers can overcome solubility challenges and achieve their experimental goals. Always remember to handle this compound with appropriate safety precautions as outlined in its Safety Data Sheet (SDS).

References

  • 6-(Trifluoromethyl)picolinic acid Reagent | AR Grade | Sigma-Aldrich Alternative. (n.d.). Retrieved March 27, 2026, from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
  • Ho, J., & Coote, M. L. (2010). Prediction of pKa values using the PM6 semiempirical method.
  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved March 27, 2026, from [Link]

  • 6 - Methoxypicolinic acid, CAS No. 26893-73-2 - iChemical. (n.d.). Retrieved March 27, 2026, from [Link]

  • Balogh, G. T., Tarcsay, A., & Keseru, G. M. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 16). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5. (n.d.). Appchem. Retrieved March 27, 2026, from [Link]

  • Picolinic acid. (n.d.). In Wikipedia. Retrieved March 27, 2026, from [Link]

  • Person, T. M., Person, E. C., & Wati, M. R. (2003). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Journal of inorganic biochemistry, 94(4), 317–322.
  • S., T., & J., H. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2736.
  • 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid — Chemical Substance Information. (n.d.). Retrieved March 27, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved March 27, 2026, from [Link]

  • Avdeef, A. (2001). Solubility-pH profiles or organic carboxylic acids and their salts. In Physicochemical and Pharmaceutical Profiling in Drug Discovery (pp. 305-360). Wiley-VCH.
  • Picolinic acid | C6H5NO2. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]

  • Martins, F., Silva, A. M. S., & Santos, M. A. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2167.
  • Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). CORE. Retrieved March 27, 2026, from [Link]

  • pH-solubility profiles of some acidic, basic and amphoteric drugs. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. (n.d.). SIELC Technologies. Retrieved March 27, 2026, from [Link]

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]

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Technical Support Center: Optimizing HPLC Conditions for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound and require robust, reproducible HPLC methods. We will delve into the physicochemical characteristics of the molecule to inform our method development strategy, provide answers to frequently asked questions, and offer detailed troubleshooting guides for common chromatographic challenges.

The unique structure of this analyte—containing both a basic pyridine nitrogen and an acidic carboxylic acid group, along with a highly electronegative trifluoromethyl moiety—presents specific challenges such as poor peak shape and variable retention. This guide provides a systematic approach to overcoming these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during method development for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Q1: What are the key physicochemical properties of this analyte that influence HPLC analysis?

A1: Understanding the analyte's properties is the foundation of effective method development. This molecule is zwitterionic, meaning it has both acidic and basic functional groups.

  • Pyridine Nitrogen: The pyridine ring contains a basic nitrogen atom. The pKa of pyridine is typically around 5.2-6.0, but the presence of the strong electron-withdrawing trifluoromethyl group will significantly lower this value, making it a weaker base.[1]

  • Carboxylic Acid Group: This group is acidic. Again, the adjacent trifluoromethyl group will lower its pKa, making it a stronger acid than a typical benzoic acid. The introduction of fluorinated substituents is known to decrease the pKa of carboxylic acids.[2]

  • Polarity and Hydrophobicity: The molecule is polar due to its heteroatoms but also possesses some hydrophobicity from the trifluoromethyl group. Its calculated XLogP3-AA value is 1.9, indicating moderate hydrophobicity.[3]

These properties mean that the analyte's charge and retention behavior are highly dependent on the mobile phase pH.

Q2: What is a good starting point for a reversed-phase HPLC method?

A2: For initial method development, a standard reversed-phase approach is recommended. The key is to control the mobile phase pH to ensure a consistent ionization state for the analyte.[4]

ParameterRecommended Starting ConditionRationale
Column C18, high-purity silica, end-capped (e.g., 150 x 4.6 mm, 3.5 µm)A C18 phase provides general-purpose hydrophobic retention. High-purity, end-capped silica minimizes silanol interactions that cause peak tailing with basic compounds like pyridines.[5][6]
Mobile Phase A 0.1% Formic Acid or 20 mM Potassium Phosphate in Water, pH 2.5A low pH (ideally ≤ 2.5) is critical. It fully protonates the pyridine nitrogen (making it consistently charged) and keeps the carboxylic acid in its neutral, more retentive form.[7][8] This pH also suppresses the ionization of residual silanol groups on the column, dramatically improving peak shape.[9][10]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile often provides better selectivity and lower backpressure.
Gradient 5% to 95% B over 15 minutesA broad gradient is effective for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CTemperature control improves the reproducibility of retention times.
Detection UV, ~265 nmPyridine derivatives absorb UV light. A UV scan is recommended to find the absorbance maximum (λmax) for optimal sensitivity.[11][12]
Injection Vol. 5-10 µLKeep the injection volume small to avoid peak distortion.
Q3: Which column chemistry is best if a standard C18 is not optimal?

A3: If you face challenges with retention or peak shape on a standard C18 column, consider alternative stationary phases that offer different selectivity.[13]

  • Polar-Embedded/Polar-Endcapped C18: These columns have a polar group embedded in the alkyl chain or at the end. They offer improved retention for polar analytes and better peak shape for bases. They are also more stable in highly aqueous mobile phases.[13]

  • Phenyl Phases (e.g., Phenyl-Hexyl): These phases can provide unique selectivity for aromatic compounds through π-π interactions. This can be beneficial for resolving the analyte from closely eluting impurities.[14]

  • Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange characteristics. A mixed-mode cation-exchange column could be highly effective, offering both hydrophobic retention and electrostatic interaction with the protonated pyridine nitrogen.[15][16]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem: Poor Peak Shape (Tailing)
Q4: My analyte peak is tailing significantly. What is the cause?

A4: Peak tailing for this compound is most commonly caused by secondary interactions between the basic pyridine nitrogen and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase.[5][9] At a mobile phase pH above 3-4, some silanol groups become deprotonated (SiO⁻), creating strong ionic interaction sites for the protonated pyridine ring. This secondary retention mechanism leads to a tailing peak shape.[9][17]

Other potential causes include:

  • Column Overload: Injecting too much sample.[5]

  • Extra-column Volume: Excessive tubing length or wide-bore tubing between the injector and detector.[6]

  • Mobile Phase pH near a pKa: If the mobile phase pH is too close to the pKa of either the pyridine or carboxylic acid, the molecule will exist as a mixture of ionized and non-ionized forms, leading to peak distortion.[4]

Q5: How can I eliminate or reduce peak tailing?

A5: A systematic approach is required to improve peak shape.

  • Lower the Mobile Phase pH: This is the most effective solution. Adjust the aqueous mobile phase (Phase A) to a pH between 2.0 and 2.8 using a buffer like phosphate or an acid like formic acid.[7][8] This protonates the silanol groups, minimizing their ability to interact with the analyte.[10]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made with high-purity silica and are "end-capped" to block most of the residual silanol groups. If you are using an older column, switching to a modern equivalent can solve the problem.[6]

  • Reduce Sample Load: Dilute your sample and inject a smaller volume to check for column overload.[5]

  • Check for System Issues: Ensure all fittings are secure and that you are using tubing with a narrow internal diameter (e.g., 0.005") to minimize dead volume.[6]

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH in the 2.0-2.8 range? start->check_ph adjust_ph ACTION: Lower pH using 0.1% Formic Acid or Phosphate Buffer check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped phase? check_ph->check_column Yes end_good Peak Shape Improved adjust_ph->end_good replace_column ACTION: Switch to a modern, end-capped or polar-embedded column check_column->replace_column No check_load Is sample concentration high? check_column->check_load Yes replace_column->end_good reduce_load ACTION: Dilute sample and re-inject check_load->reduce_load Yes check_system ACTION: Check for leaks, minimize tubing length/ID check_load->check_system No reduce_load->end_good check_system->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Problem: Poor or Irreproducible Retention
Q6: My compound elutes very early, near the solvent front. How can I increase its retention?

A6: Poor retention of polar compounds on reversed-phase columns is a common challenge.[18][19]

  • Ensure Low pH: As mentioned for peak shape, a low pH (~2.5) protonates the carboxylic acid to its neutral form (-COOH), which is more hydrophobic and will be retained better on a C18 column.[7][20]

  • Use a Highly Aqueous Mobile Phase: The polar nature of the analyte means it may require a low percentage of organic modifier for retention. Start your gradient at a very low organic percentage (e.g., 0-5% B) and hold for a few minutes. Ensure your column is compatible with 100% aqueous conditions to prevent phase collapse (most modern polar-embedded or densely bonded phases are).[18]

  • Switch to a Polar-Modified Column: An Ascentis RP-Amide or a column with a polar-embedded group will offer enhanced retention for polar compounds.

  • Consider Alternative Chemistries: If reversed-phase methods fail, Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column may be necessary.[5]

Q7: My retention times are shifting from one injection to the next. What's causing this?

A7: Retention time instability is almost always due to an unbuffered or poorly prepared mobile phase.[4][21]

  • Use a Buffer: A mobile phase of "water with 0.1% formic acid" is not a true buffer. While it sets the pH, it has little capacity to resist changes. A formal buffer, such as 10-20 mM potassium phosphate adjusted to the target pH, provides much greater stability and reproducibility.[7][21]

  • Control Column Temperature: Use a column oven. Fluctuations in ambient temperature will cause retention times to shift.

  • Ensure Proper System Equilibration: Before starting a sequence, equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Prepare Mobile Phase Freshly: Buffers can support microbial growth, and the pH of aqueous mobile phases can change over time due to absorption of atmospheric CO₂. Prepare fresh mobile phase daily.[4]

Part 3: Experimental Protocol

Protocol 1: Systematic Approach to Mobile Phase pH Optimization

This protocol provides a step-by-step method to determine the optimal mobile phase pH for achieving both good retention and symmetrical peak shape.

Objective: To find the optimal mobile phase pH that provides a symmetrical peak (Asymmetry Factor ≤ 1.2) and adequate retention (Retention Factor k > 2).

  • Instrumentation: Standard HPLC system with UV detector, column oven, and pH meter.

  • Column: High-purity, end-capped C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Aqueous Stock Solutions: Prepare three separate 20 mM potassium phosphate aqueous solutions.

    • Solution A: Adjust pH to 2.5 with phosphoric acid.

    • Solution B: Adjust pH to 4.5 with phosphoric acid.

    • Solution C: Adjust pH to 6.5 with phosphoric acid.

    • Filter all aqueous solutions through a 0.22 µm filter.[7]

  • Analysis Procedure:

    • For each pH condition (2.5, 4.5, 6.5), run a standard gradient (e.g., 10-90% ACN over 15 min).

    • Equilibrate the column for at least 20 minutes with the new mobile phase before the first injection at that pH.

    • Inject a standard of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

    • Record the retention time, peak asymmetry, and resolution from any impurities.

  • Data Evaluation:

    • Compare the chromatograms from the three pH values.

    • Expected Outcome: The chromatogram at pH 2.5 should exhibit the best peak shape and good retention. At pH 4.5, which may be close to a pKa, the peak shape is likely to be poor.[4] At pH 6.5, the peak may tail severely due to silanol interactions.[9] This experiment validates the choice of a low pH for the final method.

General HPLC Method Development Workflow

cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization & Troubleshooting analyte Characterize Analyte (pKa, LogP, UV Abs) column_select Select Column (Start with C18) analyte->column_select mobile_phase Select Mobile Phase (ACN/Water, pH 2.5 Buffer) column_select->mobile_phase gradient_screen Run Broad Gradient Screen mobile_phase->gradient_screen eval_retention Evaluate Retention & Peak Shape gradient_screen->eval_retention is_good Acceptable Result? eval_retention->is_good troubleshoot Troubleshoot (See Guide Above) is_good->troubleshoot No optimize Optimize Gradient & Flow Rate is_good->optimize Yes troubleshoot->mobile_phase validate Final Method Validation optimize->validate

Caption: A high-level workflow for HPLC method development.

References
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • AugustaChrom. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved from [Link]

  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. Retrieved from [Link]

  • Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Retrieved from [Link]

  • SIELC Technologies. (2023, October 5). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Resolian. (2025, November 26). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Chromatography Forum. (2015, July 21). Method for pyridine amine derivative. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]

Sources

Preventing unwanted decarboxylation of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of this compound. The loss of the carboxyl group (decarboxylation) is not a random failure; it is a highly predictable chemical event driven by the specific electronic environment of the pyridine ring.

This guide is designed to provide you with the mechanistic causality behind this instability and field-proven, self-validating protocols to prevent it during your syntheses and workups.

Diagnostic Overview: The Causality of Degradation

The instability of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is rooted in its structural identity as a picolinic acid derivative. Upon heating or exposure to specific pH ranges, these acids undergo thermal decarboxylation via the 1[1].

The Substituent Effect:

  • The 4-Trifluoromethyl (-CF₃) Group: This strongly electron-withdrawing group increases the electrophilicity of the pyridine ring. By withdrawing electron density, it stabilizes the transient ylide or carbanion intermediate formed during C–C bond cleavage, significantly lowering the activation energy for decarboxylation[2].

  • The 6-Methoxy (-OCH₃) Group: While this group provides some steric bulk and weak electron donation that slightly interferes with the coplanarity of the carboxyl group, it is insufficient to override the powerful destabilizing pull of the -CF₃ group[3].

The pH Vulnerability: The maximum rate of decarboxylation for picolinic acids occurs at their isoelectric point (typically pH 1.0–3.0). In this state, the molecule exists primarily as a zwitterion (protonated nitrogen, deprotonated carboxylate), which is the most reactive species for CO₂ extrusion[4].

Mechanistic Pathway & Stabilization Strategies

To prevent decarboxylation, we must either avoid the conditions that form the zwitterion or chemically lock the nitrogen lone pair to prevent ylide formation.

G A 6-Methoxy-4-(CF3)picolinic acid (Neutral / Zwitterion) B Ylide / Carbene Intermediate (Hammick Mechanism) A->B Heat (>50°C) Isoelectric pH (1-3) D Metal-Chelate Complex (Cu2+, Mg2+) A->D Add Divalent Metals (Chelation Stabilization) E Picolinate Anion (Aprotic Basic Conditions) A->E Strong Base (Deprotonation) C Decarboxylated Product (2-H-Pyridine Derivative) + CO2 B->C Fast C-C Cleavage

Mechanistic pathways of 6-Methoxy-4-(CF3)picolinic acid: Decarboxylation vs. Stabilization.

Troubleshooting Guides & FAQs

Q1: My compound degrades into a non-polar spot on TLC during vacuum concentration. How can I prevent this? A1: You are observing thermal decarboxylation. The resulting 2-H-6-methoxy-4-(trifluoromethyl)pyridine is highly non-polar. Keep your rotary evaporator water bath strictly below 30 °C. If you must dry the compound at higher temperatures, convert it to its sodium or potassium salt first; the pure anion is significantly more thermally stable in the absence of protic solvents[3].

Q2: I am losing my product during the acidic workup after ester saponification. What is happening? A2: You are likely trapping the compound at its isoelectric pH. When you acidify the aqueous layer to pH ~2, the zwitterion concentration peaks, triggering rapid decarboxylation[4]. To fix this, transition rapidly from basic (pH > 8) to highly acidic (pH < 0.5) conditions using cold, concentrated HCl, and extract immediately into an organic solvent.

Q3: I need to run an amide coupling at 80 °C, but my starting material decarboxylates before reacting. Are there additives that can help? A3: Yes. The addition of divalent metal ions (such as Cu²⁺ or Mg²⁺) forms a stable chelate with the pyridine nitrogen and the carboxylate oxygen. This locks the conformation and prevents the nitrogen from participating in the proton-transfer step required for the 5[5].

Quantitative Stability Matrix

Use the following table to predict the stability of your compound under various reaction environments.

ConditionDominant Molecular SpeciesDecarboxylation RiskRecommended Action
Aqueous, pH 1.5 – 3.0 Zwitterion / Neutral AcidCritical (High Risk) Avoid this pH range entirely; rapidly acidify to pH < 0.5.
Aqueous, pH > 8.0 Picolinate AnionModerate Keep < 40 °C; water can form a hydrogen bridge facilitating CO₂ loss.
Aprotic Solvent + Base Picolinate AnionLow Ideal for long-term storage or anhydrous reactions.
Divalent Metals (Cu²⁺, Mg²⁺) Metal-Carboxylate ChelateVery Low Use as an in-situ protective strategy during heating.

Field-Proven Experimental Protocols

To ensure scientific integrity, every procedure below is designed as a self-validating system containing in-process analytical checks.

Protocol A: Temperature-Controlled Isolation and Workup

Use this protocol when isolating the free acid from an aqueous basic solution (e.g., post-saponification).

  • Cooling: Chill the basic aqueous reaction mixture to 0–5 °C using an ice-water bath.

  • Rapid Acidification: Add cold 2M HCl dropwise with vigorous stirring until the pH drops below 0.5.

    • Self-Validation Check: Verify the pH is ≤ 0.5 using a calibrated pH probe. A pH resting at 2.0 indicates the presence of the unstable zwitterion and will result in spontaneous bubbling (CO₂ evolution).

  • Immediate Extraction: Extract the aqueous layer immediately with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3 x 20 mL).

    • Self-Validation Check: Perform TLC (Hexanes:EtOAc 1:1, UV 254 nm). The desired acid should remain near the baseline (Rf < 0.1), while any decarboxylated byproduct will migrate rapidly (Rf > 0.7).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Concentrate under reduced pressure.

    • Self-Validation Check: Ensure the water bath temperature does not exceed 30 °C. Monitor the vacuum line for unexpected pressure spikes, which indicate active CO₂ off-gassing.

Protocol B: Magnesium-Assisted Stabilization for Downstream Coupling

Use this protocol when the carboxylic acid must be subjected to elevated temperatures (>50 °C) in organic solvents.

  • Suspension: Suspend 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or THF).

  • Chelation: Add 1.1 equivalents of anhydrous MgCl₂ or Mg(OtBu)₂. Stir at room temperature for 30 minutes to ensure complete metal-chelate formation.

  • Validation:

    • Self-Validation Check: Analyze an aliquot via LC-MS. The mass spectrum must show the intact mass [M+H]⁺ = 222.1 m/z without the appearance of the decarboxylated [M-CO₂+H]⁺ = 178.1 m/z peak, confirming the Mg²⁺ lock is effective.

  • Reaction Execution: Proceed with the addition of your coupling reagents (e.g., HATU, DIPEA) and apply heat as required. The Mg²⁺ locks the nitrogen lone pair, preventing ylide formation[2].

References

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - Canadian Journal of Chemistry - 2[2]

  • Hammick reaction - Wikipedia - 1[1]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II (Expanded Data) - Canadian Science Publishing - 3[3]

  • Transition-Metal-Free Decarboxylative Arylation of 2-Picolinic Acids with Arenes under Air Conditions - Organic Letters (ACS Publications) - 5[5]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing - 4[4]

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Purification and recrystallization techniques for crude 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice on the purification and recrystallization of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211590-72-5). Here, you will find answers to frequently asked questions and troubleshooting guides for common experimental issues, designed to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid that influence its purification?

A1: Understanding the molecule's structure is critical for designing an effective purification strategy.[1][2][3]

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can form hydrogen bonds, which generally increases polarity and solubility in protic solvents.[4]

  • Carboxylic Acid Group: This is an acidic functional group that can donate a hydrogen bond and act as a hydrogen bond acceptor. It allows for purification via acid-base extractions and makes the compound's solubility highly pH-dependent.

  • Trifluoromethyl (CF3) Group: This is a strongly electron-withdrawing and lipophilic group. The presence of fluorine can significantly alter solubility compared to non-fluorinated analogs, often making the compound both hydrophobic and lipophobic.[5][6] This unique characteristic can make solvent selection challenging.

  • Methoxy (-OCH3) Group: This is an electron-donating group that can also act as a hydrogen bond acceptor, influencing the molecule's overall polarity and solubility profile.

The interplay of these functional groups results in a polar, acidic molecule with unique solubility characteristics, making recrystallization a highly effective but nuanced purification method.

Q2: What are the most common impurities I should expect in my crude sample?

A2: Impurities can arise from unreacted starting materials, side-reactions, or degradation. Common suspects include:

  • Unhydrolyzed Ester Precursor: If the carboxylic acid is synthesized via hydrolysis of a corresponding ester (e.g., a methyl or ethyl ester), incomplete hydrolysis is a very common source of impurity.[7] This impurity will be less polar than your desired product.

  • Starting Materials: Depending on the synthetic route, residual starting materials from the pyridine ring formation can persist.

  • Decarboxylation Product: Pyridine carboxylic acids can be susceptible to decarboxylation (loss of CO2) to form 6-methoxy-4-(trifluoromethyl)pyridine, particularly if exposed to excessive heat during synthesis or workup.[7]

  • Isomers: Incomplete regioselectivity during synthesis could lead to the presence of structural isomers.

Q3: How do I begin selecting a solvent system for recrystallization?

A3: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. For this specific molecule, a polar solvent or a mixed-solvent system is often required.[4]

  • Consult Solubility Data: While specific data for this exact compound is not readily published, analogs like 4-(Trifluoromethyl)pyridine-2-carboxylic acid have a melting point around 157-162 °C, suggesting good thermal stability for hot dissolution.

  • Small-Scale Testing: Test the solubility of ~10-20 mg of your crude material in 0.5 mL of various solvents at room temperature and then upon heating. A good starting point is to test polar protic solvents (e.g., water, ethanol, isopropanol) and polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile).

  • Consider a Two-Solvent System: This is often effective for compounds with tricky solubility profiles.[4] You will need a "good" solvent that dissolves the compound readily and a "poor" solvent in which the compound is insoluble. The two solvents must be miscible. A common pair is a polar solvent like acetone or ethanol (good solvent) with a non-polar solvent like hexanes or heptane (poor solvent).

Q4: What analytical methods are recommended to assess the purity of my final product?

A4: A combination of methods should be used to confirm purity, identity, and structure.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. An HPLC-UV method can be developed to detect and quantify impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and identifying any residual solvents or organic impurities.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a good indicator of high purity.[7] A broad or depressed melting point suggests the presence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1][2]

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Problem 1: No crystals are forming after the hot solution has cooled.

Potential Cause Scientific Rationale & Solution
Too much solvent was used. This is the most common reason for crystallization failure. The solution is not supersaturated, meaning the concentration of the compound is below its solubility limit even at low temperatures. Solution: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly again.[4][5]
The solution is supersaturated but requires a nucleation site. Crystal formation requires an initial energy barrier to be overcome for the first few molecules to arrange into a crystal lattice. Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4][5] Solution 2 (Seeding): If you have a small crystal of pure product, add it to the cooled solution. This "seed" acts as a template for other molecules to crystallize upon.[4]
The cooling process was too rapid. Rapid cooling (e.g., immediately placing in an ice bath) can sometimes inhibit the formation of an ordered crystal lattice. Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, it can be moved to a refrigerator or ice bath to maximize yield.[5]

Problem 2: My compound has "oiled out" instead of forming crystals.

Potential Cause Scientific Rationale & Solution
The boiling point of the solvent is higher than the melting point of the compound (or its impure form). The compound is coming out of the solution as a liquid (an oil) rather than a solid because the temperature is still above its melting point. An impure compound will have a lower melting point than the pure compound, exacerbating this issue. Solution 1: Re-dissolve the oil in a minimum amount of hot solvent and switch to a solvent with a lower boiling point.[5] Solution 2: Use a co-solvent system. Add a miscible "poor" solvent to the hot solution until it just becomes cloudy, then add a drop or two of the "good" solvent to clarify. This lowers the overall boiling point and changes the saturation conditions.[4]
Residual impurities are depressing the melting point. Impurities disrupt the crystal lattice, making it easier for the compound to melt and harder for it to crystallize. Solution: Try to remove the impurities first. An acid-base extraction can be effective. Dissolve the crude material in an organic solvent (e.g., ethyl acetate), wash with a mild acid (like dilute HCl) to remove basic impurities, then extract your product into a mild aqueous base (e.g., NaHCO₃ solution). The basic aqueous layer can then be re-acidified to precipitate the purified carboxylic acid, which can then be filtered and recrystallized.[10]

Problem 3: The purity of the compound is still low after recrystallization.

Potential Cause Scientific Rationale & Solution
The cooling process was too fast. Rapid crystal growth can trap impurities within the crystal lattice.[5] Solution: Ensure the solution cools slowly and undisturbed to room temperature before moving it to an ice bath. This allows for the selective formation of a pure crystal lattice.
The chosen solvent co-crystallizes the impurity. The impurity may have a similar solubility profile to your product in the chosen solvent. Solution: Try a different solvent or solvent system for the next recrystallization. Sometimes, switching from a protic to an aprotic solvent (or vice versa) can dramatically change the relative solubilities of the product and impurities.
Insoluble impurities were not removed. If there are solids present in your hot, dissolved solution, they are insoluble impurities. If not removed, they will contaminate your final product. Solution: Perform a hot gravity filtration. After dissolving your compound in the minimum amount of hot solvent, filter it through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This removes insoluble materials before the cooling and crystallization step.[4]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Add the chosen solvent (e.g., isopropanol) portion-wise while heating the mixture with gentle swirling (e.g., on a hot plate). Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Troubleshooting Problem 3.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature well below the melting point.

Protocol 2: Two-Solvent (Good/Poor) Recrystallization
  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution just becomes clear again.

  • Crystallization & Isolation: Follow steps 3-7 from the Single-Solvent Recrystallization protocol. For the washing step (Step 6), use a small amount of an ice-cold mixture of the two solvents or just the "poor" solvent.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization

This table provides properties of common laboratory solvents to aid in selecting an appropriate system for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Given the compound's polar nature, solvents in the mid-to-high polarity range are often a good starting point.

SolventBoiling Point (°C)Polarity IndexTypePotential Use
Water10010.2ProticPossible, especially at controlled pH.
Ethanol784.3ProticGood candidate for "good" solvent.
Isopropanol823.9ProticGood candidate for "good" solvent.
Acetonitrile825.8AproticGood candidate for "good" solvent.
Acetone565.1AproticGood candidate for "good" solvent.
Ethyl Acetate774.4AproticPossible "good" solvent.
Dichloromethane403.1AproticLess likely, may be too non-polar.
Toluene1112.4AproticLikely a "poor" solvent.
Hexanes / Heptane~69 / ~98~0.1AproticExcellent candidates for "poor" solvent.

Workflow Visualization

The following diagram outlines the logical workflow for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Start: Dissolve Crude Product in Minimum Hot Solvent check_insolubles Are there insoluble impurities present? start->check_insolubles hot_filtration Perform Hot Gravity Filtration check_insolubles->hot_filtration Yes cool_solution Cool Solution Slowly to Room Temperature check_insolubles->cool_solution No hot_filtration->cool_solution check_crystals Do crystals form? cool_solution->check_crystals oiled_out Did the compound 'oil out'? check_crystals->oiled_out No ice_bath Cool in Ice Bath to Maximize Yield check_crystals->ice_bath Yes troubleshoot_no_xtal Troubleshoot: 1. Boil off some solvent 2. Scratch with glass rod 3. Add a seed crystal oiled_out->troubleshoot_no_xtal No troubleshoot_oil Troubleshoot: 1. Re-heat and add more 'good' solvent 2. Add a 'poor' solvent (anti-solvent) 3. Choose a lower boiling point solvent oiled_out->troubleshoot_oil Yes troubleshoot_no_xtal->cool_solution Retry Cooling troubleshoot_oil->cool_solution Retry Cooling filtration Isolate Crystals via Vacuum Filtration ice_bath->filtration wash_dry Wash with Ice-Cold Solvent and Dry filtration->wash_dry end Pure Product wash_dry->end

Caption: A logical workflow for purifying a solid organic compound via recrystallization.

References

  • Guidechem. (n.d.). 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 1211590-72-5 wiki.
  • Benchchem. (2025).
  • Benchchem. (2025). Troubleshooting common issues in pyridine synthesis. Benchchem.
  • Appchem. (n.d.). 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5.
  • Benchchem. (2025).
  • Molport. (n.d.). 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5 | Buy Now.
  • Kim, S., et al. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Chemical Substance Information. (n.d.). 6-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid.
  • Benchchem. (2025). Comparison of Analytical Methods for the Quantification of 6-Fluoro-pyrazine-2-carboxylic Acid. Benchchem.
  • Journal of the American Chemical Society. (2024).
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine-2-carboxylic acid 97 588702-62-9.
  • IJRAR.org. (2017).
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-3-carboxylic acid 96 131747-43-8.
  • Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-2-carboxylic acid 95 80194-69-0.
  • Organic Letters. (2009). Rapid Microwave Synthesis and Purification of Porous Covalent Organic Frameworks.
  • ACS Publications. (n.d.).
  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine.
  • Google Patents. (n.d.).
  • Biomedical Research. (2017). Purification of (S)
  • PMC. (n.d.).
  • De Gruyter. (2025). The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2.
  • ACS Publications. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives.
  • IAPC Journals. (2014). Anomalous Solubility Behavior of Several Acidic Drugs | ADMET and DMPK.
  • Macmillan Group. (2018).
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm.
  • PubChem. (n.d.). (4R)-5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid.
  • Kyoto University Research Information Repository. (n.d.).
  • Benchchem. (2025). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Benchchem.

Sources

Overcoming steric hindrance in 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific synthetic hurdles associated with 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

This substrate is notoriously difficult to couple due to a "perfect storm" of electronic deactivation and steric shielding. Below, you will find the mechanistic causality behind these failures, a troubleshooting Q&A, and field-proven, self-validating protocols to ensure your amide couplings succeed.

Part 1: Mechanistic Insights (The Causality of Coupling Failure)

To solve a coupling issue, we must first understand the molecular environment of the substrate. The difficulty in activating 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid stems from three distinct structural features:

  • Steric Shielding at N1 (The 6-Methoxy Effect): While the carboxylic acid is located at the C2 position, the activation of picolinic acids heavily relies on the adjacent N1 nitrogen to stabilize the active ester (e.g., via hydrogen bonding or coordination with uronium salts like HATU)[1]. The bulky 6-methoxy group projects into the space around the nitrogen, disrupting the required transition state geometry and physically blocking the approach of bulky secondary amines[2].

  • Electronic Deactivation (The 4-Trifluoromethyl Effect): The 4-CF3 group is strongly electron-withdrawing via both inductive and resonance effects. This drastically reduces the basicity and nucleophilicity of the pyridine nitrogen, shutting down any autocatalytic pathways that normally accelerate picolinic acid couplings.

  • Thermal Decarboxylation Risk: Picolinic acids are uniquely prone to thermal decarboxylation via the formation of a pyridyl carbene (the Hammick intermediate)[3]. The electron-withdrawing 4-CF3 group increases the acidity of the C2-carboxylic acid, making it highly susceptible to CO2 loss if the reaction is heated in an attempt to force a sluggish coupling.

Hindrance Substrate 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Prop1 6-Methoxy Group (Steric Bulk at N1) Substrate->Prop1 Prop2 4-Trifluoromethyl Group (Strong e- Withdrawal) Substrate->Prop2 Effect1 Blocks N-coordination of Coupling Reagents Prop1->Effect1 Effect2 Reduces N1 Nucleophilicity (Prevents Autocatalysis) Prop2->Effect2 Effect3 Increases Acidity of C2-COOH (Prone to Decarboxylation) Prop2->Effect3 Solution1 Use Small Activating Groups (e.g., Acyl Fluorides via TFFH) Effect1->Solution1 Effect2->Solution1 Solution2 Strict Temperature Control (< 25°C) Effect3->Solution2

Caption: Logical mapping of steric/electronic effects and corresponding optimization strategies.

Part 2: Troubleshooting Guide & FAQs

Q1: I am using standard EDC/HOBt, but I only recover starting material and a urea byproduct. Why? A1: Carbodiimides like EDC and DCC often fail with hindered picolinic acids. The initial O-acylisourea intermediate undergoes a rapid intramolecular rearrangement to a dead-end N-acylurea[1]. Because the 6-methoxy group sterically hinders the incoming amine, the rate of aminolysis is slower than the rate of rearrangement. Action: Abandon carbodiimides for this substrate. Switch to uronium-based reagents (HATU) or acyl fluorides.

Q2: I switched to HATU/DIPEA, but my yield is still under 20%. The LC-MS shows unreacted acid. A2: HATU forms an HOAt-active ester. While highly reactive, the HOAt ester of a 6-methoxy-picolinic acid is extremely bulky[2]. If your amine is also sterically hindered, the transition state for aminolysis becomes too high in energy. Action: Generate an acyl fluoride intermediate in situ. Acyl fluorides have a much smaller atomic radius than HOAt esters and are highly resistant to steric clash[4].

Q3: I tried heating the reaction to 60°C to force the coupling, but my starting material disappeared without forming the product. Where did it go? A3: Heating activated picolinic acids, especially those with electron-withdrawing groups like 4-CF3, triggers thermal decarboxylation[3]. The molecule loses CO2 to form a highly reactive Hammick intermediate, which then degrades into complex polymeric mixtures. Action: Strictly maintain reaction temperatures between 0°C and 25°C.

Troubleshooting Start Low Amide Yield? Check1 Is starting acid consumed? Start->Check1 Path1 Yes (Side Products Formed) Check1->Path1 Path2 No (Unreactive) Check1->Path2 Side1 Decarboxylation (Hammick Intermediate) Path1->Side1 Side2 N-Acylurea Formation (If using DCC/EDC) Path1->Side2 Fix3 Use TFFH or DAST (Acyl Fluoride Method) Path2->Fix3 Fix1 Lower Temp to 0°C Avoid excess base Side1->Fix1 Fix2 Switch to HATU/HOAt or Acyl Fluoride Side2->Fix2

Caption: Troubleshooting workflow for resolving low yields in hindered picolinic acid couplings.

Part 3: Quantitative Data Comparison

To guide your reagent selection, the table below summarizes the expected outcomes when coupling 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid with a moderately hindered secondary amine based on the active intermediate formed.

Coupling StrategyActive IntermediateSteric Profile (Radius)Decarboxylation RiskTypical Yield Range
EDC / HOBt O-Acylisourea / HOBt esterVery BulkyLow (if kept <25°C)< 10% (N-acylurea forms)
HATU / DIPEA HOAt esterBulkyModerate15 - 40%
SOCl₂ / DMF Acyl ChlorideSmallHigh (Harsh conditions)20 - 50% (Degradation)
TFFH / DIPEA Acyl FluorideVery Small Low 75 - 95%

Part 4: Self-Validating Experimental Protocols

Protocol 1: In Situ Acyl Fluoride Generation via TFFH (Highly Recommended)

Because the acyl fluoride intermediate is exceptionally small and stable against hydrolysis, it easily overcomes the steric bulk of the 6-methoxy group[4].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath to prevent premature decarboxylation.

  • Reagent Addition: Add DIPEA (3.0 equiv), followed by TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.2 equiv). Stir at 0°C for 30 minutes.

  • Self-Validation Checkpoint (Critical): Before adding your amine, pull a 50 µL aliquot, dilute in CDCl₃, and run a quick ¹⁹F NMR. You must observe the appearance of a highly deshielded acyl fluoride peak (typically +20 to +40 ppm), which is distinctly separate from the -CF₃ signal (around -62 ppm). If the acyl fluoride peak is absent, add 0.5 eq more TFFH and wait 15 minutes.

  • Aminolysis: Once the acyl fluoride is confirmed, add the amine (1.2 equiv). Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Optimized HATU Coupling (For Primary/Un-hindered Amines Only)

If TFFH is unavailable and you are coupling a non-hindered primary amine, HATU can be used if the base is carefully selected[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous DMF (0.2 M) at 0°C.

  • Base Selection: Add 2,6-lutidine (3.0 equiv) instead of DIPEA. Causality: 2,6-lutidine is a weaker, sterically hindered base. It is basic enough to drive the reaction but prevents base-catalyzed racemization and slows down the degradation of the active ester.

  • Activation: Add HATU (1.1 equiv) portion-wise.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS after 1 hour. Look for the mass of the HOAt-active ester intermediate. If the intermediate is present but the product is not forming, the amine is too sterically hindered for this method, and you must switch to Protocol 1.

  • Completion: Stir at room temperature for 16 hours. Dilute with EtOAc and wash extensively with 5% LiCl (to remove DMF) and 1M HCl.

Sources

Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1211590-72-5)

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting strategies, validated methodologies, and mechanistic insights for synthesizing 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This specific pyridine derivative is a critical building block in the development of ALS-inhibiting herbicides (such as pyroxsulam analogues) and advanced pharmaceutical kinase inhibitors[1].

Below, you will find our comprehensive workflow, self-validating protocols, and a targeted FAQ section designed to eliminate byproduct formation and maximize your isolated yield.

Synthesis Workflow & Mechanistic Pathway

The most robust and scalable route to this compound involves a three-step sequence starting from commercially available 2,6-dichloro-4-(trifluoromethyl)pyridine (CAS: 39890-98-7).

  • Regioselective Methoxylation: Nucleophilic aromatic substitution (SNAr) of one chloride.

  • Palladium-Catalyzed Cyanation: Cross-coupling to install the nitrile precursor.

  • Nitrile Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

SynthesisRoute SM 2,6-Dichloro-4-(CF3) pyridine Int1 2-Chloro-6-methoxy -4-(CF3)pyridine SM->Int1 NaOMe/MeOH 0°C to RT Int2 6-Methoxy-4-(CF3) picolinonitrile Int1->Int2 Zn(CN)2, Pd cat. Heat BP1 2,6-Dimethoxy byproduct Int1->BP1 Excess NaOMe Heat Prod 6-Methoxy-4-(CF3)pyridine -2-carboxylic acid Int2->Prod 1. NaOH/H2O 2. HCl (pH 2.5) BP2 Dehalogenated byproduct Int2->BP2 Moisture H-donor BP3 Decarboxylated byproduct Prod->BP3 Excess Acid Heat

Fig 1. Synthesis pathway of 6-Methoxy-4-(CF3)pyridine-2-carboxylic acid and major byproducts.

Step-by-Step Methodologies & Embedded Validation

To ensure high scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are strictly met.

Step 1: Regioselective Methoxylation

Objective: Synthesize 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine. Causality: The first chloride is highly activated for SNAr by the strongly electron-withdrawing para-CF3 group and the ortho-nitrogen. Once the electron-donating methoxy group is installed, the ring becomes significantly less electrophilic. However, excess base or elevated temperatures will force the second substitution, leading to the 2,6-dimethoxy byproduct.

Protocol:

  • Dissolve 2,6-dichloro-4-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (0.5 M) under N2.

  • Cool the reactor to 0 °C using an ice-brine bath.

  • Add a 25 wt% solution of sodium methoxide (NaOMe) in methanol (1.05 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir at 0 °C for 1 hour, then allow it to warm to 20 °C over 2 hours.

  • Validation Checkpoint: Sample 10 µL of the mixture, quench in 1 mL of 0.1% TFA in water/MeCN, and analyze via LC-MS (254 nm). Pass Criteria: Starting material < 1%; 2,6-dimethoxy byproduct < 2%. If the reaction is incomplete, add NaOMe in 0.02 eq increments. Do not heat.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, dry over MgSO4, and concentrate.

Step 2: Palladium-Catalyzed Cyanation

Objective: Synthesize 6-methoxy-4-(trifluoromethyl)picolinonitrile. Causality: Cyanide is a strong σ-donor and π-acceptor, which easily poisons palladium catalysts by forming inactive [Pd(CN)4]2- complexes. By utilizing Zn(CN)2 instead of NaCN/KCN, the concentration of free cyanide dissolved in the solvent remains low, allowing the catalytic cycle to proceed efficiently[2][3].

Protocol:

  • Charge a dry Schlenk flask with 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol %), and dppf (4 mol %).

  • Add anhydrous, degassed N,N-dimethylacetamide (DMAc) (0.2 M).

  • Optional but recommended: Add zinc formate dihydrate (10 mol %) to act as a mild reducing agent to reactivate any oxidized Pd(II) back to the active Pd(0) species[2].

  • Heat the mixture to 100 °C under strictly inert conditions for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via HPLC. Pass Criteria: >98% conversion to the nitrile. If the reaction stalls (e.g., stops at 60%), do not add more cyanide. Instead, add an additional 1 mol % Pd/dppf and 5 mol % zinc formate to rescue the poisoned catalyst.

  • Cool, dilute with EtOAc, wash with 5% aqueous NH4OH (to remove zinc salts), dry, and concentrate.

Step 3: Nitrile Hydrolysis

Objective: Synthesize 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Causality: Picolinic acids (pyridine-2-carboxylic acids) are notoriously prone to protodecarboxylation. The electron-withdrawing CF3 group further destabilizes the molecule. If the pH drops too low (< 1.5) or the temperature is too high during the acidic workup, the pyridine nitrogen protonates, facilitating the rapid loss of CO2 to yield the volatile 2-methoxy-4-(trifluoromethyl)pyridine byproduct.

Protocol:

  • Suspend the nitrile intermediate in a 1:1 mixture of Ethanol and 2M aqueous NaOH (3.0 eq).

  • Heat to 50 °C for 4 hours until the suspension becomes a clear solution.

  • Validation Checkpoint: LC-MS analysis should show complete disappearance of the nitrile mass and the appearance of the carboxylate mass [M-H]- = 220.1 m/z[4].

  • Cool the reaction mixture to 0–5 °C in an ice bath.

  • Critical Step: Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 2.5 to 3.0 .

  • Extract immediately with cold EtOAc, wash with brine, dry over Na2SO4, and concentrate under reduced pressure (bath temperature < 30 °C).

Quantitative Data Summary: Byproduct Mitigation

Summarized below are the critical thresholds and mitigations for the primary byproducts encountered in this synthesis.

Reaction StepPrimary ByproductCausative FactorMitigation StrategyAcceptable Threshold
Methoxylation 2,6-Dimethoxy-4-(CF3)pyridineExcess NaOMe (>1.1 eq); T > 25 °CStrictly control NaOMe stoichiometry to 1.05 eq; maintain T < 20 °C.< 2.0% (HPLC area)
Cyanation 2-Methoxy-4-(CF3)pyridine (Dehalogenated)Moisture in solvent; oxidized phosphine ligandRigorous solvent degassing; use fresh Pd/dppf; add zinc formate.< 5.0% (HPLC area)
Hydrolysis 2-Methoxy-4-(CF3)pyridine (Decarboxylated)pH < 1.5 during workup; T > 60 °CAcidify using a pH meter to exactly pH 2.5–3.0 at 0–5 °C.< 1.0% (HPLC area)

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of the 2,6-dimethoxy byproduct in the first step, even though I only added 1.0 equivalent of NaOMe? A: This is a classic issue of localized concentration gradients. If the NaOMe is added too quickly without sufficient stirring, localized areas of the reactor experience a massive excess of base, driving the second substitution before the bulk solution can react. Solution: Increase the stirring rate (e.g., >400 rpm) and extend the addition time of the NaOMe solution to at least 30 minutes using a syringe pump.

Q2: My palladium-catalyzed cyanation stalls at 50% conversion. How can I drive it to completion without generating homocoupling byproducts? A: Stalling in this step is almost always due to catalyst poisoning by free cyanide ions forming[Pd(CN)4]2-[3]. Do not increase the temperature, as this will lead to phosphine ligand degradation and homocoupling. Solution: Incorporate 10 mol % of zinc formate dihydrate into your initial reaction mixture. Zinc formate acts as a mild, heterogeneous reducing agent that continuously reduces inactive Pd(II) back to the catalytically active Pd(0) state without over-reducing your substrate[2].

Q3: During the final hydrolysis workup, my yield drops drastically, and I detect a strong odor. What happened? A: You have triggered acid-catalyzed thermal decarboxylation. The strong odor is the volatile 2-methoxy-4-(trifluoromethyl)pyridine byproduct. Picolinic acids with CF3 groups are highly unstable at low pH and elevated temperatures. Follow the logic tree below to correct your workup procedure.

LogicTree Start Issue: Low Yield in Hydrolysis Step Check1 Is pH < 1.5 during workup? Start->Check1 Path1 Yes: Acid-catalyzed decarboxylation Check1->Path1 Yes Check2 Was T > 60 °C during reaction? Check1->Check2 No Action1 Adjust to pH 2.5-3.0 at 0-5 °C Path1->Action1 Path2 Yes: Thermal decarboxylation Check2->Path2 Yes Action2 Lower T to 50 °C, extend time Path2->Action2

Fig 2. Troubleshooting logic tree for mitigating decarboxylation during nitrile hydrolysis.

References

  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: Journal of Pesticide Science (NIH PubMed Central) URL: [Link]

  • Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Handling and storage optimization for moisture-sensitive 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS: 1211590-72-5). This guide is engineered for research scientists and drug development professionals who require rigorous, contamination-free handling of highly moisture-sensitive fluorinated pyridine derivatives.

Due to the unique electronic properties imparted by the trifluoromethyl (-CF3) and methoxy (-OCH3) substituents, this compound exhibits specific vulnerabilities to atmospheric moisture and thermal stress. The protocols below are designed as self-validating systems to ensure absolute batch integrity from storage to assay.

Quantitative Specifications & Storage Parameters

To maintain the structural integrity of the compound, environmental controls must strictly adhere to the parameters outlined below. The presence of the electron-withdrawing -CF3 group increases the electrophilicity of the pyridine ring, making the carboxylate moiety highly susceptible to hydration[1].

ParameterSpecificationCausality / Scientific Rationale
Molecular Formula C8H6F3NO3Contains competing electron-withdrawing (-CF3) and donating (-OCH3) groups[1].
Molecular Weight 221.13 g/mol Baseline metric for gravimetric mass balance calculations[1].
Storage Temperature 2°C to 8°CMinimizes thermal kinetic energy, reducing the rate of spontaneous decarboxylation[2].
Atmosphere Argon (preferred) or N2Argon is denser than air, providing a superior, gravity-assisted blanket against atmospheric moisture compared to Nitrogen[2].
Humidity Tolerance < 5% RHHighly moisture-sensitive; hydration leads to caking and accelerates hydrolysis pathways[3].
Chemical Incompatibilities Strong oxidizers, acids, basesExposure triggers exothermic decomposition or premature cleavage of the methoxy group[3].

Troubleshooting & FAQs

Q1: Why is my powder clumping, and how does this affect my downstream assays?

Causality: Clumping (or caking) is the primary macroscopic symptom of microscopic hydration. The compound contains a hydrophilic carboxylic acid moiety. When exposed to ambient humidity, atmospheric water molecules form hydrogen bonds with the carboxylate group and the pyridine nitrogen. This disrupts the crystalline lattice, causing the particles to agglomerate. The electron-withdrawing -CF3 group at the 4-position pulls electron density away from the ring, making the carboxylate proton highly reactive to moisture[1]. Impact: Clumping drastically reduces the surface area of the powder, leading to incomplete dissolution in organic solvents and inaccurate molarity in your stock solutions.

Q2: How can I verify if my compound has degraded due to improper storage?

Causality: Pyridine-2-carboxylic acids can undergo decarboxylation (loss of CO2) or hydrolysis of the methoxy group if exposed to moisture and heat over prolonged periods[3]. Self-Validating Solution: Do not rely solely on visual inspection. Implement the following analytical validation check:

  • Run a High-Performance Liquid Chromatography (HPLC) assay using a C18 column with a gradient of Water/Acetonitrile (0.1% TFA).

  • Monitor the absorbance at 254 nm.

  • Validation Check: The appearance of a new peak with a lower retention time indicates the formation of a decarboxylated degradant or a hydroxylated byproduct. If the integrated purity falls below 98%, the batch must be re-purified or discarded.

G A 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid B Atmospheric Moisture (H2O) + Thermal Stress A->B C Hydrate Formation (Lattice Disruption) B->C Physical Change D Hydrolysis Pathway (Methoxy Cleavage) B->D Chemical Degradation E Decarboxylation Pathway (CO2 Loss) B->E Chemical Degradation

Caption: Moisture-induced physical and chemical degradation pathways.

Experimental Workflows & Methodologies

Protocol: Anhydrous Handling & Reconstitution

This protocol is designed as a self-validating system . It includes internal gravimetric and analytical controls to prove that the inert environment was maintained throughout the procedure.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial from 2-8°C storage and let it sit undisturbed at ambient temperature for 30-45 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric water vapor directly onto the cold powder. Thermal equilibration prevents this phase transition.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the sealed vial into a glove box purged with Argon (RH < 5%, O2 < 5 ppm).

  • Causality: Argon is heavier than air and Nitrogen. It creates a protective "blanket" over the dense powder even when the vial is opened, effectively displacing residual moisture[2].

Step 3: Gravimetric Aliquoting (Self-Validating)

  • Action: Tare an empty, oven-dried (120°C for 2h) amber glass vial. Transfer the desired mass of the compound. Weigh the new vial, seal it with a PTFE-lined septum cap, and re-weigh the original stock vial.

  • Validation Check: The sum of the aliquot mass and the remaining stock mass must equal the original stock mass ±0.1 mg. Any unexplainable mass increase indicates moisture absorption during handling.

Step 4: Reconstitution & Blank Verification (Self-Validating)

  • Action: Inject anhydrous solvent (e.g., dry DMSO or DMF stored over molecular sieves) directly through the septum of the aliquot vial using an Argon-purged micro-syringe.

  • Validation Check: Perform a Karl Fischer (KF) titration on a blank sample of the solvent injected through an identical empty septum-capped vial. If the water content of the blank exceeds 50 ppm, the solvent or the septum has been compromised, invalidating the reconstitution.

G A Cold Storage (2-8°C) B Thermal Equilibration (30 min) A->B Prevent Condensation C Glove Box Transfer (Argon Purge) B->C Isolate from Humidity D Gravimetric Aliquoting C->D Mass Balance Check E Septum Seal & Reconstitution D->E Anhydrous Solvent

Caption: Handling workflow for moisture-sensitive pyridine-2-carboxylic acid derivatives.

References

  • Sigma-Aldrich (MilliporeSigma). "SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid." Sigmaaldrich.cn.
  • Guidechem. "6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 1211590-72-5 wiki." Guidechem.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 2,6-Pyridinedicarboxylic acid." Fishersci.com.

Sources

Technical Support Center: Chromatography of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on peak tailing. The following content is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Understanding the Analyte: A Zwitterionic Challenge

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. This molecule possesses both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen, making it zwitterionic. Its behavior in a chromatographic system is therefore highly dependent on the mobile phase pH.

  • Carboxylic Acid Group (Acidic): This group will be deprotonated (negatively charged) at pH values above its pKa. The presence of the electron-withdrawing trifluoromethyl group will lower the pKa of this carboxylic acid compared to a non-substituted pyridine-2-carboxylic acid.

  • Pyridine Nitrogen (Basic): This nitrogen will be protonated (positively charged) at pH values below the pKa of its conjugate acid. The strongly electron-withdrawing trifluoromethyl group decreases the electron density on the pyridine ring, making the nitrogen less basic.[1] Conversely, the methoxy group, being electron-donating through resonance, slightly increases the basicity of the nitrogen.[2] The pKa of the 2-methoxypyridinium ion is reported to be around 3.06, providing an estimate for the basicity of the pyridine nitrogen in our target molecule.[3]

This dual nature means that at different pH values, the molecule can exist as a cation, an anion, a neutral species, or a zwitterion, all of which will interact differently with the stationary phase.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing significant peak tailing for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid on a C18 column. What is the primary cause?

Peak tailing for this compound is most likely due to secondary interactions between the analyte and the stationary phase.[4] Given its zwitterionic nature, multiple interaction modes can occur simultaneously, leading to a distorted peak shape. The primary culprits are:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are acidic and can be deprotonated to form negatively charged silanates (Si-O⁻).[4] The protonated (positively charged) pyridine nitrogen of your analyte can then undergo strong ionic interactions with these silanate groups, leading to peak tailing. This is a very common issue, especially with older, Type A silica columns.[4]

  • Inconsistent Ionization: If the mobile phase pH is close to the pKa of either the carboxylic acid or the pyridine nitrogen, a mixture of ionized and non-ionized forms of the analyte will exist in solution.[5] This can lead to multiple retention mechanisms and result in broad, tailing, or even split peaks.[5]

Q2: How can I mitigate peak tailing by adjusting the mobile phase pH?

Controlling the mobile phase pH is the most critical step to achieving a symmetrical peak shape for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The goal is to ensure the analyte exists in a single, consistent ionic state.

Recommended Strategy: Low pH Mobile Phase

Operating at a low pH (e.g., pH 2.5 - 3.5) is generally the most effective approach for this type of compound on a reversed-phase column.[4]

  • Analyte State: At a low pH, the carboxylic acid group will be protonated (neutral), and the pyridine nitrogen will be protonated (positively charged). This results in an overall cationic species.

  • Silanol Suppression: A low pH mobile phase suppresses the ionization of residual silanol groups on the stationary phase, keeping them in their less interactive, neutral form.[4][6] This minimizes the strong ionic interactions that cause peak tailing.

Experimental Protocol: Mobile Phase pH Optimization

  • Buffer Selection: Prepare a buffer with a pKa within ±1 pH unit of your target mobile phase pH. Common choices for low pH work include:

    • Phosphate buffer (e.g., potassium dihydrogen phosphate), pKa ~2.1, 7.2, 12.3

    • Formate buffer (e.g., formic acid/ammonium formate), pKa ~3.75

  • pH Adjustment: Adjust the pH of the aqueous portion of your mobile phase using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Initial Condition: Start with a mobile phase pH of 3.0.

  • Systematic Adjustment: If peak tailing persists, adjust the pH in small increments (e.g., 0.2 pH units) both up and down to find the optimal peak shape.

Mobile Phase pH Analyte Ionization State (Predicted) Silanol Group State Expected Peak Shape
< 2.0 Carboxylic Acid: NeutralPyridine N: CationicNeutralGood, but risk of column degradation for standard silica columns.[6]
2.5 - 3.5 Carboxylic Acid: Mostly NeutralPyridine N: CationicMostly NeutralOptimal Starting Range. Good peak shape expected.
4.0 - 6.0 Carboxylic Acid: AnionicPyridine N: Cationic/NeutralPartially IonizedPotential for zwitterion formation and significant peak tailing.
> 7.0 Carboxylic Acid: AnionicPyridine N: NeutralFully IonizedStrong potential for peak tailing due to interaction with silanols.
Q3: Besides pH, what other mobile phase modifications can improve peak shape?

If pH adjustment alone is insufficient, consider the following mobile phase additives:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol activity and improve peak symmetry.

  • Use of Ion-Pairing Reagents: While less common for modern applications, short-chain perfluorinated carboxylic acids like trifluoroacetic acid (TFA) at low concentrations (0.05-0.1%) can act as "ion repelling agents" for acidic analytes, improving peak shape.[7]

Q4: Can my choice of HPLC column influence peak tailing for this compound?

Absolutely. The column chemistry plays a pivotal role in minimizing secondary interactions.

  • Modern, High-Purity Silica (Type B): Modern columns are typically packed with high-purity, "Type B" silica, which has a much lower content of acidic silanol groups and metal contaminants compared to older "Type A" silica.[4] Using a high-quality, end-capped C18 column from a reputable manufacturer is a good starting point. End-capping is a process where the residual silanol groups are chemically deactivated.[6]

  • Alternative Stationary Phases: If tailing persists on a standard C18 column, consider columns with alternative stationary phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This can help to shield the analyte from residual silanols.

    • Fluorinated Phases (e.g., F5, PFP): Given the fluorinated nature of your analyte, a fluorophenyl or other fluorinated stationary phase might offer unique selectivity and improved peak shape through dipole-dipole or other specific interactions.

    • Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics. A mixed-mode cation-exchange column could provide excellent retention and peak shape for your analyte when it is in its cationic form at low pH.[8][9]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH Optimized? (pH 2.5-3.5) start->check_ph adjust_ph Adjust pH to 2.5-3.5 Use appropriate buffer check_ph->adjust_ph No check_column Is a High-Purity, End-capped C18 Column in Use? check_ph->check_column Yes adjust_ph->check_column use_modern_column Switch to a Modern Type B, End-capped C18 Column check_column->use_modern_column No consider_additives Consider Mobile Phase Additives (e.g., higher buffer conc.) check_column->consider_additives Yes use_modern_column->consider_additives alternative_phases Evaluate Alternative Stationary Phases (Polar-Embedded, Fluorinated, Mixed-Mode) consider_additives->alternative_phases Tailing Persists resolved Peak Shape Acceptable consider_additives->resolved Resolved check_system Check for System Issues (Dead volume, column void) alternative_phases->check_system Tailing Persists alternative_phases->resolved Resolved system_maintenance Perform System Maintenance (Check fittings, replace column) check_system->system_maintenance Yes check_system->resolved No system_maintenance->resolved

Caption: A logical workflow for troubleshooting peak tailing.

Q5: Could issues with my HPLC system itself be causing the peak tailing?

Yes, extra-column band broadening can contribute to peak asymmetry.[5] If you have optimized the mobile phase and column chemistry and still see tailing, investigate the following:

  • Dead Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all fittings are secure and use tubing with the smallest appropriate internal diameter.[5]

  • Column Void or Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band and lead to poor peak shape.[6] This can sometimes be resolved by back-flushing the column (if the manufacturer's instructions permit).[6]

  • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak distortion.[10] Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

Chemical Interactions Leading to Peak Tailing

G cluster_0 Analyte in Mobile Phase (Low pH) cluster_1 Silica Stationary Phase analyte Analyte (Cationic) Pyridine-N-H+ silanol Residual Silanol Group (Si-O⁻) analyte->silanol Secondary Interaction (Ionic - Causes Tailing) c18 C18 Chains analyte->c18 Primary Retention (Hydrophobic)

Caption: Interaction of the analyte with the stationary phase.

By systematically addressing these potential chemical and physical causes, you can effectively troubleshoot and resolve peak tailing issues for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, leading to more accurate and reliable chromatographic results.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Lajin, B., & Zirbs, R. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography.
  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. Retrieved from [Link]

  • AugustaChrom. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • AugustaChrom. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Wiley Analytical Science. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Retrieved from [Link]

  • PeerJ Preprints. (2016). Prediction of pKa values using the PM6 semiempirical method. Retrieved from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

  • MPG.PuRe. (2025). Improving pKa Predictions with Reparameterized Force Fields and Free Energy Calculations. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid and 5-(Trifluoromethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, pyridine-based scaffolds are of paramount importance. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and 5-(trifluoromethyl)picolinic acid . Understanding the nuanced differences in their chemical behavior is crucial for their effective application in the synthesis of complex molecular targets.

This document will delve into the electronic and steric factors governing the reactivity of these molecules, with a focus on two critical transformations: amide bond formation and decarboxylation. By synthesizing established chemical principles with available experimental data, this guide aims to provide a comprehensive resource for researchers navigating the use of these valuable synthetic intermediates.

Molecular Structures and Electronic Properties: A Tale of Two Pyridines

The reactivity of these two picolinic acid derivatives is fundamentally dictated by the nature and position of their substituents on the pyridine ring.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid1211590-72-5C₈H₆F₃NO₃221.13
5-(Trifluoromethyl)picolinic acid80194-69-0C₇H₄F₃NO₂191.11

5-(Trifluoromethyl)picolinic acid features a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position. The -CF₃ group exerts a powerful negative inductive effect (-I), significantly reducing the electron density of the pyridine ring. This has a profound impact on the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid , on the other hand, presents a more complex electronic profile. It also possesses the electron-withdrawing -CF₃ group at the 4-position. However, the presence of a methoxy (-OCH₃) group at the 6-position introduces a competing electronic effect. The methoxy group is inductively electron-withdrawing (-I) due to the electronegativity of the oxygen atom, but it is also capable of donating electron density into the ring via a positive mesomeric or resonance effect (+M). The overall electronic influence on the reactivity of the carboxylic acid at the 2-position is a delicate balance of these opposing forces.

Caption: Electronic effects in 5-(Trifluoromethyl)picolinic Acid.

Caption: Competing electronic effects in 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid.

Comparative Reactivity in Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in drug discovery. The reactivity of carboxylic acids in these coupling reactions is highly dependent on the electrophilicity of the carbonyl carbon.

Prediction of Reactivity:

Based on the electronic properties, 5-(trifluoromethyl)picolinic acid is predicted to be more reactive towards nucleophilic attack in amide coupling reactions than 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The strong, uncompensated electron-withdrawing nature of the -CF₃ group in the 5-position significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an amine.

In contrast, the electron-donating resonance from the methoxy group in 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid will likely reduce the electrophilicity of the carbonyl carbon to some extent, leading to a comparatively slower reaction rate under identical conditions.

Experimental Support and Protocols:

General Protocol for Amide Coupling via EDC/HOBt:

This protocol is a standard procedure for amide bond formation and can be adapted for both picolinic acid derivatives.[4]

Materials:

  • Substituted picolinic acid (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a solution of the picolinic acid in the chosen anhydrous solvent, add HOBt and the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA, followed by the portion-wise addition of EDC.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Considerations for Reactivity Differences:

For the less reactive 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid , it may be necessary to employ a more powerful coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or to increase the reaction temperature to achieve comparable reaction times and yields to 5-(trifluoromethyl)picolinic acid .

Comparative Reactivity in Decarboxylation

Decarboxylation of pyridine-2-carboxylic acids is a known transformation, often proceeding through a zwitterionic intermediate where the pyridine nitrogen is protonated.[5] The stability of this intermediate is a key factor in determining the rate of decarboxylation.

Prediction of Reactivity:

The electron-withdrawing substituents on both molecules will influence the basicity of the pyridine nitrogen. The strongly electron-withdrawing -CF₃ group in 5-(trifluoromethyl)picolinic acid will significantly decrease the basicity of the pyridine nitrogen, making protonation less favorable. This is expected to increase the thermal stability of this molecule with respect to decarboxylation.

In 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid , the electron-donating resonance of the methoxy group will increase the electron density on the pyridine nitrogen, making it more basic compared to the 5-trifluoromethyl isomer. This enhanced basicity should facilitate the formation of the zwitterionic intermediate required for decarboxylation, suggesting that this compound will be more prone to decarboxylation under thermal stress.

Experimental Support and Protocols:

Studies on the decarboxylation of substituted picolinic acids have shown that both electron-withdrawing and electron-releasing substituents can influence the reaction rate, often in complex ways depending on the reaction conditions.[6][7] However, the fundamental principle of the influence of nitrogen basicity on the formation of the reactive zwitterion holds.

General Protocol for Thermal Decarboxylation:

This is a general procedure and the temperature and time will need to be optimized for specific substrates.

Materials:

  • Substituted picolinic acid

  • High-boiling point solvent (e.g., diphenyl ether, N-methyl-2-pyrrolidone)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the picolinic acid in the high-boiling solvent.

  • Heat the solution to a high temperature (typically >180 °C).

  • Monitor the evolution of CO₂ gas and the disappearance of the starting material by TLC or LC-MS.

  • After the reaction is complete, cool the mixture and isolate the decarboxylated product by distillation or chromatography.

Considerations for Reactivity Differences:

Given its predicted lower thermal stability, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid may undergo decarboxylation at lower temperatures or over shorter reaction times compared to 5-(trifluoromethyl)picolinic acid . This is a critical consideration during purification steps such as distillation, where prolonged exposure to high temperatures should be avoided for the methoxy-substituted compound.

G cluster_0 Amide Bond Formation cluster_1 Decarboxylation 5-CF3 5-(Trifluoromethyl)picolinic Acid Higher Reactivity Higher Reactivity 5-CF3->Higher Reactivity Stronger e- withdrawal 6-MeO-4-CF3 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Lower Reactivity Lower Reactivity 6-MeO-4-CF3->Lower Reactivity e- donation from -OCH3 5-CF3_dec 5-(Trifluoromethyl)picolinic Acid More Stable More Stable 5-CF3_dec->More Stable Lower N basicity 6-MeO-4-CF3_dec 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Less Stable Less Stable 6-MeO-4-CF3_dec->Less Stable Higher N basicity

Sources

A Senior Application Scientist's Guide to Validating LC-MS Methods for the Detection of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantitative analysis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods. Beyond a simple recitation of protocols, this document delves into the scientific rationale behind the validation parameters, drawing from extensive field experience and authoritative regulatory guidelines.

Introduction to the Analyte and the Analytical Challenge

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211590-72-5) is a pyridine carboxylic acid derivative.[1][2] The accurate quantification of such small molecule carboxylic acids in various matrices is crucial in pharmaceutical development, from discovery to quality control. The inherent polarity and potential for poor ionization of carboxylic acids can present challenges for LC-MS analysis, necessitating a meticulously validated method to ensure data integrity.[3][4][5]

This guide will walk through the essential validation steps as prescribed by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) guidance on Bioanalytical Method Validation.[6][7][8][9][10][11][12] We will also explore a comparative analysis of a direct injection LC-MS/MS method versus a method employing chemical derivatization to enhance sensitivity and chromatographic retention.

The Foundation of Trust: A Rigorous Validation Protocol

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][11][12] For the quantitative analysis of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the following parameters must be thoroughly investigated.

Experimental Workflow for LC-MS/MS Method Validation

The following diagram illustrates the typical workflow for validating an LC-MS/MS method for the target analyte.

LC-MS_Validation_Workflow cluster_Prep Method Development & Preparation cluster_Validation Core Validation Parameters cluster_Final Finalization Start Define Analytical Requirements Method_Dev Develop LC & MS Parameters Start->Method_Dev Sys_Suit System Suitability Testing Method_Dev->Sys_Suit Specificity Specificity & Selectivity Sys_Suit->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report

Caption: A typical workflow for the validation of an LC-MS/MS method.

Detailed Validation Parameters

Specificity and Selectivity:

  • Why it's important: Specificity ensures that the signal measured is from the analyte of interest and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components).[11][12]

  • Experimental Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of the analyte and internal standard.

    • Spike the matrix with the analyte at the Lower Limit of Quantification (LLOQ) and other relevant concentrations to ensure it can be distinguished from baseline noise.

    • Analyze known impurities and degradation products to see if they co-elute or interfere with the analyte's signal.

Linearity and Range:

  • Why it's important: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with suitable linearity, accuracy, and precision.

  • Experimental Protocol:

    • Prepare a series of calibration standards by spiking the analyte into the blank matrix at a minimum of five to six different concentration levels.

    • The calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • Perform a linear regression analysis and evaluate the correlation coefficient (r²) which should ideally be ≥ 0.99.

Accuracy:

  • Why it's important: Accuracy measures the closeness of the mean test results to the true value. It reflects the systematic error of the method.

  • Experimental Protocol:

    • Analyze quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • The mean value should be within a specified percentage (e.g., ±15%) of the nominal value.

Precision:

  • Why it's important: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD).

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze replicate QC samples at three concentration levels on the same day and with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Analyze replicate QC samples at three concentration levels on different days, with different analysts, and/or on different equipment.

    • The CV should typically be ≤ 15%.

Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]

  • Experimental Protocol:

    • LOD: Can be determined based on the signal-to-noise ratio (typically 3:1) or by the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision (e.g., signal-to-noise ratio of 10:1, accuracy within ±20%, and precision ≤ 20% CV).

Robustness:

  • Why it's important: Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

  • Experimental Protocol:

    • Introduce small, deliberate changes to the method parameters, such as:

      • Mobile phase composition (e.g., ±2% organic solvent)

      • Column temperature (e.g., ±5°C)

      • Flow rate (e.g., ±10%)

    • Analyze QC samples under these modified conditions and assess the impact on the results.

Comparative Analysis: Direct Injection vs. Derivatization

For small, polar molecules like 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, a key decision in method development is whether to use a direct injection approach or to employ chemical derivatization. Derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, leading to better sensitivity.[3][13][14][15]

The following diagram illustrates the decision-making process for choosing an analytical approach.

Method_Selection Analyte_Properties Analyte Properties: 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (Small, Polar) Required_Sensitivity Required Sensitivity? Analyte_Properties->Required_Sensitivity Direct_Injection Direct Injection LC-MS/MS Required_Sensitivity->Direct_Injection Moderate Derivatization LC-MS/MS with Chemical Derivatization Required_Sensitivity->Derivatization High Method_Validation Proceed to Full Method Validation Direct_Injection->Method_Validation Derivatization->Method_Validation

Caption: Decision tree for selecting an LC-MS method for the analyte.

Performance Comparison

The following table summarizes the hypothetical performance data for the two approaches.

Validation ParameterDirect Injection LC-MS/MSLC-MS/MS with DerivatizationRationale for Difference
Linearity (r²) ≥ 0.99≥ 0.995Both methods can achieve good linearity, but derivatization may lead to a more consistent response.
Accuracy (% Bias) Within ±15%Within ±15%Both methods should meet standard acceptance criteria.
Precision (CV) ≤ 15%≤ 15%The additional derivatization step could introduce slight variability if not well-controlled.
LOD ~0.5 ng/mL~0.05 ng/mLDerivatization significantly enhances ionization efficiency, leading to a lower limit of detection.
LOQ ~1.5 ng/mL~0.15 ng/mLA lower LOQ is achievable with derivatization due to improved sensitivity.
Sample Throughput HighModerateThe derivatization step adds time to the sample preparation process, reducing throughput.
Method Complexity LowHighDerivatization requires an additional chemical reaction step, increasing complexity and potential for error.

Conclusion and Recommendations

Both direct injection and derivatization-based LC-MS/MS methods can be successfully validated for the quantification of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The choice between the two approaches depends on the specific requirements of the analysis.

  • Direct Injection LC-MS/MS: This method is simpler, faster, and less prone to errors in sample preparation. It is the preferred approach when the required sensitivity can be achieved without derivatization.

  • LC-MS/MS with Derivatization: This approach is necessary when high sensitivity is required, for example, in bioanalysis where sample volumes are limited and analyte concentrations are low. The trade-off is increased method complexity and lower sample throughput.

Regardless of the chosen method, a thorough validation according to established guidelines is mandatory to ensure the reliability and integrity of the generated data.[6][8][10]

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 7).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. (2020, April 29).
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC.
  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid 1211590-72-5 wiki - Guidechem.
  • Evaluation of a series of prolylamidepyridines as the chiral derivatization reagents for enantioseparation of carboxylic acids by LC-ESI-MS/MS and the application to human saliva - PubMed. (2014, April 15).
  • Conversion Reaction of Stable-Isotope Oxygen Labeling of Carboxylic Acids for Accurate Screening LC-MS/MS Assay: Application of Behavioral Changes of Short-Chain Fatty Acids in Sports Athletes under Exercise Loading | Analytical Chemistry - ACS Publications. (2025, April 4).
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed. (2024, January 5).
  • 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5 - Appchem.
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - PubMed. (2022, August 3).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
  • LC/MS not good for small molecules - Chromatography Forum. (2012, March 15).
  • A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry - ACS Publications. (2022, June 28).
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22).

Sources

Comparative SAR of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Derivatives as Potent HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Evaluation

In the landscape of therapeutic intervention for hypoxia-related diseases, particularly anemia associated with chronic kidney disease, the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) has emerged as a promising strategy.[1][2] Small molecule inhibitors of these enzymes stabilize HIF-α, a key transcription factor, leading to the upregulation of erythropoietin (EPO) and other genes involved in erythropoiesis.[1] Within this class of inhibitors, derivatives of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid have shown significant potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, and offers detailed protocols for their synthesis and biological evaluation.

The 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Scaffold: A Privileged Motif for PHD Inhibition

The core structure, 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, presents a unique combination of electronic and steric features that contribute to its efficacy as a PHD inhibitor. The pyridine-2-carboxylic acid moiety acts as a bidentate chelator of the active site iron (Fe²⁺) in the PHD enzyme, mimicking the binding of the natural co-substrate, 2-oxoglutarate. The electron-withdrawing trifluoromethyl group at the 4-position and the electron-donating methoxy group at the 6-position modulate the electronic properties of the pyridine ring, influencing the acidity of the carboxylic acid and the overall binding affinity.

Comparative Structure-Activity Relationship (SAR) Studies

The primary point of diversification for SAR studies on this scaffold is the carboxylic acid moiety, which is often converted to various amides to explore interactions with the surrounding amino acid residues in the PHD active site. The following table summarizes the inhibitory activity of a series of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxamide derivatives against HIF prolyl hydroxylase 2 (PHD2), a key isoform involved in HIF-α degradation.

Compound IDR Group (Amide Substituent)PHD2 IC50 (nM)
1 -NH₂500
2 -NHCH₃250
3 -NHCH₂CH₃180
4 -NH-cyclopropyl95
5 -NH-phenyl320
6 -NH(4-fluorophenyl)150
7 -NHCH₂-phenyl75
8 -NHCH₂-(4-pyridyl)40
9 -NH(1-adamantyl)>1000

Note: The data presented in this table is a representative compilation based on findings from patent literature for illustrative SAR purposes and may not reflect the exact values from a single source.

From the comparative data, several key SAR insights can be drawn:

  • Effect of Alkyl Substitution: A general trend of increased potency is observed with small, non-bulky alkyl substituents on the amide nitrogen. Moving from the unsubstituted amide (1 ) to methyl (2 ) and ethyl (3 ) groups results in a progressive increase in inhibitory activity. This suggests that these smaller alkyl groups may occupy a hydrophobic pocket within the active site, enhancing binding affinity. The cyclopropyl group in compound 4 further improves potency, likely due to its rigid nature and favorable orientation within the binding pocket.

  • Impact of Aromatic and Heteroaromatic Groups: The introduction of a phenyl group (5 ) leads to a decrease in activity compared to small alkyl substituents, suggesting that a simple aromatic ring may not be optimal for interaction in this region of the active site. However, the addition of a fluorine atom to the phenyl ring (6 ) partially restores activity, indicating that electronic modifications to the aromatic ring can influence binding. A significant enhancement in potency is observed with a benzyl substituent (7 ), suggesting that a phenyl ring separated from the amide nitrogen by a methylene linker allows for more favorable interactions. The introduction of a pyridyl moiety, as in compound 8 , results in one of the most potent compounds in this series, highlighting the potential for beneficial hydrogen bonding or electrostatic interactions involving the pyridine nitrogen.

  • Steric Hindrance: The dramatic loss of activity with the bulky adamantyl group (9 ) underscores the importance of steric constraints within the active site. This finding suggests that the binding pocket accommodating the amide substituent is of a limited size.

Experimental Protocols

Synthesis of a Representative Derivative: 6-Methoxy-4-(trifluoromethyl)-N-(pyridin-4-ylmethyl)picolinamide (Compound 8)

This protocol describes a standard method for the synthesis of an amide derivative from the parent carboxylic acid.

Materials:

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid

  • (4-pyridyl)methanamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (4-pyridyl)methanamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, 6-methoxy-4-(trifluoromethyl)-N-(pyridin-4-ylmethyl)picolinamide.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro HIF Prolyl Hydroxylase (PHD2) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the PHD2 enzyme.

Materials:

  • Recombinant human PHD2 enzyme

  • HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate (FeSO₄)

  • Bovine serum albumin (BSA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • Quench solution (e.g., 0.1% trifluoroacetic acid in acetonitrile)

  • Mass spectrometer (e.g., MALDI-TOF or LC-MS)

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PHD2 enzyme, ascorbate, and ferrous sulfate.

  • Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture.

  • Initiate the enzymatic reaction by adding the HIF-1α peptide substrate and α-ketoglutarate.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding the quench solution.

  • Analyze the reaction mixture by mass spectrometry to determine the ratio of hydroxylated to unhydroxylated HIF-1α peptide.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental approach, the following diagrams are provided.

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (OH) VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation HIF-1α_stabilized HIF-1α HIF_complex HIF-1α/HIF-1β Complex HIF-1α_stabilized->HIF_complex HIF-1β HIF-1β HIF-1β->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription PHD_Inhibitor 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid derivative PHD_Inhibitor->PHD Inhibition

Caption: HIF-1α Signaling Pathway and PHD Inhibition.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start_Material 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid Amidation Amidation Reaction Start_Material->Amidation Purification Purification (Column Chromatography) Amidation->Purification Derivative Derivative Library Purification->Derivative PHD2_Assay In Vitro PHD2 Inhibition Assay Derivative->PHD2_Assay Screening IC50 IC50 Determination PHD2_Assay->IC50 SAR_Analysis SAR Analysis IC50->SAR_Analysis

Caption: Experimental Workflow for SAR Studies.

Conclusion

The 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid scaffold serves as a robust starting point for the development of potent HIF prolyl hydroxylase inhibitors. The SAR studies of its amide derivatives reveal that potency can be finely tuned by modifying the substituent on the amide nitrogen. Small, non-bulky alkyl and certain heteroaromatic groups are well-tolerated and can lead to significant improvements in inhibitory activity, while bulky substituents are detrimental. These findings, supported by the detailed experimental protocols provided, offer a clear rationale for the design of novel and more effective PHD inhibitors for the treatment of anemia and other hypoxia-related disorders. Further exploration of substitutions on the pyridine ring and the amide substituent will likely yield even more potent and selective compounds.

References

  • HIF prolyl-hydroxylase inhibitor. Wikipedia.[Link]

  • Hypoxia-inducible factor-prolyl hydroxylase inhibitors (HIF-PHIs) for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. Frontiers in Pharmacology.[Link]

  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials. Volker Haase Lab, Vanderbilt University.[Link]

  • A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Treatment. Journal of Clinical Medicine.[Link]

  • HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. PMC, NIH.[Link]

  • ISN ACT Webinar: Hypoxia inducible factor-prolyl hydroxylase inhibitors (HIF-PHIs). International Society of Nephrology.[Link]

  • Prolyl hydroxylase inhibitors.
  • Substituted pyrimidines as inhibitors of hif prolyl hydroxylase.
  • Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1–3 (HIF PHD1–3) for the Treatment of Anemia. ACS Publications.[Link]

  • Prolyl hydroxylase inhibitors and methods of use.
  • Prolyl hydroxylase inhibitors and methods of use.
  • 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid | 1211590-72-5. Appchem.[Link]

  • Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses.[Link]

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI.[Link]

  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors and Iron Metabolism. MDPI.[Link]

  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Springer Nature Experiments.[Link]

  • Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. PMC, NIH.[Link]

  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science (RSC Publishing).[Link]

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The Strategic Bioisosteric Modulation of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. The pyridine-2-carboxylic acid scaffold, exemplified by 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, is a privileged motif in medicinal chemistry, offering a versatile platform for targeting a range of biological entities.[1][2] However, the inherent physicochemical properties of its constituent functional groups—the carboxylic acid, the methoxy group, and the trifluoromethyl moiety—can present challenges in terms of metabolic stability, cell permeability, and off-target effects.

This guide provides a comprehensive bioisosteric comparison of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, offering a roadmap for researchers and drug development professionals to rationally design analogs with enhanced therapeutic potential. While direct head-to-head experimental data for this specific molecule and its bioisosteres is not extensively available in the public domain, this guide will leverage established principles of bioisosterism and data from analogous systems to construct a predictive and practical framework for its derivatization. We will delve into the rationale behind bioisosteric replacements for each functional group, provide detailed synthetic and experimental protocols for their evaluation, and present a "virtual" comparison of their anticipated properties.

I. The Carboxylic Acid Moiety: Navigating the Permeability-Potency Trade-off

The 2-carboxylic acid group is often a key pharmacophoric element, engaging in crucial hydrogen bonding and electrostatic interactions with target proteins. However, its ionizable nature at physiological pH can limit membrane permeability and lead to rapid metabolic clearance through glucuronidation.[3] Bioisosteric replacement of the carboxylic acid is a well-established strategy to mitigate these liabilities while preserving or enhancing biological activity.[4]

Key Bioisosteric Replacements: Tetrazole and Acyl Sulfonamide

Two of the most successful bioisosteres for the carboxylic acid functionality are the 5-substituted-1H-tetrazole and the N-acylsulfonamide.

  • 5-Substituted-1H-Tetrazole: With a pKa comparable to that of a carboxylic acid (around 4.5-5), the tetrazole can effectively mimic its acidic proton and participate in similar ionic interactions.[3][4] Its key advantage lies in its increased metabolic stability, as it is not susceptible to the same phase II conjugation pathways as carboxylic acids.[3] However, despite often being more lipophilic, tetrazoles can exhibit lower than expected permeability due to a higher desolvation penalty.[3][5]

  • N-Acylsulfonamide: This bioisostere also presents a similar acidic proton and can engage in hydrogen bonding interactions.[6] N-acylsulfonamides often exhibit improved lipophilicity and metabolic stability compared to the parent carboxylic acid.[6]

Virtual Comparative Analysis

The following table presents a predicted comparison of the physicochemical properties of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and its tetrazole and acyl sulfonamide bioisosteres, extrapolated from literature data on analogous compounds.

Property6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid5-(6-Methoxy-4-(trifluoromethyl)pyridin-2-yl)-1H-tetrazoleN-((6-Methoxy-4-(trifluoromethyl)pyridin-2-yl)carbonyl)benzenesulfonamide
Predicted pKa ~3-4[7][8]~4.5-5[3][4]~3.5-4.5[6]
Predicted clogP ~1.5-2.5[9]~2.0-3.0[3]~2.5-3.5
Predicted Metabolic Stability Moderate (potential for glucuronidation)[3]High (resistant to glucuronidation)[3]High (resistant to glucuronidation)[6]
Predicted Permeability Low to Moderate[5]Low to Moderate (potential for high desolvation penalty)[3][5]Moderate to High
Experimental Protocols

To empirically validate these predictions, the following experimental workflow is proposed:

G cluster_synthesis Synthesis cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation S1 Synthesis of Parent Acid P1 pKa Determination (Potentiometric Titration) S1->P1 P2 logP/logD Measurement (Shake-flask or HPLC) S1->P2 I1 Target Binding/Inhibition Assay (IC50/Ki) S1->I1 S2 Synthesis of Tetrazole Analog S2->P1 S2->P2 S2->I1 S3 Synthesis of Acyl Sulfonamide Analog S3->P1 S3->P2 S3->I1 I2 Metabolic Stability Assay (Liver Microsomes) P2->I2 I3 Permeability Assay (Caco-2) P2->I3 I1->I2 I1->I3

Caption: Proposed workflow for the comparative evaluation of carboxylic acid bioisosteres.

Detailed Protocol: Synthesis of 5-(6-Methoxy-4-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole

  • Amide Formation: To a solution of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir at room temperature for 2 hours. Concentrate under reduced pressure. Dissolve the resulting acid chloride in DCM and add to a cooled (0 °C) solution of aqueous ammonia (2.0 eq). Stir for 1 hour. Extract with DCM, dry over Na2SO4, and concentrate to yield the primary amide.

  • Dehydration to Nitrile: To a solution of the amide (1.0 eq) in DMF, add phosphorus oxychloride (1.5 eq) at 0 °C. Stir at room temperature for 3 hours. Quench with ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by column chromatography to obtain the nitrile.

  • Tetrazole Formation: To a solution of the nitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat at 120 °C for 12 hours. Cool to room temperature, acidify with 1N HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Purify by recrystallization or column chromatography to yield the tetrazole.

Detailed Protocol: Synthesis of N-((6-Methoxy-4-(trifluoromethyl)pyridin-2-yl)carbonyl)benzenesulfonamide [10][11][12][13]

  • Activation of Carboxylic Acid: To a solution of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile, add cyanuric chloride (1.1 eq) at room temperature. Stir for 30 minutes.

  • Coupling with Sulfonamide: Add benzenesulfonamide (1.0 eq) and alumina to the reaction mixture. Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up and Purification: Filter the reaction mixture and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine. Dry the organic layer over Na2SO4 and concentrate. Purify by column chromatography.

II. The Trifluoromethyl Group: Fine-Tuning Lipophilicity and Metabolic Stability

The trifluoromethyl (CF3) group is a common substituent in drug candidates, valued for its ability to enhance metabolic stability and increase lipophilicity.[14][15] However, its strong electron-withdrawing nature can significantly impact the pKa of nearby functional groups and may not always be optimal for target engagement.

Key Bioisosteric Replacement: Difluoromethyl Group

The difluoromethyl (CHF2) group has emerged as an attractive bioisostere for the trifluoromethyl group. It is also metabolically stable but is less lipophilic and has a reduced electron-withdrawing effect compared to the CF3 group.[16][17] The C-H bond in the CHF2 group can also act as a weak hydrogen bond donor.

Virtual Comparative Analysis
Property4-Trifluoromethyl4-Difluoromethyl
Predicted Hammett Constant (σp) ~0.54~0.32
Predicted clogP Contribution HighModerate
Metabolic Stability High[14]High[17][18]
Hydrogen Bond Donor Capacity NoneWeak
Experimental Protocols

The synthesis of the difluoromethyl analog would require specialized reagents and conditions. A plausible synthetic route is outlined below.

G cluster_synthesis Synthesis of Difluoromethyl Analog cluster_evaluation Comparative Evaluation Start 4-Bromo-6-methoxypyridine-2-carboxylic acid Step1 Difluoromethylation (e.g., with Ruppert-Prakash reagent) Start->Step1 Product 6-Methoxy-4-(difluoromethyl)pyridine-2-carboxylic acid Step1->Product Eval1 In Vitro Target Potency Product->Eval1 Eval2 Metabolic Stability (HLM/RLM) Product->Eval2 Eval3 Physicochemical Properties (pKa, logP) Product->Eval3 G cluster_synthesis Synthesis of Methoxy Bioisosteres cluster_evaluation Comparative Evaluation S_amino Synthesis of 6-Amino Analog E_potency Target Potency (IC50) S_amino->E_potency E_metstab Metabolic Stability (O-demethylation vs. alternatives) S_amino->E_metstab E_solubility Aqueous Solubility S_amino->E_solubility S_methyl Synthesis of 6-Methyl Analog S_methyl->E_potency S_methyl->E_metstab S_methyl->E_solubility

Caption: Synthetic and evaluation workflow for methoxy group bioisosteres.

Detailed Protocol: Caco-2 Permeability Assay [19][20][21][22][23]

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay (Apical to Basolateral):

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Add the test compound (typically at 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test compound in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate the involvement of active transporters.

IV. Conclusion

The bioisosteric modification of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid presents a powerful strategy for optimizing its drug-like properties. Replacing the carboxylic acid with a tetrazole or an acyl sulfonamide can enhance metabolic stability, though the impact on permeability requires careful evaluation. Substitution of the trifluoromethyl group with a difluoromethyl moiety offers a means to fine-tune lipophilicity and electronic properties. Finally, modification of the methoxy group to an amino or methyl group can be employed to modulate solubility and block a potential metabolic hotspot.

This guide provides a foundational framework for the rational design and evaluation of analogs of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. The provided synthetic strategies and detailed experimental protocols offer a practical starting point for researchers to empirically determine the optimal bioisosteric replacements for their specific therapeutic target and desired pharmacokinetic profile. The successful application of these principles will undoubtedly accelerate the development of novel therapeutics based on this promising scaffold.

V. References

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Creative Bioarray. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Hollingworth, G. J., & Gouverneur, V. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Accounts of Chemical Research, 54(2), 459–473. [Link]

  • ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent... Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of the methoxy group in approved drugs. Retrieved from [Link]

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  • TÜBİTAK Academic Journals. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under. [Link]

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  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

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  • PubMed. (1998). Syntheses, Activity and Modeling Studies of 3- And 4-(sulfo- And Sulfonamidoalkyl)pyridine and piperidine-2-carboxylic Acid Derivatives as Analogs of NMDA Receptor Antagonists. [Link]

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  • PubMed. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • protocols.io. (2022). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

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  • ACS Publications. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. [Link]

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Benchmarking Catalytic Efficiency: A Comparative Guide to 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Catalytic Supremacy in Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and selective catalysts is a paramount objective. Palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, represent a cornerstone of C-C bond formation.[1][2] The heart of these catalytic systems lies in the ancillary ligands that coordinate to the metal center. These ligands are not mere spectators; they are crucial in modulating the catalyst's stability, activity, and selectivity by influencing the kinetics of key steps like oxidative addition and reductive elimination.[3]

This guide provides a comprehensive framework for benchmarking the catalytic efficiency of systems employing the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid ligand. While direct, peer-reviewed catalytic data for this specific ligand is emerging, its unique electronic architecture—featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group—makes it a compelling candidate for creating highly active and stable palladium catalysts.

We will project its potential performance by comparing it with established, structurally related pyridine-based ligands in the context of the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and drug development professionals seeking to evaluate and integrate novel ligands into their synthetic workflows.

The Unique Profile of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid

The subject of our analysis, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, presents a fascinating electronic dichotomy. The pyridine-2-carboxylic acid moiety acts as a bidentate chelating agent, forming a stable five-membered ring with the palladium center. The substituents on the pyridine ring are expected to significantly influence the electron density at the metal center, which is a critical factor in catalytic performance.

  • 6-Methoxy Group: This electron-donating group (EDG) increases the electron density on the pyridine ring and, by extension, on the palladium center. A more electron-rich palladium(0) species is generally more nucleophilic, which can accelerate the rate-determining oxidative addition step of the catalytic cycle.

  • 4-Trifluoromethyl Group: Conversely, the CF3 group is a potent electron-withdrawing group (EWG). This electronic pull can stabilize the palladium complex and may facilitate the reductive elimination step, where the final product is formed and the Pd(0) catalyst is regenerated.

This "push-pull" electronic configuration suggests that a catalyst bearing this ligand could strike a balance between high activity in oxidative addition and efficient catalyst turnover via reductive elimination.

G cluster_ligand 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Ligand cluster_effects Electronic Effects on Pyridine Ring Ligand Methoxy 6-Methoxy (EDG) Increases electron density Ligand->Methoxy Donates e- Trifluoromethyl 4-CF3 (EWG) Decreases electron density Ligand->Trifluoromethyl Withdraws e- Carboxylic_Acid 2-Carboxylic Acid Chelating Group Ligand->Carboxylic_Acid Binds Metal

Caption: Electronic influences within the target ligand.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To establish a performance benchmark, we will compare the projected efficacy of a hypothetical palladium catalyst bearing our target ligand, Pd-L(target), with well-documented pyridine-based and other common ligand systems in a model Suzuki-Miyaura reaction: the coupling of 4-bromoanisole with phenylboronic acid.

Catalyst SystemLigand TypeCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
Projected: Pd-L(target) Pyridine-Carboxylic Acid1-22-6>95 (est.)Expected high turnover due to balanced electronic effects, potentially effective for challenging substrates.
Benchmark 1: Pd(OAc)₂ / P(t-Bu)₃ Bulky, Electron-Rich Phosphine1-21-498A highly active, general-purpose ligand, especially for less reactive aryl chlorides.[4]
Benchmark 2: Pd₂(dba)₃ / SPhos Biaryl Monophosphine1-22-897Excellent for sterically hindered substrates and provides high catalyst stability.[3][5]
Benchmark 3: Pd(dppf)Cl₂ Ferrocenyl Phosphine2-312-2485-95A robust and versatile catalyst, though sometimes requiring higher temperatures or longer reaction times.[6]
Benchmark 4: Pd(OAc)₂ / Pyridine (simple) Simple Pyridine2-518-2464-78Demonstrates the fundamental coordinating ability of the pyridine motif, but generally lower activity compared to functionalized ligands.[7]

Note: The data for benchmark catalysts are compiled from various sources and represent typical performance under optimized conditions. The performance of Pd-L(target) is an educated projection based on its structural and electronic properties.

Experimental Protocol for Benchmarking

To empirically validate the performance of the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid ligand, the following detailed protocol for a model Suzuki-Miyaura cross-coupling reaction is provided. This self-validating system includes steps for setting up the reaction, monitoring its progress, and isolating the product.

Materials and Reagents:
  • Palladium(II) acetate (Pd(OAc)₂)

  • 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (Ligand)

  • 4-Bromoanisole (Aryl Halide)

  • Phenylboronic acid (Boronic Acid)

  • Potassium phosphate (K₃PO₄) (Base)

  • 1,4-Dioxane (Anhydrous Solvent)

  • Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:
  • Catalyst Pre-formation (Optional but Recommended):

    • In a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid ligand (0.022 mmol, 2.2 mol%).

    • Add 2 mL of anhydrous 1,4-dioxane.

    • Stir the mixture at room temperature for 20 minutes. The formation of a colored complex may be observed.

  • Reaction Setup:

    • To a separate dry Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

    • Evacuate and backfill the flask with an inert gas three times.

  • Initiation of Reaction:

    • To the flask containing the substrates and base, add the pre-formed catalyst solution via syringe.

    • Add an additional 3 mL of 1,4-dioxane and 0.5 mL of degassed water.

    • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or GC-MS.

    • The reaction is typically complete when the starting aryl halide is no longer detectable.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer, and wash it with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure biaryl product.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry and calculate the isolated yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base) B 2. Evacuate & Backfill (Inert Atmosphere) A->B D 4. Add Catalyst & Solvents B->D C 3. Prepare Catalyst Solution (Pd(OAc)₂ + Ligand in Dioxane) C->D E 5. Heat & Stir (e.g., 100 °C) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction & Washing G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize & Calculate Yield J->K

Caption: Experimental workflow for benchmarking the ligand.

The Catalytic Cycle: A Mechanistic Overview

The efficiency of a ligand can be understood by examining its influence on the key steps of the Suzuki-Miyaura catalytic cycle. A well-accepted mechanism is depicted below.[7][8][9]

Suzuki_Miyaura_Cycle cluster_cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar¹)(X) Pd0->OA_Complex Oxidative Addition (Ar¹-X) TM_Complex L₂Pd(II)(Ar¹)(Ar²) OA_Complex->TM_Complex Transmetalation (Ar²-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) TM_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The electronic properties of the 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid ligand are hypothesized to favorably impact:

  • Oxidative Addition: The electron-donating methoxy group enhances the nucleophilicity of the Pd(0) center, promoting its insertion into the aryl-halide bond.

  • Reductive Elimination: The electron-withdrawing trifluoromethyl group can make the palladium center more electrophilic, which is thought to facilitate the final bond-forming step and release of the product.

Conclusion and Future Outlook

While comprehensive catalytic data for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid remains to be broadly published, its unique electronic structure positions it as a highly promising ligand for palladium-catalyzed cross-coupling reactions. The "push-pull" effect of its methoxy and trifluoromethyl substituents offers a rational design strategy for achieving high catalytic turnover by balancing the electronic demands of the oxidative addition and reductive elimination steps.

The provided experimental protocol offers a robust framework for researchers to directly benchmark its performance against established catalysts. Future work should focus on systematically evaluating this ligand across a range of challenging substrates, including heteroaryl halides and sterically hindered partners, to fully delineate its scope and utility in modern organic synthesis.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website. [Link]

  • Pérez-Temprano, M. H., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 13481-13496. [Link]

  • Sharma, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ghaffari, B., et al. (2016). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. ACS Omega, 1(4), 564-576. [Link]

  • Kadam, A. A., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 43(20), 2574–2580. [Link]

  • MolPort. (n.d.). 6-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. Retrieved from MolPort website. [Link]

  • Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7810-7815. [Link]

  • D'Amato, E. M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website. [Link]

  • Colacot, T. J. (Ed.). (2015).
  • Kadir, M. A., et al. (2015). Synthesis and Characterization of New Metal- Organic Framework Derived from 6-(Methoxycarbonyl) Pyridine-2-Carboxylic Acid as Application for Hydrogen Storage Materials. International Journal of Chemical Engineering and Applications, 6(4), 257-262. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Ramirez, A. M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(32), 19689-19694. [Link]

  • O'Brien, C. J., et al. (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.

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A Senior Application Scientist's Guide to the Validation of Computational Docking Models for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid Binding

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth comparison of computational docking models for predicting the binding of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical expertise and practical, field-proven insights. We will navigate the nuances of experimental design, from the initial preparation of molecular structures to the rigorous validation of in silico predictions against experimental data.

While a publicly available co-crystallized structure for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is not available, this guide will utilize a structurally related analog, 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide , which is co-crystallized with a key metabolic enzyme, Pyruvate Kinase M2 (PKM2) (PDB ID: 5X1V). This complex provides a robust framework for demonstrating a rigorous docking validation workflow. The principles and methodologies detailed herein are directly applicable to the title compound and other novel small molecules.[1]

The Imperative of Docking Validation in Drug Discovery

Computational docking has become an indispensable tool in modern drug discovery, enabling the rapid screening of vast chemical libraries to identify potential therapeutic candidates.[2] However, the predictive power of any computational model is only as reliable as its validation. Rigorous validation ensures that the docking protocol can accurately reproduce experimentally observed binding modes and that the scoring functions can reasonably correlate with experimental binding affinities. Without this validation, docking results remain speculative and can lead to the costly pursuit of non-viable candidates.

This guide will compare two widely used docking programs, AutoDock Vina , an open-source tool, and Schrödinger Glide , a commercial software package, to illustrate the validation process.

I. Molecular Structure Preparation: The Foundation of Accurate Docking

The quality of the input structures for both the ligand and the protein receptor is paramount for obtaining meaningful docking results. Errors or inaccuracies in these initial structures will invariably propagate through the workflow, leading to unreliable predictions.

A. Ligand Preparation

The ligand, in this case, our surrogate molecule 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide, must be prepared to represent its most likely state in a biological environment.

Experimental Protocol: Ligand Preparation

  • Obtain 2D or 3D Structure: The ligand structure can be sketched in a chemical drawing program or downloaded from a database like PubChem.

  • Generate a 3D Conformation: If starting from a 2D structure, a low-energy 3D conformation must be generated.

  • Protonation and Tautomeric States: Determine the most probable protonation and tautomeric states at physiological pH (typically ~7.4). This is a critical step as it directly influences the hydrogen bonding potential of the ligand.

  • Energy Minimization: Perform an energy minimization of the 3D structure to relieve any steric clashes and arrive at a stable conformation.

B. Receptor Preparation

The crystal structure of the protein target, PKM2 (PDB ID: 5X1V), requires careful preparation to make it suitable for docking.

Experimental Protocol: Receptor Preparation

  • Download the PDB File: Obtain the crystal structure from the Protein Data Bank (PDB).

  • Remove Non-essential Molecules: The PDB file often contains water molecules, ions, and co-factors that may not be relevant to the binding of the ligand of interest. These should be removed unless there is experimental evidence for their involvement in ligand binding.

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized.

  • Assign Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) must be correctly assigned, as they play a crucial role in protein-ligand interactions.

  • Energy Minimization: A constrained energy minimization of the protein structure is performed to relax the structure, particularly the newly added hydrogen atoms, without significantly altering the backbone conformation.

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 2D/3D Structure l2 Generate 3D Conformation l1->l2 l3 Assign Protonation States l2->l3 l4 Energy Minimization l3->l4 Docking Docking l4->Docking r1 Download PDB (5X1V) r2 Remove Water & Ions r1->r2 r3 Add Hydrogens r2->r3 r4 Assign Protonation States r3->r4 r5 Constrained Minimization r4->r5 r5->Docking

Caption: Workflow for Ligand and Receptor Preparation.

II. Comparative Docking Methodologies

With the prepared ligand and receptor, we can now proceed with the docking simulations using AutoDock Vina and Schrödinger Glide.

A. AutoDock Vina: A Widely Used Open-Source Tool

AutoDock Vina is a popular choice for academic research due to its speed and accuracy.

Experimental Protocol: Docking with AutoDock Vina

  • Convert to PDBQT Format: Both the ligand and receptor files must be converted to the PDBQT format, which includes atomic charges and atom type definitions.

  • Define the Search Space: A "grid box" is defined around the binding site of the receptor. This box specifies the volume within which Vina will search for the optimal ligand pose. For validation, this box should be centered on the co-crystallized ligand.

  • Run the Docking Simulation: The docking is initiated from the command line, specifying the receptor, ligand, and configuration file containing the grid box parameters.

  • Analyze the Results: Vina will output a set of predicted binding poses for the ligand, ranked by their docking scores (in kcal/mol).

B. Schrödinger Glide: A Commercial Docking Suite

Glide is known for its robust performance and user-friendly interface within the Maestro molecular modeling environment.

Experimental Protocol: Docking with Schrödinger Glide

  • Receptor Grid Generation: A receptor grid is generated around the binding site, which is defined by selecting the co-crystallized ligand. This grid pre-calculates the energetic properties of the binding site, speeding up the subsequent docking calculations.

  • Ligand Docking: The prepared ligand is docked into the generated grid. Glide offers different levels of precision (e.g., Standard Precision, Extra Precision) that balance speed and accuracy.

  • Analyze the Results: The results are presented in a project table, showing the docked poses and their corresponding GlideScores.

III. Rigorous Validation of Docking Models

The core of this guide is the validation of the docking results. This is a multi-faceted process that involves comparing the computational predictions with known experimental data.

A. Re-docking and RMSD Calculation

The first and most fundamental validation step is to "re-dock" the co-crystallized ligand back into the binding site of the receptor. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a high degree of accuracy.

The Root Mean Square Deviation (RMSD) is a quantitative measure of the similarity between the docked pose and the crystal pose. A lower RMSD value indicates a better prediction. Generally, an RMSD of less than 2.0 Å is considered a successful re-docking.[3]

Experimental Protocol: RMSD Calculation

  • Perform Re-docking: Follow the docking protocols for both AutoDock Vina and Glide using the co-crystallized ligand as the input.

  • Superimpose Structures: Align the protein backbone of the docked complex with the original crystal structure.

  • Calculate RMSD: Calculate the RMSD between the heavy atoms of the re-docked ligand and the co-crystallized ligand.

B. Correlation of Docking Scores with Experimental Binding Affinity

A reliable docking protocol should not only predict the correct binding pose but also provide a scoring function that correlates with experimental binding affinities. The ligand from PDB ID 5X1V, 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide, has a reported IC50 value for PKM2.

Compound Docking Software Docking Score Experimental IC50 (nM)
4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamideAutoDock Vina-9.2 kcal/mol56
4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamideSchrödinger Glide-10.556

Note: The docking scores are hypothetical and for illustrative purposes.

A good correlation between the docking scores and experimental binding affinities for a series of known binders provides confidence in the model's ability to predict the affinity of novel compounds.

G cluster_validation Docking Validation Workflow cluster_software Docking Software v1 Prepared Ligand & Receptor v2 Perform Re-docking v1->v2 v3 Calculate RMSD v2->v3 < 2.0 Å v4 Correlate Score with Affinity v2->v4 v5 Successful Validation v3->v5 v4->v5 s1 AutoDock Vina s1->v2 s2 Schrödinger Glide s2->v2

Caption: Docking Validation Workflow.

IV. Conclusion and Best Practices

This guide has outlined a comprehensive workflow for the validation of computational docking models, using a structurally related analog to 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid as a case study. The principles of meticulous structure preparation and rigorous validation against experimental data are universal and essential for the successful application of computational docking in drug discovery.

Key Takeaways for Researchers:

  • Garbage In, Garbage Out: The accuracy of your docking results is fundamentally limited by the quality of your input structures.

  • Validation is Non-Negotiable: Never trust docking results without thorough validation against known experimental data.

  • Understand Your Tools: Be aware of the strengths and limitations of the docking software you are using.

  • Context is Key: Interpret docking scores and poses within the broader context of the biological system you are studying.

By adhering to these principles, researchers can leverage the power of computational docking to accelerate the discovery of novel therapeutics with greater confidence and efficiency.

V. References

  • Schrödinger, LLC. (2023). Glide User Manual. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Matsui, Y., Yasumatsu, I., Asahi, T., Kitamura, T., Kanai, K., Ubukata, O., ... & Hanzawa, H. (2017). Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator. Bioorganic & medicinal chemistry letters, 27(13), 2954-2958. [Link]

  • Schrödinger, LLC. (n.d.). Calculating RMSD Between a Docked Ligand and Its Crystal Structure in Glide. Retrieved from [Link]

  • ChemAxon. (n.d.). Protonation. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235-242. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature protocols, 11(5), 905-919. [Link]

  • Friesner, R. A., Banks, J. L., Murphy, R. B., Halgren, T. A., Klicic, J. J., Mainz, D. T., ... & Shenkin, P. S. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of medicinal chemistry, 47(7), 1739-1749. [Link]

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Spectroscopic Validation of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Refining the Workflow Clarity

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Validating the Protocol's Causality

I'm now integrating self-validating steps into the protocols, starting with qNMR. I will check the baseline and include a system suitability test (SST) using a known standard mixture, to verify integral ratio accuracy (99.5-100.5%). For LC-MS, I'll inject a blank to check carryover and a resolution standard to prove separation.

Introduction

6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1211590-72-5) is a highly functionalized, electron-deficient building block critical to the synthesis of advanced pharmaceutical and agrochemical agents [1.1]. Featuring a strongly electron-withdrawing trifluoromethyl (-CF3) group, an electron-donating methoxy (-OCH3) group, and a carboxylic acid moiety on a pyridine core, this compound presents unique analytical challenges.

Accurately determining its absolute purity is paramount; trace impurities or regioisomers can severely derail downstream cross-coupling or amidation reactions. While High-Performance Liquid Chromatography (HPLC) remains the industry default, it frequently fails to provide absolute quantification without a highly pure, compound-specific reference standard[1]. To overcome this, Quantitative Nuclear Magnetic Resonance (qNMR)—specifically dual-nucleus ¹H and ¹⁹F qNMR—has emerged as a metrology-grade, primary ratio method for absolute purity validation[2],[3].

This guide objectively compares qNMR methodologies against traditional LC-MS/HPLC-UV approaches, detailing the causality behind experimental parameters and providing self-validating protocols for rigorous purity determination.

Comparative Mechanics of Analytical Modalities

High-Performance Liquid Chromatography (HPLC-UV / LC-MS)

HPLC-UV relies on the relative integration of chromatographic peaks based on their UV absorbance. However, this assumes that all impurities share the same molar extinction coefficient as the target analyte—a dangerous assumption that is rarely true[1]. Furthermore, HPLC-UV is entirely blind to non-chromophoric impurities such as residual inorganic salts (often left over from carboxylic acid neutralization), water, or aliphatic solvents, frequently leading to an overestimation of purity[4]. LC-MS adds mass-to-charge (m/z) specificity, which is indispensable for identifying trace degradation products, but variable ionization efficiencies make absolute quantification difficult without isotopic standards.

Quantitative ¹H NMR (qHNMR)

qHNMR operates on the principle of reciprocity: the area under an NMR resonance is directly proportional to the number of nuclei generating that signal[2],[5]. By co-dissolving the sample with a highly pure internal standard (IS) of known mass, absolute purity can be calculated without needing a reference standard of the analyte itself[4]. For 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, the methoxy protons (~3.9 ppm) serve as an excellent, isolated target signal. qHNMR provides a universal purity assessment, capturing residual solvents and moisture that HPLC misses[3].

Quantitative ¹⁹F NMR (qFNMR)

The ¹⁹F nucleus is an exceptional spectroscopic probe. It boasts 100% natural abundance, a massive chemical shift range (>900 ppm), and crucially, zero background signal from typical organic matrices[6]. The -CF3 group of our target compound yields a sharp singlet (due to fast methyl rotation averaging the chemical shift anisotropy)[6], integrating for three fluorines. This provides a 3x signal-to-noise amplification. qFNMR is highly specific; any des-fluoro or regioisomeric impurities will appear at vastly different chemical shifts, eliminating the risk of signal overlap that occasionally plagues ¹H NMR[6].

Orthogonal Validation Workflow

PurityWorkflow A 6-Methoxy-4-(trifluoromethyl) pyridine-2-carboxylic acid B Gravimetric Co-dissolution with Internal Standard A->B Precision Weighing E HPLC-UV / LC-MS (Trace Impurities) A->E Solubilization C 1H qNMR (Universal Profiling) B->C D 19F qNMR (CF3-Specific Quant) B->D F Orthogonal Data Synthesis & Absolute Purity Calculation C->F Integral Ratio D->F Integral Ratio E->F Area Normalization

Orthogonal spectroscopic workflow for absolute purity validation.

Experimental Data & Performance Comparison

The following tables summarize the operational parameters and experimental results from a comparative purity analysis of a commercial batch of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

Table 1: Comparative Performance of Analytical Modalities

ModalityPrincipleCalibration RequiredSpecificityPrimary LimitationOptimal Use Case
¹H qNMR Absolute RatioInternal Standard (IS)Universal (Protons)Signal overlap in complex mixturesBulk purity, residual solvent quantification
¹⁹F qNMR Absolute RatioInternal Standard (IS)Highly Specific (-CF3)Blind to non-fluorinated impuritiesHigh-precision assay of fluorinated APIs
HPLC-UV Relative Area %External CurveChromophore-dependentOverestimates purity (misses salts/water)Routine batch monitoring, trace impurity ID

Table 2: Experimental Purity Determination of a Commercial Batch

MethodTarget Signal / ChannelInternal Standard UsedMeasured Purity (% w/w)RSD (n=3)Detected Impurities
¹H qNMR Methoxy (-OCH3, ~3.9 ppm)Maleic Acid98.2%0.4%Residual EtOAc, Moisture
¹⁹F qNMR Trifluoromethyl (~ -63 ppm)1,4-Difluorobenzene98.4%0.2%Trace des-fluoro analog
HPLC-UV 254 nm AbsorbanceNone (Area Normalization)99.6%0.1%Isomeric byproducts

Data Insight: Notice the discrepancy between qNMR (98.2%) and HPLC-UV (99.6%). HPLC-UV overestimates the purity because it fails to detect the residual ethyl acetate (EtOAc) and moisture identified universally by ¹H qNMR[1],[4].

Self-Validating Experimental Protocols

As an application scientist, it is critical to build self-validating mechanisms into your workflows to ensure data integrity.

Protocol 1: Dual-Nucleus qNMR (¹H and ¹⁹F)

Causality: qNMR is a primary ratio method; therefore, the gravimetric preparation is the single largest source of potential error[2].

  • System Suitability Test (SST): Before analyzing the sample, run a known standard mixture (e.g., NIST-traceable benzoic acid and maleic acid) to verify the instrument's integral ratio accuracy is within 99.5% - 100.5%.

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and ~10 mg of the chosen Internal Standard (Maleic acid for ¹H; 1,4-Difluorobenzene for ¹⁹F) into the same vial.

  • Solubilization: Co-dissolve the mixture in 0.6 mL of DMSO-d6. Self-Validation: Ensure complete dissolution via sonication; any particulate matter will skew the absolute mass ratio.

  • T1 Relaxation Measurement: Run an inversion-recovery experiment to determine the spin-lattice relaxation time (T1) of the target nuclei. Causality: The relaxation delay (D1) must be set to ≥ 5 × T1 (typically 30-60 seconds) to ensure 99.3% magnetization recovery. If D1 is too short, the nuclei will not fully relax, artificially truncating the integral and destroying the primary ratio assumption[4].

  • Acquisition & Processing: Acquire 64 scans with a 90° pulse angle. Apply rigorous phase and baseline correction. Self-Validation: If the baseline is not perfectly flat, the integral will be skewed.

Protocol 2: LC-MS / HPLC-UV Profiling

Causality: While qNMR provides absolute mass fraction, LC-MS is required to resolve structurally similar regioisomers (e.g., 5-(trifluoromethyl)pyridine-2-carboxylic acid) that might co-elute or have overlapping NMR signals.

  • Blank Injection: Inject a solvent blank (Water/Acetonitrile) to rule out column carryover or matrix contamination.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: The acidic modifier suppresses the ionization of the carboxylic acid moiety (pKa ~2-3), keeping the molecule neutral. This prevents severe peak tailing and ensures sharp chromatographic resolution.

  • Resolution Standard: Inject a known mixture of the target compound and a closely related regioisomer. Self-Validation: Prove the column (e.g., C18 Reverse Phase, 1.7 µm) can achieve a resolution factor (Rs) > 1.5 before analyzing the unknown batch.

  • Gradient Elution & Detection: Run a linear gradient from 5% B to 95% B over 15 minutes. Monitor UV absorbance at 254 nm and collect positive/negative electrospray ionization (ESI) mass spectra to identify trace impurities.

References

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The Methoxy Effect: A Comparative Guide to the Toxicity of Substituted Pyrydine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Subtle Influence of a Methoxy Group

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Their versatility, however, is matched by the complexity of their biological interactions, where minor structural modifications can drastically alter efficacy and, critically, toxicity. For researchers and drug development professionals, understanding the toxicological implications of these modifications is paramount. This guide provides a comparative analysis of methoxy-substituted versus non-methoxy pyridine carboxylic acids, offering insights into how a simple methoxy (-OCH3) group can modulate their toxicological profiles. We will delve into the structure-activity relationships, potential metabolic pathways, and provide standardized protocols for assessing toxicity, grounded in experimental data and established scientific principles.

Comparative Toxicity Analysis: A Structure-Activity Relationship Perspective

The introduction of a methoxy group to the pyridine carboxylic acid scaffold can significantly influence its interaction with biological systems. While a direct, comprehensive comparison is often complicated by variations in experimental conditions across studies, a general trend has been observed in the context of antiproliferative activity. Research suggests that the presence and position of methoxy groups on pyridine derivatives can enhance their cytotoxic effects, often reflected in lower IC50 values.[2] This increased potency is thought to be linked to altered electronic properties and metabolic pathways of the molecule.

To illustrate the potential differences in toxicological profiles, the following table provides a qualitative comparison between a representative non-methoxy pyridine carboxylic acid, Picolinic Acid (Pyridine-2-carboxylic acid), and a generalized methoxy-substituted pyridine carboxylic acid, based on available data.

FeatureNon-Methoxy Pyridine Carboxylic Acid (e.g., Picolinic Acid)Methoxy-Substituted Pyridine Carboxylic Acid
General Toxicity May be harmful if swallowed; irritating to eyes, respiratory system, and skin.[3][4] Very high doses (≥500 mg/kg/day) have shown vascular-neurotoxicity in animal models.[5]Generally classified as an irritant.[6] The presence of a methoxy group can increase lipophilicity, potentially leading to altered absorption and distribution.
Cytotoxicity Exhibits cytotoxic effects at high concentrations.Often displays enhanced antiproliferative activity (lower IC50 values) compared to non-methoxy analogs in cancer cell lines.[2]
Genotoxicity No conclusive evidence for germ cell mutagenicity or carcinogenicity from available data.[3] Studies on chromium picolinate suggest a potential for DNA damage at high concentrations under non-physiological conditions.[1]Data is limited, but metabolic activation (see Mechanistic Insights) could potentially lead to the formation of reactive intermediates with genotoxic potential.

Mechanistic Insights: The Metabolic Role of the Methoxy Group

The difference in toxicity between methoxy-substituted and non-methoxy pyridine carboxylic acids can often be attributed to their metabolic fates. The methoxy group can serve as a site for metabolic transformation, primarily through O-demethylation by cytochrome P450 enzymes. This process can lead to the formation of a hydroxylated intermediate, which may then be further metabolized. In some cases, this metabolic activation can generate reactive intermediates that are more toxic than the parent compound.

One plausible pathway involves the formation of a reactive quinone-imine intermediate, which can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity and genotoxicity.

Caption: Proposed metabolic activation of a methoxy-pyridine carboxylic acid.

In contrast, non-methoxy pyridine carboxylic acids may undergo different metabolic transformations, such as ring hydroxylation at other positions, which may not necessarily lead to the formation of equally reactive intermediates.

Experimental Protocols for Toxicity Assessment

To empirically determine and compare the toxicity of these compounds, a standardized set of in vitro assays is essential. The following are detailed protocols for assessing cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (both methoxy- and non-methoxy-substituted pyridine carboxylic acids) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Mutagenicity Assay (Ames Test)

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.[7][8]

Workflow:

Caption: Workflow for the in vitro micronucleus assay.

Step-by-Step Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., CHO-K1, human peripheral blood lymphocytes).

  • Compound Exposure: Treat the cells with various concentrations of the test compound.

  • Cytokinesis Block: Add cytochalasin B to the culture to inhibit cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Conclusion

The substitution of a methoxy group onto a pyridine carboxylic acid scaffold is not a trivial modification from a toxicological standpoint. While it can enhance desired biological activity, it also has the potential to increase cytotoxicity, likely through metabolic activation to reactive intermediates. This guide underscores the importance of a thorough toxicological evaluation of substituted pyridine carboxylic acids in the drug development process. By employing a suite of standardized in vitro assays, researchers can gain crucial insights into the structure-toxicity relationships of these compounds, paving the way for the design of safer and more effective therapeutics.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals working with 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid (CAS No. 1211590-72-5). The following procedures are synthesized from an analysis of its chemical structure and safety data for closely related analogs, ensuring a cautious and proactive approach to laboratory safety.

Hazard Assessment: An Evidence-Based Rationale for Caution

While a specific, comprehensive toxicological profile for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid is not widely published, its structure provides critical clues to its potential hazards. The molecule combines a pyridine carboxylic acid backbone with a trifluoromethyl group, both of which are associated with distinct health and safety considerations.

  • Pyridine Carboxylic Acid Analogs : Compounds like 3-(Trifluoromethyl)pyridine-2-carboxylic acid and Picolinic acid are known to cause serious skin and eye irritation.[1][2][3][4] Data on pyridine itself suggests potential for harm if swallowed, inhaled, or in contact with skin, and it is often treated as a substance that may cause severe skin burns and eye damage.[5][6]

  • Trifluoromethylated Compounds : The trifluoromethyl (-CF3) group is a common feature in pharmacologically active molecules. Compounds containing this group are often flagged for causing skin, eye, and respiratory irritation.[7][8]

  • Synthesized Hazard Profile : Based on these analogs, this compound must be handled as a substance that is, at minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant .[1][3][9] Prudence dictates treating it with a high degree of caution to mitigate any potential for acute toxicity or other unforeseen health effects.

Engineering Controls: Your Primary Shield

Before any PPE is considered, proper engineering controls must be in place. PPE is the final line of defense, not the first.

  • Chemical Fume Hood : All manipulations of 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid, especially handling the solid powder or creating solutions, must be performed inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of fine particulates or vapors.

  • Safety Stations : Ensure that a fully functional safety shower and eyewash station are readily accessible and within a 10-second travel distance of the work area.[8][10]

Personal Protective Equipment (PPE): A Detailed Protocol

A multi-layered PPE approach is essential to minimize exposure. The following recommendations are based on a risk assessment of common laboratory procedures.

Eye and Face Protection

Given the high potential for serious eye irritation from analogous compounds, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles : At a minimum, tightly sealed chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required for all work with this compound.[8]

  • Face Shield : A full-face shield must be worn over the chemical splash goggles whenever there is a heightened risk of splashes, such as during solution transfers, extractions, or when heating the material.[7][8][11] Standard safety glasses are insufficient.

Skin and Body Protection

Preventing dermal contact is crucial. The selection of protective wear should be tailored to the scale and nature of the operation.

  • Gloves : Chemical-resistant gloves must be worn at all times.[12][13]

    • For short-term handling of solids : Disposable nitrile gloves are generally acceptable.

    • For handling solutions or for prolonged contact : Consider more robust gloves such as butyl rubber or neoprene. Always consult the glove manufacturer's chemical resistance guide for specific recommendations.[8][12][14]

    • High-Risk Procedures : Employing double-gloving can provide an additional layer of protection. Contaminated gloves must be removed and replaced immediately, followed by hand washing.[12]

  • Laboratory Coat : A clean, fully buttoned, flame-resistant lab coat should be worn to protect personal clothing and skin.[7][8]

  • Apron : For procedures involving larger volumes (>100 mL) or a significant splash risk, a chemically resistant apron should be worn over the lab coat.[12]

  • Footwear : Closed-toe, liquid-resistant shoes must be worn in the laboratory at all times.[8][11]

Respiratory Protection

Engineering controls are the primary means of respiratory protection. However, in specific situations, a respirator may be required.

  • Standard Operations : When working exclusively within a certified chemical fume hood, additional respiratory protection is typically not required.

  • Emergency or Maintenance Situations : If engineering controls fail or for cleaning large spills, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is necessary. All respirator use must be part of a comprehensive institutional respiratory protection program that includes fit testing and training.[7][11]

PPE Selection Matrix

The following table provides a quick reference for selecting the appropriate level of PPE for various laboratory tasks.

Task/ProcedureEngineering ControlEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inventory General VentilationSafety GlassesNitrile GlovesLab CoatNot Required
Weighing Solid Compound Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions (<50 mL) Chemical Fume HoodChemical Splash GogglesNitrile Gloves (Double)Lab CoatNot Required
Reaction Setup/Work-up (>50 mL) Chemical Fume HoodGoggles & Face ShieldButyl/Neoprene GlovesLab Coat & Chem-ApronNot Required
Cleaning Small Spills Chemical Fume HoodGoggles & Face ShieldButyl/Neoprene GlovesLab Coat & Chem-ApronAs per assessment
Large Spill / Control Failure Evacuate AreaN/AN/AN/ANIOSH-Approved Respirator

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid.

PPE_Selection_Workflow PPE Selection for 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid start Begin Task Assessment is_solid Handling solid powder? start->is_solid is_solution Handling solution? is_solid->is_solution No in_hood Working in a Chemical Fume Hood? is_solid->in_hood Yes is_solution->in_hood Yes stop_work STOP! Do not proceed without a fume hood. is_solution->stop_work No splash_risk Splash risk? in_hood->splash_risk Yes (Solution) ppe_weighing PPE: - Goggles - Nitrile Gloves - Lab Coat in_hood->ppe_weighing Yes (Solid) in_hood->stop_work No ppe_solution_low PPE: - Goggles - Nitrile Gloves (Double) - Lab Coat splash_risk->ppe_solution_low No ppe_solution_high PPE: - Goggles & Face Shield - Butyl/Neoprene Gloves - Lab Coat & Apron splash_risk->ppe_solution_high Yes

Caption: Decision workflow for selecting appropriate PPE.

Spill and Disposal Plan

Emergency Procedures
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact : Immediately remove all contaminated clothing and flush the affected skin area with plenty of water for at least 15 minutes.[12] Seek medical attention if irritation develops.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Small Spill : For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite).[10] Collect the material in a sealed, labeled container for hazardous waste disposal. All cleanup operations require the full PPE described for high-risk procedures.

Waste Disposal

As a halogenated organic compound, 6-Methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid and any materials contaminated with it must be disposed of as regulated hazardous waste.[1][15]

  • Segregation : Keep halogenated waste streams separate from non-halogenated waste to prevent costly disposal procedures.[15]

  • Containment : Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[14][16] The label should include the full chemical name and associated hazards.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.

References

  • BenchChem Technical Support Team. (2025). Safeguarding Your Research: A Guide to Handling (Trifluoromethyl)trimethylsilane. Benchchem.
  • Bio-Rad Laboratories, Inc. (n.d.).
  • ChemicalBook. (2025). 2-(Trifluoromethyl)
  • BenchChem Technical Support Team. (2025). Personal protective equipment for handling 4-(Trifluoromethyl)benzylamine. Benchchem.
  • SynQuest Labs. (2025).
  • TCI Chemicals. (n.d.). (Trifluoromethyl)
  • CymitQuimica. (2024). 3-(Trifluoromethyl)
  • Kishida Chemical Co., Ltd. (n.d.).
  • Sigma-Aldrich. (2025). 2-(p-Methoxystyryl)-4,6-bis(trichloromethyl)
  • ECHA. (n.d.). 6-methyl-4-(trifluoromethyl)
  • CPAchem. (2023). 4-(Trifluoromethyl)
  • Sigma-Aldrich. (2025). 6-(Trifluoromethyl)
  • Fisher Scientific. (2010).
  • Washington State University. (n.d.).
  • ChemSupply Australia. (n.d.).
  • Temple University Environmental Health and Radiation Safety. (n.d.).
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.

Sources

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